Pantethine
Description
This compound is a naturally occurring compound synthesized in the body from pantothenic acid (vitamin B5) via addition of cysteamine. It consists of two molecules of pantetheine that form a dimer via disufide linkages, and acts as an intermediate in the production of Coenzyme A. Coenzyme A plays an essential role as a cofactor in the metabolism of lipids and carbohydrates including fatty acid oxidation, carbohydrate metabolism, pyruvate degradation, and amino acid catabolism. This compound is available as a dietary supplement for lowering blood cholesterol and triglycerides.
This compound is a small molecule drug with a maximum clinical trial phase of III and has 1 investigational indication.
RN given refers to cpd without isomeric designation; structure
Structure
2D Structure
Properties
IUPAC Name |
(2R)-N-[3-[2-[2-[3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyldisulfanyl]ethylamino]-3-oxopropyl]-2,4-dihydroxy-3,3-dimethylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H42N4O8S2/c1-21(2,13-27)17(31)19(33)25-7-5-15(29)23-9-11-35-36-12-10-24-16(30)6-8-26-20(34)18(32)22(3,4)14-28/h17-18,27-28,31-32H,5-14H2,1-4H3,(H,23,29)(H,24,30)(H,25,33)(H,26,34)/t17-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJWYOLJPSHDSAL-ROUUACIJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C(C(=O)NCCC(=O)NCCSSCCNC(=O)CCNC(=O)C(C(C)(C)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CO)[C@H](C(=O)NCCC(=O)NCCSSCCNC(=O)CCNC(=O)[C@@H](C(C)(C)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H42N4O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9046815 | |
| Record name | Pantethine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9046815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
554.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | D-Pantethine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003828 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
16816-67-4, 644967-47-5 | |
| Record name | Pantethine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16816-67-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanamide, N,N′-[dithiobis[2,1-ethanediylimino(3-oxo-3,1-propanediyl)]]bis[2,4-dihydroxy-3,3-dimethyl-, (2R,2′R)-rel- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=644967-47-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pantethine [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016816674 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pantethine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11190 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pantethine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9046815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [R-(R*,R*)]-N,N'-[dithiobis[ethyleneimino(3-oxopropane-3,1-diyl)]]bis[2,4-dihydroxy-3,3-dimethylbutyramide] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.114 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PANTETHINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7K81IL792L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | D-Pantethine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003828 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Pantethine's Mechanism of Action in Lipid Metabolism: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pantethine, a dimeric form of pantetheine (the amide of pantothenic acid and cysteamine), has demonstrated notable efficacy in modulating lipid metabolism. This document provides a comprehensive overview of the molecular mechanisms through which this compound exerts its lipid-lowering effects. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of its core biological activities. This compound is the precursor to coenzyme A (CoA), a pivotal cofactor in numerous metabolic pathways, including those involved in the synthesis and oxidation of fatty acids.[1][2][3] Its influence on lipid profiles is attributed to a multi-faceted mechanism that includes the modulation of key enzymes in cholesterol and triglyceride synthesis, enhancement of fatty acid degradation, and a potential role for its metabolite, cysteamine.
Core Mechanisms of Action
This compound's primary influence on lipid metabolism stems from its role as a precursor to Coenzyme A (CoA).[3][4] CoA is a critical molecule in cellular metabolism, participating in over 70 enzymatic pathways.[5][6] The metabolic activity of this compound is largely dependent on its conversion to pantetheine and subsequent incorporation into CoA and acyl carrier proteins (ACP).[3]
The proposed mechanisms for this compound's lipid-lowering effects can be summarized as follows:
-
Increased Coenzyme A Synthesis: this compound serves as a more direct precursor to CoA than pantothenic acid (vitamin B5), bypassing several enzymatic steps.[3] Elevated intracellular CoA levels can enhance fatty acid oxidation for energy production, thereby reducing the substrate pool available for triglyceride synthesis.[7][8]
-
Inhibition of Key Lipogenic Enzymes: this compound and its metabolites have been shown to inhibit the activity of critical enzymes involved in cholesterol and fatty acid synthesis.
-
HMG-CoA Reductase: This is the rate-limiting enzyme in the cholesterol biosynthesis pathway. This compound has been observed to reduce its activity, leading to decreased cholesterol synthesis.[1][4][9]
-
Acetyl-CoA Carboxylase (ACC): ACC catalyzes the first committed step in fatty acid synthesis. Inhibition of this enzyme by a metabolite of this compound, cysteamine, reduces the production of malonyl-CoA, a key building block for fatty acids.[10][11] This not only curtails fatty acid synthesis but also promotes fatty acid oxidation, as malonyl-CoA is an inhibitor of carnitine palmitoyltransferase I (CPT1), the enzyme that facilitates the entry of fatty acids into the mitochondria for beta-oxidation.[11]
-
-
Enhancement of Lipoprotein Lipase (LPL) Activity: Some evidence suggests that this compound may increase the activity of LPL, an enzyme responsible for hydrolyzing triglycerides in circulating lipoproteins, facilitating their clearance from the bloodstream.[1]
Signaling Pathways and Logical Relationships
The interplay between this compound, Coenzyme A, and key enzymes in lipid metabolism can be visualized as a signaling pathway.
Quantitative Data from Clinical Trials
Multiple clinical trials have investigated the effects of this compound supplementation on lipid profiles in human subjects. The following table summarizes the quantitative data from a key study.
| Parameter | Baseline (Mean ± SD) | Change after 16 weeks with this compound (Mean ± SD) | P-value vs. Placebo | Reference |
| Total Cholesterol (mg/dL) | 200.1 ± 28.5 | -5.9 ± 19.4 | 0.040 | [12] |
| LDL Cholesterol (mg/dL) | 127.8 ± 25.1 | -7.2 ± 16.2 | 0.006 | [12] |
| Non-HDL Cholesterol (mg/dL) | 154.6 ± 26.9 | -6.9 ± 18.5 | 0.042 | [12] |
| Triglycerides (mg/dL) | 134.5 ± 58.4 | -1.8 ± 45.2 | NS | [12] |
Data from a triple-blinded, placebo-controlled study with subjects on a Therapeutic Lifestyle Change (TLC) diet. This compound dosage was 600 mg/day for the first 8 weeks and 900 mg/day for the following 8 weeks.[12]
Experimental Protocols
HMG-CoA Reductase Activity Assay
This protocol is based on the spectrophotometric measurement of the decrease in NADPH absorbance at 340 nm, which is consumed during the reduction of HMG-CoA to mevalonate.
Materials:
-
HMG-CoA Reductase enzyme
-
HMG-CoA substrate solution
-
NADPH solution
-
Assay Buffer (e.g., 50 mM sodium phosphate buffer, pH 6.8)
-
Inhibitor (e.g., Pravastatin for positive control, this compound for test)
-
96-well microplate reader or spectrophotometer
Procedure:
-
Prepare the reaction mixture in each well of a 96-well plate containing assay buffer, NADPH, and the enzyme.
-
Add the test inhibitor (this compound at various concentrations) or the positive control inhibitor (pravastatin).
-
Initiate the reaction by adding the HMG-CoA substrate.
-
Immediately measure the decrease in absorbance at 340 nm at regular intervals (e.g., every 20-30 seconds) for a defined period (e.g., 5-10 minutes) at 37°C.
-
The rate of NADPH oxidation is proportional to the HMG-CoA reductase activity.
-
Calculate the percent inhibition by comparing the rate of the reaction in the presence of the inhibitor to the rate of the control reaction (without inhibitor).
Acetyl-CoA Carboxylase (ACC) Activity Assay
This protocol describes a coupled-enzyme spectrophotometric assay. The production of malonyl-CoA by ACC is coupled to its consumption by fatty acid synthase (FAS), which involves the oxidation of NADPH.
Materials:
-
Acetyl-CoA Carboxylase enzyme
-
Fatty Acid Synthase (FAS)
-
Acetyl-CoA substrate
-
ATP
-
Sodium Bicarbonate
-
NADPH
-
Assay Buffer (e.g., Tris-HCl buffer, pH 7.5, containing citrate and MgCl2)
-
Inhibitor (e.g., Cysteamine or this compound)
-
Spectrophotometer
Procedure:
-
In a cuvette, combine the assay buffer, ATP, sodium bicarbonate, acetyl-CoA, NADPH, and FAS.
-
Add the test inhibitor (cysteamine or this compound).
-
Initiate the reaction by adding the ACC enzyme.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH by FAS as it utilizes the malonyl-CoA produced by ACC.
-
The rate of NADPH decrease is proportional to the ACC activity.
-
Calculate the specific activity of ACC and the percentage of inhibition by the test compound.
Measurement of Coenzyme A Levels
This protocol outlines a method for the determination of CoA levels in biological samples using HPLC with UV detection.
Materials:
-
Biological sample (e.g., cell lysate, tissue homogenate)
-
Perchloric acid (PCA) for deproteinization
-
Dithiothreitol (DTT) to maintain CoA in its reduced form
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., phosphate buffer with an ion-pairing agent)
-
CoA standards
Procedure:
-
Sample Preparation: Homogenize the biological sample in ice-cold PCA solution containing DTT to precipitate proteins and stabilize CoA.
-
Centrifuge the homogenate to pellet the precipitated proteins.
-
Neutralize the supernatant containing CoA with a suitable base (e.g., potassium carbonate).
-
Centrifuge again to remove the salt precipitate.
-
Filter the final supernatant before HPLC analysis.
-
HPLC Analysis: Inject the prepared sample onto the C18 column.
-
Elute the CoA using the specified mobile phase.
-
Detect the CoA peak at a specific wavelength (e.g., 254 nm).
-
Quantification: Create a standard curve using known concentrations of CoA standards.
-
Determine the concentration of CoA in the sample by comparing its peak area to the standard curve.
Conclusion
The mechanism of action of this compound in lipid metabolism is multifaceted, primarily revolving around its role as a direct precursor to Coenzyme A. This leads to an enhancement of fatty acid oxidation and a reduction in the substrates available for lipogenesis. Furthermore, this compound and its metabolite, cysteamine, exert inhibitory effects on key enzymes in cholesterol and fatty acid synthesis, namely HMG-CoA reductase and acetyl-CoA carboxylase. The collective impact of these actions results in favorable alterations in the lipid profile, as evidenced by clinical trial data. The provided experimental protocols offer a framework for the further investigation and characterization of this compound's effects in preclinical and clinical research settings. A thorough understanding of these mechanisms is crucial for the development of novel therapeutic strategies targeting dyslipidemia and related metabolic disorders.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. altmedrev.com [altmedrev.com]
- 4. labinsights.nl [labinsights.nl]
- 5. researchgate.net [researchgate.net]
- 6. altmedrev.com [altmedrev.com]
- 7. Effects of this compound and its metabolites on fatty acid oxidation in rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of this compound on fatty acid oxidation in microvessels of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Modulation of HMG-CoA reductase activity by pantetheine/pantethine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of acetyl-CoA carboxylase by cystamine may mediate the hypotriglyceridemic activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. This compound, a derivative of vitamin B5, favorably alters total, LDL and non-HDL cholesterol in low to moderate cardiovascular risk subjects eligible for statin therapy: a triple-blinded placebo and diet-controlled investigation - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Pantethine as a Coenzyme A Precursor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Coenzyme A (CoA) is a fundamental cofactor in cellular metabolism, indispensable for numerous biochemical reactions, including the synthesis and oxidation of fatty acids and the metabolism of carbohydrates. Pantethine, a dimeric form of pantetheine, serves as a crucial precursor for the biosynthesis of CoA. This technical guide provides an in-depth exploration of the biochemical pathways, enzymatic conversions, and physiological significance of this compound as a CoA precursor. It consolidates quantitative data on conversion efficiencies, details relevant experimental protocols, and presents key metabolic pathways and experimental workflows through standardized diagrams to support researchers, scientists, and drug development professionals in this field.
Introduction
Pantothenic acid (Vitamin B5) is the primary building block for Coenzyme A. However, this compound, a more immediate precursor, offers a potentially more efficient route to elevating intracellular CoA levels, particularly in certain metabolic contexts or disease states. Understanding the conversion of this compound to CoA is critical for developing therapeutic strategies for conditions associated with CoA deficiency or dysregulated metabolism. When ingested, this compound is hydrolyzed to pantetheine, which is then metabolized to CoA.[1][2] This process can bypass the initial rate-limiting step in the canonical CoA synthesis pathway starting from pantothenic acid.[2]
Biochemical Pathways of Coenzyme A Synthesis
There are two primary pathways for the synthesis of Coenzyme A: the canonical pathway starting from pantothenic acid and a salvage pathway that can utilize this compound.
Canonical Pathway of Coenzyme A Synthesis from Pantothenic Acid
The de novo synthesis of CoA from pantothenic acid is a five-step enzymatic process.[3]
-
Phosphorylation of Pantothenate: Pantothenate kinase (PanK) phosphorylates pantothenic acid to 4'-phosphopantothenate. This is the primary rate-limiting step in CoA biosynthesis.[3]
-
Cysteine Addition: Phosphopantothenoylcysteine synthetase (PPCS) adds a cysteine residue to 4'-phosphopantothenate.
-
Decarboxylation: Phosphopantothenoylcysteine decarboxylase (PPCDC) removes the carboxyl group from the cysteine residue.
-
Adenylylation: Phosphopantetheine adenylyltransferase (PPAT) adds an AMP moiety from ATP to 4'-phosphopantetheine to form dephospho-CoA.
-
Phosphorylation of Dephospho-CoA: Dephospho-CoA kinase (DPCK) phosphorylates the 3'-hydroxyl group of the ribose moiety to produce Coenzyme A.
Canonical pathway of Coenzyme A synthesis from pantothenic acid.
This compound Salvage Pathway
This compound provides a more direct route to 4'-phosphopantetheine, a key intermediate in the CoA biosynthetic pathway.
-
Hydrolysis of this compound: this compound is hydrolyzed by the enzyme pantetheinase (also known as vanin-1) into two molecules of pantetheine.[4]
-
Phosphorylation of Pantetheine: Pantetheine is then phosphorylated by pantothenate kinase (PanK) to form 4'-phosphopantetheine.[5] This step bypasses the initial enzymatic reactions required for pantothenic acid.
-
Conversion to Coenzyme A: 4'-phosphopantetheine then enters the canonical pathway to be converted into CoA by the actions of PPAT and DPCK.
This salvage pathway is particularly significant in conditions where the initial steps of the canonical pathway may be impaired.[6]
This compound salvage pathway for Coenzyme A synthesis.
Quantitative Data on this compound to Coenzyme A Conversion
The efficiency of this compound as a CoA precursor has been evaluated in various experimental models. This compound has been shown to be more efficient than pantothenate in inducing the synthesis of CoA in rat liver.[7]
| Parameter | Value | Organism/System | Reference |
| Pantetheinase Activity (Km) | 4.6 µM | Rat Intestinal Enzyme | [8] |
| In Vitro CoA Synthesis | This compound conversion to CoA is more rapid than from pantothenate. | Rat Liver Extract | [1] |
| Cellular CoA Levels | This compound supplementation restores CoA levels in a Drosophila model of pantothenate kinase-associated neurodegeneration (PKAN). | Drosophila melanogaster | [6] |
| In Vitro CoA Production Yield | 46.7% (mol/mol) conversion of D-pantetheine to CoA in a batch reaction using thermophilic enzymes. | In Vitro Enzymatic System | [5] |
| Plasma Pantothenate Levels after this compound Administration | Peak plasma pantothenate occurred at 2.5 hours, with levels over 250 µM (300 times normal). | Human (cystinotic children) | [8] |
| Effect on Liver CoA Content | This compound induces a significant increase in total CoA content. | Perfused Rat Liver and Liver Homogenate | [7] |
Detailed Experimental Protocols
Measurement of Pantetheinase Activity
This protocol is adapted from a method using a fluorogenic substrate to measure pantetheinase activity in cell lysates or tissue homogenates.[9]
Materials:
-
Phosphate buffer (pH 8.0)
-
Bovine Serum Albumin (BSA)
-
Dimethyl sulfoxide (DMSO)
-
Brij 35
-
Dithiothreitol (DTT)
-
Pantothenate-7-amino-4-methylcoumarin (fluorogenic substrate)
-
Cell lysis buffer (PBS, 0.1% deoxycholate, protease inhibitors)
-
Tissue homogenizer
-
Fluorimeter
Procedure:
-
Sample Preparation:
-
For cultured cells (e.g., 4 x 10^5 cells), lyse in 100 µL of cell lysis buffer.[9]
-
For tissues, disrupt and homogenize in the same lysis buffer.
-
Centrifuge the lysate/homogenate at 10,000 x g for 10 minutes to pellet debris.
-
Determine the total protein concentration of the supernatant using a BCA assay.
-
-
Enzyme Reaction:
-
In a 96-well plate, prepare a reaction mixture containing 20-50 µg of total protein in a final volume of 200 µL of phosphate buffer (pH 8) with 0.01% BSA, 1% DMSO, and 0.0025% Brij 35.
-
Add 500 µM DTT and incubate for 10 minutes at room temperature.[9]
-
Initiate the reaction by adding 20 µM of the pantothenate-7-amino-4-methylcoumarin substrate.
-
-
Data Acquisition:
-
Immediately measure the fluorescence at an excitation wavelength of 355 nm and an emission wavelength of 460 nm using a fluorimeter.
-
Monitor the increase in fluorescence over 60 minutes. The rate of increase corresponds to the enzymatic activity.
-
Workflow for measuring pantetheinase activity.
Quantification of Coenzyme A in Tissues by HPLC
This protocol outlines a general method for the extraction and quantification of CoA from tissue samples using High-Performance Liquid Chromatography (HPLC) with UV detection.[10]
Materials:
-
Perchloric acid (PCA), 5% aqueous solution
-
Dithiothreitol (DTT)
-
Liquid nitrogen
-
Homogenizer/Sonicator
-
Refrigerated centrifuge
-
HPLC system with a C18 reverse-phase column and UV detector
Procedure:
-
Tissue Extraction:
-
Rapidly excise tissue samples and immediately freeze them in liquid nitrogen to quench metabolic activity.
-
To a frozen tissue sample (10-20 mg), add ice-cold 5% PCA containing 50 µM DTT.[10]
-
Homogenize the sample using a sonicator or other appropriate homogenizer while keeping it on ice.
-
Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant, which contains the acid-soluble metabolites including CoA.
-
-
HPLC Analysis:
-
Inject the supernatant into an HPLC system equipped with a C18 column.
-
Use an appropriate mobile phase for the separation of CoA and its derivatives. A common mobile phase consists of a phosphate buffer with an organic modifier like methanol.
-
Detect the eluting compounds using a UV detector at a wavelength of 254 nm or 260 nm.
-
Quantify the CoA peak by comparing its area to a standard curve generated from known concentrations of CoA standards.
-
Workflow for quantifying Coenzyme A in tissues using HPLC.
Conclusion
This compound serves as a vital and efficient precursor for the synthesis of Coenzyme A, offering a salvage pathway that can be of significant therapeutic interest. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the metabolic fate and therapeutic potential of this compound. The provided diagrams of the biochemical pathways and experimental workflows serve as a clear visual aid for understanding these complex processes. Further research is warranted to fully elucidate the regulation of the this compound salvage pathway and its role in various physiological and pathological states.
References
- 1. Investigations on Pantothenic Acid and its Related Compounds. II. Biochemical Studies. (1). Biosynthesis of Coenzyme A from Pantothenate, this compound and from S-Benzoylpantetheine in vitro and in vivo [jstage.jst.go.jp]
- 2. altmedrev.com [altmedrev.com]
- 3. Pantothenate kinase - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. This compound rescues a Drosophila model for pantothenate kinase–associated neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound and pantothenate effect on the CoA content of rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolism of this compound in cystinosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pantetheinase activity [bio-protocol.org]
- 10. Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biochemical Pathways Involving Pantethine Supplementation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pantethine, the stable disulfide form of pantetheine, is a pivotal precursor to coenzyme A (CoA), a fundamental cofactor in numerous metabolic processes. This technical guide provides a comprehensive exploration of the biochemical pathways influenced by this compound supplementation. It delves into the molecular mechanisms by which this compound modulates lipid metabolism, oxidative stress, and inflammatory responses. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development, offering insights into the therapeutic potential of this compound. The guide presents quantitative data from clinical and preclinical studies in structured tables, details key experimental protocols, and provides visual representations of relevant pathways and workflows to facilitate a deeper understanding of this compound's biological functions.
Introduction
This compound is a naturally occurring compound synthesized in the body from pantothenic acid (vitamin B5) and cysteamine. Its primary biological significance lies in its role as a direct precursor to coenzyme A, a molecule central to cellular metabolism. CoA is indispensable for the synthesis and oxidation of fatty acids, the metabolism of carbohydrates and proteins, and a myriad of other biochemical reactions.[1][2][3] This guide will elucidate the intricate pathways through which this compound supplementation exerts its physiological effects, with a particular focus on its therapeutic implications.
Biochemical Conversion of this compound to Coenzyme A
Upon oral administration, this compound is hydrolyzed in the intestine to form two molecules of pantetheine. Pantetheine is then absorbed and subsequently converted into CoA through a series of enzymatic steps within the cell. This conversion is a critical aspect of this compound's mechanism of action, as it bypasses several potential rate-limiting steps in the de novo synthesis of CoA from pantothenic acid.[3][4]
Modulation of Lipid Metabolism
One of the most well-documented effects of this compound supplementation is its ability to favorably alter lipid profiles. This is primarily achieved through the modulation of key enzymes involved in cholesterol and fatty acid synthesis.
Inhibition of HMG-CoA Reductase and Acetyl-CoA Carboxylase
This compound has been shown to inhibit the activity of 3-hydroxy-3-methyl-glutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][5] Additionally, it inhibits acetyl-CoA carboxylase, a critical enzyme in the synthesis of fatty acids.[1][5] The increased availability of CoA from this compound supplementation is thought to enhance the beta-oxidation of fatty acids, thereby reducing the substrate pool for triglyceride synthesis.[1][3]
Quantitative Effects on Lipid Profiles
Numerous clinical trials have demonstrated the efficacy of this compound in improving lipid parameters. A systematic review of 28 clinical trials encompassing 646 hyperlipidemic subjects revealed significant reductions in total cholesterol, LDL cholesterol, and triglycerides, with a modest increase in HDL cholesterol.[2][6][7]
| Parameter | Dosage (mg/day) | Duration | Percent Change | Reference |
| Total Cholesterol | 900 | 16 weeks | -15.1% | |
| LDL Cholesterol | 900 | 16 weeks | -20.1% | [6] |
| Triglycerides | 900 | 16 weeks | -32.9% | [6] |
| HDL Cholesterol | 900 | 16 weeks | +8.4% | [6] |
| Total Cholesterol | 600-900 | 16 weeks | -3% | |
| LDL Cholesterol | 600-900 | 16 weeks | -4% | [8] |
| Apolipoprotein B | 600-900 | 16 weeks | -5% | [8] |
| Total Cholesterol | 900 | 8 weeks | -13.5% | [9] |
| LDL Cholesterol | 900 | 8 weeks | -13.5% | [9] |
Table 1: Summary of Quantitative Data from Clinical Trials on this compound Supplementation.
Antioxidant and Anti-inflammatory Pathways
Beyond its effects on lipid metabolism, this compound exhibits antioxidant and anti-inflammatory properties.
Role in Glutathione Synthesis
This compound supplementation has been shown to increase the synthesis of glutathione, a major intracellular antioxidant.[5][10] This is thought to be mediated by the increased availability of cysteine, a precursor for glutathione synthesis, derived from the breakdown of pantetheine. By boosting glutathione levels, this compound enhances the cellular defense against oxidative stress.[10][11]
Modulation of Inflammatory Signaling
Emerging evidence suggests that this compound can modulate inflammatory pathways. One proposed mechanism involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[12][13] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. By inhibiting NF-κB activation, this compound may attenuate the inflammatory response.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the literature on this compound.
Lipid Profile Analysis
Objective: To quantify the levels of total cholesterol, LDL-C, HDL-C, and triglycerides in plasma or serum samples.
Methodology:
-
Sample Collection: Whole blood is collected from subjects after a 12-hour fast. The blood is then centrifuged to separate the plasma or serum.[5]
-
Lipid Measurement: Commercially available enzymatic colorimetric assay kits are typically used for the quantification of total cholesterol, HDL-C, and triglycerides. LDL-C is often calculated using the Friedewald equation: LDL-C = Total Cholesterol – HDL-C – (Triglycerides/5).[5]
-
Apolipoprotein Measurement: Apolipoproteins A-I and B are typically measured using immunoturbidimetric assays.[5]
HMG-CoA Reductase Activity Assay
Objective: To measure the enzymatic activity of HMG-CoA reductase.
Methodology: This assay is based on the spectrophotometric measurement of the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH by HMG-CoA reductase.[14][15]
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a suitable buffer (e.g., potassium phosphate), NADPH, and the substrate HMG-CoA.
-
Enzyme Addition: The reaction is initiated by the addition of the enzyme source (e.g., liver microsomes or a purified enzyme).
-
Kinetic Measurement: The change in absorbance at 340 nm is monitored over time using a spectrophotometer.
-
Inhibitor Screening: To test the inhibitory effect of this compound, it is pre-incubated with the enzyme before the addition of the substrate.
Acetyl-CoA Carboxylase Activity Assay
Objective: To determine the activity of acetyl-CoA carboxylase.
Methodology: Several methods exist, including a coupled spectrophotometric assay and a radiolabel incorporation assay.[16][17][18]
-
Coupled Spectrophotometric Assay: The production of malonyl-CoA by acetyl-CoA carboxylase is coupled to the NADPH-dependent reduction of malonyl-CoA by a recombinant malonyl-CoA reductase. The decrease in NADPH is monitored at 340 nm.[18]
-
Radiolabel Incorporation Assay: This method measures the incorporation of radiolabeled bicarbonate ([¹⁴C]HCO₃⁻) into the acid-stable product, malonyl-CoA.[16]
Conclusion
This compound supplementation presents a multi-faceted approach to metabolic regulation. Its primary role as a precursor to coenzyme A underpins its ability to modulate lipid metabolism by inhibiting key synthetic enzymes and promoting fatty acid oxidation. Furthermore, its capacity to enhance glutathione synthesis and potentially inhibit NF-κB signaling highlights its antioxidant and anti-inflammatory potential. The quantitative data from numerous studies underscore its efficacy in improving lipid profiles, making it a compound of significant interest for the development of therapeutic strategies for dyslipidemia and related metabolic disorders. Further research is warranted to fully elucidate the downstream signaling consequences of increased CoA levels and to explore the full therapeutic spectrum of this promising molecule.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Treatment of hyperlipoproteinemia with this compound: a review and analysis of efficacy and tolerability - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. altmedrev.com [altmedrev.com]
- 4. Biosynthesis of Pantothenic Acid and Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a derivative of vitamin B5, favorably alters total, LDL and non-HDL cholesterol in low to moderate cardiovascular risk subjects eligible for statin therapy: a triple-blinded placebo and diet-controlled investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. enduranceresearch.com [enduranceresearch.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound, a derivative of vitamin B(5) used as a nutritional supplement, favorably alters low-density lipoprotein cholesterol metabolism in low- to moderate-cardiovascular risk North American subjects: a triple-blinded placebo and diet-controlled investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, a derivative of vitamin B5, favorably alters total, LDL and non-HDL cholesterol in low to moderate cardiovascular risk subjects eligible for statin therapy: a triple-blinded placebo and diet-controlled investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pantothenic acid and pantothenol increase biosynthesis of glutathione by boosting cell energetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 14. assaygenie.com [assaygenie.com]
- 15. Modulation of HMG-CoA reductase activity by pantetheine/pantethine [pubmed.ncbi.nlm.nih.gov]
- 16. dspace.library.uu.nl [dspace.library.uu.nl]
- 17. researchgate.net [researchgate.net]
- 18. A spectrophotometric assay for measuring acetyl-coenzyme A carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
Cellular Uptake and Metabolism of Pantethine In Vitro: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pantethine, the stable disulfide form of pantetheine, is a critical precursor to Coenzyme A (CoA), a fundamental cofactor in numerous metabolic pathways. Understanding its cellular uptake and subsequent metabolism is paramount for elucidating its mechanism of action and for the development of novel therapeutics. This technical guide provides a comprehensive overview of the in vitro cellular uptake and metabolism of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated biochemical pathways.
Cellular Metabolism of this compound
Upon cellular entry, this compound is rapidly metabolized. The primary metabolic pathway involves its reduction to two molecules of pantetheine. Pantetheine is then hydrolyzed by the enzyme pantetheinase, also known as vanin-1, to yield pantothenic acid (Vitamin B5) and cysteamine.[1][2][3] Pantothenic acid is a direct precursor for the synthesis of Coenzyme A, an essential molecule for cellular metabolism, including the Krebs cycle and the synthesis and oxidation of fatty acids.[4][5] Cysteamine, the other metabolic product, is a potent antioxidant.[6]
Metabolic Pathway of this compound
Figure 1: Cellular metabolic pathway of this compound.
Quantitative Data on this compound Metabolism
While quantitative data on the cellular uptake of this compound is limited in the current literature, studies on its metabolic enzymes provide valuable kinetic information.
| Enzyme | Substrate | Organism/Tissue | Km | Vmax | Reference |
| Pantetheinase (Vanin-1) | Pantetheine | Rat Intestinal Mucosa | 4.6 µM | Not Reported | [7] |
Experimental Protocols
This section details the methodologies for key experiments to study the cellular uptake and metabolism of this compound in vitro.
Radiolabeled this compound Uptake Assay
This protocol describes a general method for measuring the cellular uptake of this compound using a radiolabeled form (e.g., [³H]-pantethine).
Objective: To quantify the rate of this compound transport into cultured cells.
Materials:
-
Cultured cells (e.g., human fibroblasts, hepatocytes)
-
Cell culture medium
-
Radiolabeled this compound (e.g., [³H]-pantethine)
-
Unlabeled this compound
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell lysis buffer (e.g., RIPA buffer)
-
Scintillation cocktail
-
Scintillation counter
-
Multi-well cell culture plates (e.g., 24-well plates)
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Cell Culture: Culture cells in their appropriate medium at 37°C in a humidified atmosphere with 5% CO₂.
-
Preparation of Uptake Solution: Prepare an uptake buffer (e.g., Krebs-Ringer-HEPES) containing a known concentration of radiolabeled this compound. For competition experiments, also prepare solutions with an excess of unlabeled this compound.
-
Uptake Initiation: Wash the cell monolayer twice with warm PBS. Add the pre-warmed uptake solution to each well to initiate the uptake.
-
Incubation: Incubate the plate at 37°C for various time points (e.g., 1, 5, 15, 30, 60 minutes).
-
Uptake Termination: To stop the uptake, rapidly aspirate the uptake solution and wash the cells three times with ice-cold PBS.
-
Cell Lysis: Add an appropriate volume of cell lysis buffer to each well and incubate on ice for 30 minutes.
-
Quantification of Radioactivity: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Protein Assay: Determine the protein concentration of the cell lysates to normalize the uptake data.
-
Data Analysis: Express the uptake as nmol or pmol of this compound per mg of cell protein. Plot the uptake over time to determine the initial rate of uptake. For kinetic analysis, perform the assay with varying concentrations of this compound to determine Km and Vmax values.
Figure 2: Workflow for a radiolabeled this compound uptake assay.
Pantetheinase (Vanin-1) Activity Assay
This protocol is for determining the activity of pantetheinase, the enzyme responsible for hydrolyzing pantetheine.
Objective: To measure the enzymatic activity of pantetheinase in cell lysates or purified enzyme preparations.
Principle: This assay is based on the spectrophotometric measurement of the product of pantetheine hydrolysis. A common method involves a coupled enzymatic reaction where the liberated cysteamine is quantified.
Materials:
-
Cell lysate or purified pantetheinase
-
Pantetheine (substrate)
-
Tris-HCl buffer (pH 8.5)
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing Tris-HCl buffer and DTNB.
-
Substrate Addition: Add a known concentration of pantetheine to the reaction mixture.
-
Enzyme Addition: Initiate the reaction by adding the cell lysate or purified enzyme to the cuvette.
-
Spectrophotometric Measurement: Immediately measure the change in absorbance at 412 nm over time. The increase in absorbance is due to the reaction of the thiol group of the product, cysteamine, with DTNB to form 2-nitro-5-thiobenzoate (TNB), which has a high molar absorptivity at this wavelength.
-
Data Analysis: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of TNB. One unit of pantetheinase activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.
HPLC Analysis of Intracellular this compound and its Metabolites
This protocol outlines a general approach for the separation and quantification of this compound, pantetheine, pantothenic acid, and cysteamine in cell lysates using High-Performance Liquid Chromatography (HPLC).
Objective: To determine the intracellular concentrations of this compound and its key metabolites.
Materials:
-
Cell lysates from in vitro experiments
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or other appropriate buffer for the mobile phase
-
Standards for this compound, pantetheine, pantothenic acid, and cysteamine
-
HPLC system with a suitable detector (e.g., UV or Mass Spectrometry)
-
C18 reverse-phase HPLC column
Procedure:
-
Sample Preparation:
-
Treat cultured cells with this compound as described in the uptake assay.
-
After incubation, wash the cells with ice-cold PBS and lyse them using a suitable method (e.g., sonication in a methanol/water mixture).
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Filter the supernatant through a 0.22 µm filter before HPLC analysis.
-
-
HPLC Analysis:
-
Equilibrate the C18 column with the mobile phase.
-
Inject the prepared sample onto the column.
-
Run a gradient elution program, for example, starting with a high aqueous component and gradually increasing the organic solvent (acetonitrile) concentration to separate the compounds based on their polarity.
-
Detect the compounds using a UV detector at an appropriate wavelength (e.g., around 210 nm) or a mass spectrometer for higher specificity and sensitivity.
-
-
Quantification:
-
Prepare a standard curve for each analyte (this compound, pantetheine, pantothenic acid, and cysteamine) by injecting known concentrations.
-
Quantify the amount of each metabolite in the cell lysate by comparing the peak areas to the standard curves.
-
Normalize the results to the total protein concentration or cell number.
-
Figure 3: Logical workflow for HPLC analysis of this compound metabolites.
Conclusion
This technical guide provides a foundational understanding of the in vitro cellular uptake and metabolism of this compound. While the metabolic pathway is well-characterized, there is a notable gap in the literature regarding the specific kinetics of this compound transport into various cell types. The detailed experimental protocols provided herein offer a starting point for researchers to investigate these unanswered questions and to further explore the multifaceted roles of this compound in cellular physiology and disease. Future studies focusing on the identification and characterization of this compound transporters will be crucial for a complete understanding of its biological effects.
References
- 1. Vanin 1: Its Physiological Function and Role in Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pantetheine hydrolase - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Production of Coenzyme A Using Thermophilic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. altmedrev.com [altmedrev.com]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. Metabolism of this compound in cystinosis - PMC [pmc.ncbi.nlm.nih.gov]
Pantethine's Effect on Mitochondrial Function and Bioenergetics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pantethine, the stable disulfide form of pantetheine, is a derivative of pantothenic acid (Vitamin B5) and serves as the primary precursor to Coenzyme A (CoA).[1][2] CoA is an indispensable cofactor in intermediary metabolism, playing a pivotal role in numerous biochemical pathways, particularly those central to mitochondrial bioenergetics.[3][4] Its function as an acyl group carrier is essential for the oxidation of fatty acids and pyruvate within the mitochondrial matrix, directly linking the catabolism of major energy sources to the tricarboxylic acid (TCA) cycle and subsequent ATP production via oxidative phosphorylation.[5][6]
This technical guide provides an in-depth analysis of this compound's mechanism of action on mitochondria, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the core biochemical pathways. The evidence presented underscores this compound's potential as a modulator of mitochondrial function, with implications for metabolic disorders and neurodegenerative diseases characterized by mitochondrial dysfunction.[7][8]
Core Mechanism: The this compound to Coenzyme A Pathway
The biological activity of this compound is fundamentally linked to its conversion into CoA. This multi-step enzymatic process culminates within the mitochondria, supplying the organelle with the necessary cofactor for its metabolic functions.
When ingested, this compound is hydrolyzed to its monomeric form, pantetheine. Pantetheine is then metabolized by pantetheinase to yield pantothenic acid and cysteamine.[1] Pantothenic acid is the substrate for the synthesis of 4'-phosphopantetheine, a key intermediate that is subsequently converted to CoA.[5] While some steps of CoA synthesis occur in the cytosol, the final enzymes responsible for converting 4'-phosphopantetheine to CoA are located on the outer mitochondrial membrane or the outer side of the inner membrane.[9] This strategic positioning allows for the direct supply of CoA to the mitochondrial matrix where it is critically needed.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. caringsunshine.com [caringsunshine.com]
- 4. caringsunshine.com [caringsunshine.com]
- 5. Pantothenic Acid | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 6. How this compound Improves Energy and Lipid Health [wellnessresources.com]
- 7. This compound treatment is effective in recovering the disease phenotype induced by ketogenic diet in a pantothenate kinase-associated neurodegeneration mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Natural Molecules and Neuroprotection: Kynurenic Acid, this compound and α-Lipoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mitochondrial synthesis of coenzyme A is on the external surface - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Neuroprotective Potential of Pantethine: A Technical Guide for Researchers
An In-depth Exploration of the Mechanisms and Therapeutic Promise of a Coenzyme A Precursor in Neurodegenerative Disease
For Immediate Release
This technical guide provides a comprehensive overview of the neuroprotective properties of pantethine, a derivative of vitamin B5 and a key precursor to coenzyme A (CoA). Synthesizing preclinical evidence, this document is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and Pantothenate Kinase-Associated Neurodegeneration (PKAN).
Executive Summary
Neurodegenerative diseases are characterized by the progressive loss of neuronal structure and function, often linked to mitochondrial dysfunction, oxidative stress, and neuroinflammation.[1][2][3][4] this compound has emerged as a promising neuroprotective agent due to its multifaceted biological activities.[2][3][4] As the immediate precursor to coenzyme A, a vital molecule in cellular metabolism, this compound plays a crucial role in energy production, lipid metabolism, and the synthesis of neurotransmitters.[1][5][6] Preclinical studies have demonstrated this compound's ability to mitigate key pathological features of neurodegeneration, including reducing amyloid-beta (Aβ) deposition, alleviating glial reactivity, enhancing mitochondrial function, and modulating inflammatory responses.[7][8][9] This guide will delve into the core mechanisms of this compound's neuroprotective effects, present quantitative data from key experimental studies, and provide detailed methodologies to facilitate further research in this promising field.
Core Mechanisms of Neuroprotection
This compound exerts its neuroprotective effects through several interconnected pathways, primarily stemming from its role as a precursor to Coenzyme A.
Enhancement of Mitochondrial Function and Energy Metabolism
Coenzyme A is indispensable for the tricarboxylic acid (TCA) cycle, the central pathway of cellular respiration occurring within the mitochondria.[1][4][6] this compound, by boosting CoA levels, supports the efficient conversion of pyruvate to acetyl-CoA, which then enters the TCA cycle to generate ATP.[1][4] In models of Parkinson's disease, this compound treatment has been shown to restore mitochondrial complex I activity, increase ATP synthesis, and enhance oxygen consumption, thereby protecting dopaminergic neurons.[1][9] Furthermore, this compound promotes fatty acid β-oxidation, providing an alternative energy source for the brain, particularly under conditions of metabolic stress.[1][10]
Attenuation of Oxidative Stress
The brain is highly susceptible to oxidative damage due to its high oxygen consumption and lipid-rich composition.[1] this compound contributes to the cellular antioxidant defense system through multiple mechanisms. Its metabolism produces cysteamine, a potent antioxidant that can cross the blood-brain barrier.[11][12] Cysteamine and its oxidized form, cystamine, can increase intracellular levels of cysteine, a precursor to the major endogenous antioxidant glutathione (GSH).[11][13] Studies have shown that this compound's protective effects are associated with an increase in GSH synthesis.[1][9]
Modulation of Neuroinflammation
Chronic neuroinflammation is a key contributor to the pathogenesis of many neurodegenerative diseases.[8] this compound has demonstrated significant anti-inflammatory properties. In a mouse model of Alzheimer's disease, long-term this compound treatment significantly reduced glial reactivity, as indicated by decreased staining for GFAP (an astrocyte marker) and IBA1 (a microglia marker).[7][11] It also mitigates the production of pro-inflammatory cytokines such as IL-1β.[7][8] Furthermore, this compound has been shown to repress the expression of numerous genes associated with inflammation and complement activation.[11]
Quantitative Data from Preclinical Studies
The following tables summarize the quantitative findings from key preclinical investigations into the neuroprotective effects of this compound.
Table 1: Effects of this compound in a 5XFAD Mouse Model of Alzheimer's Disease
| Parameter | Control (Tg Mice) | This compound-Treated (Tg Mice) | Percentage Change | Reference |
| Glial Fibrillary Acidic Protein (GFAP) Staining | High | Reduced | 80% reduction | [7][11] |
| Ionized Calcium-Binding Adapter Molecule 1 (IBA1) Staining | High | Reduced | 40% reduction | [7][11] |
| Amyloid-β (Aβ) Deposition | Numerous Plaques | Reduced | 85% reduction | [7][11] |
Table 2: Effects of this compound in an MPTP Mouse Model of Parkinson's Disease
| Parameter | MPTP-Treated | This compound + MPTP-Treated | Outcome | Reference |
| Mitochondrial Complex I Activity | Decreased | Recovered | Restoration of activity | [1][9] |
| ATP Synthesis | Decreased | Recovered | Restoration of synthesis | [1][9] |
| Oxygen Consumption | Decreased | Recovered | Restoration of consumption | [1][9] |
| Glutathione (GSH) Synthesis | Decreased | Increased | Enhancement of synthesis | [1][9] |
Table 3: Effects of this compound in a Pank2-/- Mouse Model of PKAN on a Ketogenic Diet
| Parameter | Pank2-/- on Ketogenic Diet | This compound-Treated Pank2-/- on Ketogenic Diet | Outcome | Reference |
| Motor Function | Severe Dysfunction | Prevention of Onset | Amelioration of phenotype | [14] |
| Mitochondrial Membrane Potential in Neurons | Defective | Restored | Rescue of mitochondrial function | [12] |
| Mitochondrial Respiration in Neurons | Impaired | Restored | Rescue of mitochondrial function | [11][14] |
| Lifespan | Reduced | Extended | Increased survival | [14] |
Experimental Protocols
This section details the methodologies employed in the cited preclinical studies to facilitate replication and further investigation.
Alzheimer's Disease Mouse Model (5XFAD)
-
Animal Model: 1.5-month-old male 5XFAD transgenic (Tg) and wild-type (WT) mice.[7]
-
Treatment: Intraperitoneal (i.p.) administration of this compound (15 mg) or saline control solution three times per week for 5.5 months.[7][11]
-
Behavioral Analysis: Assessment of aggressive behavior.[7]
-
Immunohistochemistry: Brain sections were stained for GFAP, IBA1, and Aβ to quantify glial reactivity and amyloid plaque deposition.[7]
-
Gene Expression Analysis: Transcriptomic profiling of brain tissue to identify differentially expressed genes.[7]
Parkinson's Disease Mouse Model (MPTP-induced)
-
Animal Model: MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-induced mouse model of Parkinson's disease.[1]
-
Treatment: Administration of this compound to MPTP-treated mice.[1]
-
Biochemical Assays: Measurement of fatty acid β-oxidation, L-3-hydroxybutyryl-CoA dehydrogenase activity, and circulating ketone body levels.[1]
-
Mitochondrial Function Analysis: Assessment of mitochondrial complex I activity, ATP synthesis, and oxygen consumption in brain tissue.[1][9]
-
Neurochemical Analysis: Quantification of dopaminergic neuron loss and motility disorders.[1][9]
Pantothenate Kinase-Associated Neurodegeneration (PKAN) Mouse Model (Pank2-/-)
-
Animal Model: Pank2 knockout (Pank2-/-) mice.[14]
-
Diet: Standard diet versus a ketogenic diet to induce the PKAN-like phenotype.[14]
-
Motor Function Assessment: Quantitative motor tests including footprint pattern analysis to measure stride length and hind base width.[14]
-
Mitochondrial Analysis:
-
Histology: Analysis of brain and muscle tissue for signs of neurodegeneration and mitochondrial damage.[14]
Visualizing the Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and metabolic roles of this compound.
Caption: Metabolic pathway of this compound to Coenzyme A and cysteamine.
Caption: Overview of this compound's neuroprotective mechanisms.
Caption: Experimental workflow for the 5XFAD Alzheimer's disease model.
Conclusion and Future Directions
The evidence presented in this technical guide strongly supports the neuroprotective potential of this compound across multiple models of neurodegenerative disease. Its ability to enhance mitochondrial function, combat oxidative stress, and reduce neuroinflammation positions it as a compelling candidate for further investigation.[2][3][4] While the blood-brain barrier penetrability of this compound itself is limited, its metabolite, cysteamine, is known to cross into the central nervous system, where it can exert its beneficial effects.[11][12]
Future research should focus on elucidating the precise molecular targets of this compound and its metabolites within the brain. Clinical trials are warranted to translate these promising preclinical findings into therapeutic applications for patients with neurodegenerative diseases. Given its established safety profile as a dietary supplement, this compound represents a readily available and well-tolerated compound for potential therapeutic development.[2][3][4][15] The continued investigation of this compound's neuroprotective properties holds significant promise for the development of novel treatments for these devastating disorders.
References
- 1. Natural Molecules and Neuroprotection: Kynurenic Acid, this compound and α-Lipoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural Molecules and Neuroprotection: Kynurenic Acid, this compound and α-Lipoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound: The Superior B Vitamin for Energy, Brain Function, and Heart Health [wellnessresources.com]
- 6. caringsunshine.com [caringsunshine.com]
- 7. Long-Term this compound Treatment Counteracts Pathologic Gene Dysregulation and Decreases Alzheimer’s Disease Pathogenesis in a Transgenic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic changes and inflammation in cultured astrocytes from the 5xFAD mouse model of Alzheimer’s disease: Alleviation by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effect of this compound on fatty acid oxidation in microvessels of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. alzdiscovery.org [alzdiscovery.org]
- 12. This compound treatment is effective in recovering the disease phenotype induced by ketogenic diet in a pantothenate kinase-associated neurodegeneration mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Therapeutic Applications of Cysteamine and Cystamine in Neurodegenerative and Neuropsychiatric Diseases [frontiersin.org]
- 14. academic.oup.com [academic.oup.com]
- 15. Preclinical and clinical studies with cysteamine and this compound related to the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
Pantethine's Role in Modulating Neuroinflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neuroinflammation, a key player in the pathogenesis of a spectrum of neurodegenerative diseases, presents a critical target for therapeutic intervention. Pantethine, the stable disulfide form of pantetheine and a precursor to Coenzyme A (CoA), has emerged as a promising modulator of neuroinflammatory processes. Preclinical evidence, primarily from models of Alzheimer's disease and Pantothenate Kinase-Associated Neurodegeneration (PKAN), indicates that this compound can attenuate glial activation, reduce pro-inflammatory cytokine production, and ameliorate behavioral deficits. This technical guide provides an in-depth overview of the current understanding of this compound's role in neuroinflammation, with a focus on its mechanisms of action, a compilation of quantitative preclinical data, detailed experimental protocols for key assays, and visualization of relevant signaling pathways. This document is intended to serve as a comprehensive resource for researchers and drug development professionals exploring the therapeutic potential of this compound and its derivatives in neurological disorders with an inflammatory component.
Introduction
Neuroinflammation is a complex biological response within the central nervous system (CNS) initiated in response to various insults, including infection, trauma, and protein aggregation. While initially a protective mechanism, chronic and uncontrolled neuroinflammation, characterized by the sustained activation of microglia and astrocytes, contributes to neuronal dysfunction and death, thereby driving the progression of neurodegenerative diseases such as Alzheimer's disease (AD), Parkinson's disease (PD), and multiple sclerosis (MS)[1]. Key mediators of this process include pro-inflammatory cytokines like interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and various chemokines[2][3][4].
This compound is a naturally occurring compound and the biological precursor of Coenzyme A (CoA), an essential cofactor in numerous metabolic pathways, including the tricarboxylic acid (TCA) cycle and fatty acid metabolism[5][6]. Beyond its metabolic roles, this compound has demonstrated anti-inflammatory and antioxidant properties in various contexts[7]. Recent preclinical studies have highlighted its potential to modulate neuroinflammatory pathways, making it a molecule of interest for neuroprotective strategies[8][9]. This guide synthesizes the existing preclinical data on this compound's effects on neuroinflammation, providing a technical foundation for further research and development.
Mechanism of Action
This compound's modulation of neuroinflammation is thought to be multifactorial, stemming from its central role in cellular metabolism and the activities of its metabolites.
-
Coenzyme A Synthesis and Metabolic Regulation: this compound is readily converted to pantetheine, which is then utilized in the synthesis of CoA[10]. Adequate levels of CoA are crucial for mitochondrial function and cellular energy production. In neurodegenerative conditions, mitochondrial dysfunction is a common feature that can trigger and exacerbate inflammatory responses[11][12]. By supporting CoA synthesis, this compound may help maintain mitochondrial health and cellular homeostasis, thereby reducing inflammatory triggers[11][12][13]. In models of PKAN, a disorder caused by mutations in the PANK2 gene leading to impaired CoA synthesis, this compound administration has been shown to rescue neurodegenerative phenotypes by restoring CoA levels and improving mitochondrial function[11][12].
-
Modulation of Glial Activation: Microglia and astrocytes are the primary immune cells of the CNS. In response to pathological stimuli, such as amyloid-beta (Aβ) plaques in AD, these cells become activated, releasing a cascade of inflammatory mediators[14]. Studies in the 5xFAD mouse model of AD have shown that long-term this compound treatment significantly reduces the reactivity of both microglia (Iba1-positive cells) and astrocytes (GFAP-positive cells) in the brain[8][15]. This suggests a direct or indirect inhibitory effect of this compound on the signaling pathways that govern glial activation.
-
Regulation of Inflammatory Gene Expression: this compound has been shown to suppress the expression of numerous genes associated with inflammation, complement activation, and phagocytosis in the hippocampi of 5xFAD mice[8]. This includes the downregulation of genes such as Aif1 (encoding Iba1), Cd68, Tlr2, Tlr7, Cd14, and Gfap[15]. A key target appears to be the reduction of IL-1β, a potent pro-inflammatory cytokine. This compound treatment has been shown to decrease both IL-1β mRNA and protein levels in the brains of 5xFAD mice and in primary astrocyte cultures derived from these animals[8][16][17][18].
-
Role of Metabolites: this compound is metabolized to pantothenic acid (vitamin B5) and cysteamine[15]. Cysteamine is a known antioxidant that can cross the blood-brain barrier and has been shown to increase levels of the neurotrophic factor BDNF[15]. Cysteamine can be oxidized to cystamine, which in turn can activate the Nrf2 antioxidant response pathway, a key regulator of cellular defense against oxidative stress[15]. While this compound itself is not believed to cross the blood-brain barrier, its neuroprotective effects in the CNS are likely mediated, at least in part, by its brain-penetrant metabolite, cysteamine[15].
Preclinical Evidence: Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound on neuroinflammation and related pathologies.
Table 1: Effects of this compound on Glial Reactivity in 5xFAD Mice
| Parameter | Animal Model | Treatment Regimen | Brain Region | % Reduction vs. Untreated | Reference |
| GFAP-positive astrocytes | 5xFAD mice | 15 mg, i.p., 3 times/week for 5.5 months | Hippocampus | 80% | [15] |
| Iba1-positive microglia | 5xFAD mice | 15 mg, i.p., 3 times/week for 5.5 months | Hippocampus | 40% | [15] |
Table 2: Effects of this compound on Amyloid-β Pathology and Behavior in 5xFAD Mice
| Parameter | Animal Model | Treatment Regimen | Outcome | % Change vs. Untreated | Reference |
| Aβ deposition | 5xFAD mice | 15 mg, i.p., 3 times/week for 5.5 months | Reduction | 85% | [15] |
| Aggressive Behavior | 5xFAD mice | 15 mg, i.p., 3 times/week for 5.5 months | Abrogation | Not Applicable | [8] |
Table 3: Effects of this compound on Inflammatory Gene and Protein Expression
| Molecule | Model | Treatment | Fold Change vs. Control | Reference |
| IL-1β mRNA | Primary astrocytes (5xFAD) | 1 mM this compound for 18h | ~50% decrease | [17][18] |
| IL-1β protein | Primary astrocytes (5xFAD) | 1 mM this compound for 18h | Significant decrease | [17][18] |
| IL-1β mRNA | 5xFAD mice brain | 15 mg, i.p., 3 times/week for 5.5 months | Significant decrease | [8] |
| IL-1β protein | 5xFAD mice brain | 15 mg, i.p., 3 times/week for 5.5 months | Significant decrease | [8] |
| Inflammatory Genes (Aif1, Cd68, Tlr2, etc.) | 5xFAD mice hippocampus | 15 mg, i.p., 3 times/week for 5.5 months | Repressed | [8][15] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the preclinical studies of this compound.
In Vivo this compound Treatment in 5xFAD Mice
-
Animal Model: 1.5-month-old male 5xFAD transgenic (Tg) and wild-type (WT) littermate mice[8][9].
-
Treatment Groups:
-
Tg mice + this compound
-
Tg mice + Saline (Control)
-
WT mice + this compound
-
WT mice + Saline (Control)
-
-
This compound Administration: this compound (Sigma-Aldrich) is dissolved in sterile saline. Mice receive intraperitoneal (i.p.) injections of this compound (15 mg) or an equivalent volume of saline three times per week for 5.5 months[8][9].
-
Endpoint Analysis: At the end of the treatment period, mice are subjected to behavioral testing (e.g., Morris water maze) followed by sacrifice for brain tissue collection and subsequent biochemical and histological analyses.
Immunohistochemistry for Glial Markers (GFAP and Iba1)
-
Tissue Preparation: Mice are anesthetized and transcardially perfused with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS. Brains are post-fixed in 4% PFA, cryoprotected in a sucrose solution, and sectioned on a cryostat (e.g., 40 µm sections)[12].
-
Staining Procedure:
-
Free-floating sections are washed in PBS.
-
Permeabilize and block non-specific binding with a solution containing PBS, Triton X-100 (e.g., 0.3%), and normal serum (e.g., 5-10% goat or donkey serum) for 1-2 hours at room temperature.
-
Incubate with primary antibodies overnight at 4°C. Examples:
-
Rabbit anti-Iba1 (Wako, 1:1000)
-
Mouse anti-GFAP (Sigma-Aldrich, 1:500)
-
-
Wash sections extensively in PBS.
-
Incubate with appropriate fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 goat anti-rabbit, Alexa Fluor 594 goat anti-mouse) for 1-2 hours at room temperature, protected from light.
-
Wash sections in PBS.
-
Mount sections on slides with a mounting medium containing a nuclear counterstain like DAPI.
-
-
Image Acquisition and Analysis: Images are captured using a confocal or fluorescence microscope. Quantification of glial reactivity can be performed by measuring the percentage of the immunopositive area in specific brain regions using image analysis software (e.g., ImageJ).
Western Blot for IL-1β
-
Protein Extraction: Hippocampal or cortical tissue is homogenized in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated on a polyacrylamide gel and transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate with a primary antibody against IL-1β (e.g., from R&D Systems or Cell Signaling Technology) overnight at 4°C. The pro-form of IL-1β is approximately 31 kDa, and the mature, cleaved form is around 17 kDa[19].
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis: Densitometry analysis is performed using image analysis software, and protein levels are normalized to a loading control such as β-actin or GAPDH.
Primary Astrocyte Culture and Treatment
-
Cell Isolation: Primary astrocyte cultures are established from the cerebral cortices of newborn (P0-P2) 5xFAD or WT mouse pups[17].
-
Cortices are dissected, and meninges are removed.
-
Tissue is mechanically dissociated and enzymatically digested (e.g., with trypsin).
-
Cells are plated in DMEM/F12 medium supplemented with fetal bovine serum (FBS) and penicillin/streptomycin.
-
After reaching confluency, microglia are removed by shaking, and astrocytes are purified by subsequent passages.
-
-
This compound Treatment: Astrocytes are treated with this compound (e.g., 1 mM) for a specified duration (e.g., 18 hours)[17]. In some experiments, cells are co-treated or pre-treated with oligomeric amyloid-beta (oAβ) to mimic AD-related pathology.
-
Endpoint Assays: Following treatment, cell lysates can be collected for Western blot analysis, and conditioned media can be analyzed for secreted cytokines using ELISA.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows related to this compound's action in neuroinflammation.
References
- 1. Search Strategy Analysis of 5xFAD Alzheimer Mice in the Morris Water Maze Reveals Sex- and Age-Specific Spatial Navigation Deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Staining of Gfap, Iba1,and NeuN on PFA-fixed mouse brain sections [protocols.io]
- 5. RNA Isolation and Microarray Experiments [bio-protocol.org]
- 6. Animal and cell models: [bio-protocol.org]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Preparation of Oligomeric β-amyloid1-42 and Induction of Synaptic Plasticity Impairment on Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Long-Term this compound Treatment Counteracts Pathologic Gene Dysregulation and Decreases Alzheimer’s Disease Pathogenesis in a Transgenic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2.3.1. Primary astrocyte culture [bio-protocol.org]
- 11. Preparation of Aβ oligomers [bio-protocol.org]
- 12. Comprehensive Analysis of the 5xFAD Mouse Model of Alzheimer’s Disease Using dMRI, Immunohistochemistry, and Neuronal and Glial Functional Metabolic Mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 14. Isolation and culturing of primary mouse astrocytes for the analysis of focal adhesion dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Preparation of Stable Amyloid-β Oligomers Without Perturbative Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. Amyloid-β oligomer preparation [bio-protocol.org]
- 17. Metabolic changes and inflammation in cultured astrocytes from the 5xFAD mouse model of Alzheimer’s disease: Alleviation by this compound | PLOS One [journals.plos.org]
- 18. Metabolic changes and inflammation in cultured astrocytes from the 5xFAD mouse model of Alzheimer's disease: Alleviation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
The Impact of Pantethine on Cellular Redox State and Oxidative Stress: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pantethine, the dimeric form of pantetheine and a derivative of vitamin B5, is a pivotal precursor to Coenzyme A (CoA), a fundamental cofactor in numerous metabolic pathways. Beyond its established role in lipid metabolism, emerging evidence highlights this compound's significant influence on cellular redox homeostasis and its capacity to mitigate oxidative stress. This technical guide provides an in-depth examination of the biochemical mechanisms through which this compound modulates the cellular redox environment. It details its impact on the glutathione system, mitochondrial function, and the reduction of oxidative damage to key biomolecules. This document summarizes quantitative data from key studies, outlines detailed experimental protocols for assessing redox state and oxidative stress markers, and provides visual diagrams of the core signaling and metabolic pathways.
Core Mechanisms of this compound Action
This compound's biological activity is primarily mediated through its conversion to Coenzyme A. Upon ingestion, this compound is hydrolyzed into two molecules of pantetheine, which are subsequently metabolized to form CoA.[1][2] CoA is an essential cofactor for over 70 enzymatic processes, playing a central role in the Krebs cycle, fatty acid oxidation, and the metabolism of amino acids and carbohydrates.[3][4][5][6]
The synthesis of CoA from pantothenic acid (Vitamin B5) is a five-step enzymatic process, with this compound serving as a more direct and metabolically active precursor.[6][7] This pathway is crucial for cellular energy production and the synthesis of vital biomolecules.
Caption: this compound Metabolism and Coenzyme A (CoA) Biosynthesis Pathway.
This compound's Influence on Cellular Redox State
The cellular redox state, a delicate balance between oxidizing and reducing equivalents, is critical for normal physiological function. This compound modulates this balance primarily through its effects on the glutathione system and mitochondrial bioenergetics.
Enhancement of Glutathione (GSH) Synthesis
Glutathione, a tripeptide thiol, is the most abundant non-protein antioxidant in cells. It plays a crucial role in detoxifying reactive oxygen species (ROS) and maintaining the reduced intracellular environment. Several studies have demonstrated that this compound and its precursors increase the cellular content of free glutathione.[1][8][9][10]
The mechanism involves boosting cellular energy production. The synthesis of GSH is an ATP-dependent process. By increasing the availability of CoA for the Krebs cycle, this compound enhances mitochondrial respiration and subsequent ATP production, thereby providing the necessary energy for GSH synthesis.[8][9] This effect is inhibited by mitochondrial inhibitors, confirming the link between CoA-driven energy metabolism and glutathione levels.[8]
Caption: this compound's mechanism for boosting cellular glutathione (GSH) levels.
Support of Mitochondrial Function
Mitochondria are the primary sites of ROS production and are also highly vulnerable to oxidative damage. This compound supports mitochondrial health by ensuring an adequate supply of CoA, which is essential for the oxidation of fatty acids and pyruvate within the mitochondria.[11][12] In models of pantothenate kinase-associated neurodegeneration (PKAN), a disease linked to impaired CoA synthesis, this compound treatment has been shown to restore mitochondrial membrane potential and respiration.[13][14] By improving mitochondrial efficiency, this compound helps to reduce electron leakage from the electron transport chain, a major source of superoxide radicals.
In a mouse model of Parkinson's disease, this compound treatment restored mitochondrial complex I activity, increased ATP synthesis, and enhanced oxygen consumption, ultimately providing neuroprotection against dopaminergic injury.[15][16]
The Cysteamine-Cystamine Axis
This compound is metabolized to pantothenic acid and cysteamine.[13][17] Cysteamine is a potent antioxidant in its own right.[13] Furthermore, its oxidized form, cystamine, can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2), a master transcriptional regulator of the antioxidant response.[13] This activation leads to the upregulation of a suite of antioxidant and detoxification enzymes, further bolstering the cell's defense against oxidative stress.
This compound's Impact on Oxidative Stress
Oxidative stress occurs when the production of ROS overwhelms the cell's antioxidant defenses, leading to damage to lipids, proteins, and DNA. This compound has demonstrated a protective effect against such damage in various experimental models.
Inhibition of Lipid Peroxidation
Lipid peroxidation, the oxidative degradation of lipids, compromises cell membrane integrity and generates reactive aldehydes, such as malondialdehyde (MDA), which can further propagate cellular damage. This compound has been shown to effectively inhibit the in vitro peroxidation of low-density lipoproteins (LDL).[4][5][18][19] In one study, 1 mM of this compound markedly inhibited the formation of MDA in LDL, an effect comparable to that of reduced glutathione.[18] This action helps preserve the molecular integrity of apolipoprotein B (apo B), the primary protein component of LDL.[18]
Neuroprotection Against Oxidative Damage
The brain is particularly susceptible to oxidative stress due to its high oxygen consumption and lipid-rich composition. In preclinical models of neurodegenerative diseases, this compound has shown significant neuroprotective effects.[15] In a mouse model of Alzheimer's disease, this compound treatment reduced glial reactivity and Aβ deposition.[13] In models of Parkinson's disease, its protective effects are attributed to the enhancement of glutathione synthesis and the recovery of mitochondrial function.[15][16]
Quantitative Data Summary
The following tables summarize quantitative findings from key studies investigating the effects of this compound on markers of redox state and oxidative stress.
Table 1: Effect of this compound on Lipid Peroxidation
| Parameter | Model | Treatment | Concentration | Result | Reference |
| Malondialdehyde (MDA) | In vitro LDL oxidation | This compound | 1 mM | Marked inhibition of MDA formation | [18] |
| Apo B integrity | In vitro LDL oxidation | This compound | 1 or 2 mM | Strongly inhibited the appearance of high MW peptides | [18] |
Table 2: Effect of this compound in a Neurodegeneration Model
| Parameter | Model | Treatment | Result | Reference |
| Glial Fibrillary Acidic Protein (GFAP) | 5xFAD Mouse (Alzheimer's) | This compound (15 mg, 3x/week) | 80% reduction in glial reactivity | [13] |
| Ionized calcium-binding adapter molecule 1 (IBA1) | 5xFAD Mouse (Alzheimer's) | This compound (15 mg, 3x/week) | 40% reduction in glial reactivity | [13] |
| Amyloid-beta (Aβ) deposition | 5xFAD Mouse (Alzheimer's) | This compound (15 mg, 3x/week) | 85% reduction | [13] |
Table 3: Effect of this compound in a Non-alcoholic Steatohepatitis (NASH) Trial
| Parameter | Model | Treatment | Duration | Result | Reference |
| Aspartate Aminotransferase (AST) | Human NASH patients | This compound (600 mg/day) + Probucol | 48 weeks | Significant reduction from 66 to 33 IU/L | [13] |
| Alanine Aminotransferase (ALT) | Human NASH patients | This compound (600 mg/day) + Probucol | 48 weeks | Significant reduction from 113 to 51 IU/L (58% reduction) | [13] |
| Total Cholesterol | Human NASH patients | This compound (600 mg/day) + Probucol | 48 weeks | Significant decrease (p<0.01) | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the impact of this compound on cellular redox state and oxidative stress.
Measurement of Cellular Redox State
5.1.1. Glutathione (GSH/GSSG) Assay This protocol measures the levels of reduced (GSH) and oxidized (GSSG) glutathione. The ratio of GSH to GSSG is a key indicator of cellular redox status.
-
Sample Preparation: Homogenize cells or tissues in a metaphosphoric acid solution to precipitate proteins and stabilize thiols. Centrifuge to collect the supernatant.
-
Derivatization: For GSSG measurement, first mask the GSH by reacting the sample with 2-vinylpyridine.
-
Assay Principle: The assay is based on the enzymatic recycling method. GSH reductase reduces GSSG to GSH in the presence of NADPH. The GSH produced then reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoic acid (TNB).
-
Detection: The rate of TNB formation is monitored spectrophotometrically at 412 nm and is proportional to the glutathione concentration.
-
Quantification: Calculate concentrations using a standard curve generated with known amounts of GSH and GSSG.
5.1.2. NAD(P)H Autofluorescence and Fluorescence Lifetime Imaging (FLIM) This method non-invasively assesses the redox state by measuring the autofluorescence of NADH and NADPH.[20][21]
-
Cell Culture: Culture cells on coverslips suitable for microscopy.
-
Imaging Setup: Use a confocal or multiphoton microscope equipped for fluorescence lifetime imaging. Excite NAD(P)H at approximately 350-375 nm and collect emission between 450-470 nm.
-
Intensity Measurement: Acquire baseline fluorescence intensity. To probe mitochondrial redox state, sequentially add an uncoupler (e.g., FCCP, 1 µM) to induce maximal respiration (decreasing the signal) and then an inhibitor (e.g., rotenone, 5 µM) to block complex I (increasing the signal).[20]
-
FLIM Acquisition: Measure the fluorescence lifetime of the NAD(P)H signal. NADH and NADPH have distinct fluorescence lifetimes, allowing for their relative contributions to be distinguished. Bound NAD(P)H has a longer lifetime than the free form.
-
Data Analysis: Analyze changes in fluorescence intensity and lifetime to determine shifts in the NADH/NAD+ and NADPH/NADP+ ratios.
Quantification of Oxidative Stress Markers
5.2.1. Lipid Peroxidation: Thiobarbituric Acid Reactive Substances (TBARS) Assay This assay quantifies malondialdehyde (MDA), a major end-product of lipid peroxidation.[22]
-
Sample Preparation: Homogenize tissue or cell lysates.
-
Reaction: Add thiobarbituric acid (TBA) solution to the sample, along with an acid (e.g., trichloroacetic acid).
-
Incubation: Heat the mixture at 95°C for 60 minutes. During this time, MDA reacts with TBA to form a pink-colored MDA-TBA adduct.
-
Detection: After cooling, centrifuge the samples to remove any precipitate. Measure the absorbance of the supernatant at 532 nm.
-
Quantification: Calculate the concentration of MDA using an MDA standard curve.
Caption: Experimental workflow for the TBARS assay to measure lipid peroxidation.
5.2.2. Protein Carbonylation: DNPH Assay This method is a widely used marker for oxidative damage to proteins.[22][23]
-
Sample Preparation: Prepare protein extracts from cells or tissues.
-
Derivatization: React protein samples with 2,4-dinitrophenylhydrazine (DNPH). Carbonyl groups on oxidized proteins will react with DNPH to form stable dinitrophenyl (DNP) hydrazone adducts.
-
Precipitation: Precipitate the proteins using trichloroacetic acid (TCA) to remove excess DNPH. Wash the protein pellet multiple times with an ethanol/ethyl acetate mixture.
-
Solubilization: Resuspend the protein pellet in a strong denaturing agent, such as 6 M guanidine hydrochloride.
-
Detection: Measure the absorbance of the resulting solution at 375 nm.
-
Quantification: The amount of protein carbonylation is expressed as nmol of carbonyl groups per mg of protein, using the molar extinction coefficient of DNPH.
5.2.3. DNA Damage: 8-hydroxy-2'-deoxyguanosine (8-OHdG) Assay 8-OHdG is a major product of DNA oxidation and serves as a key biomarker of oxidative DNA damage.[22]
-
Sample Preparation: Isolate DNA from cells, tissues, or urine.
-
DNA Digestion: Enzymatically digest the DNA to single nucleosides.
-
Detection Method:
-
ELISA: A competitive ELISA kit is commonly used. 8-OHdG in the sample competes with plate-bound 8-OHdG for binding to a specific antibody. The signal is inversely proportional to the amount of 8-OHdG in the sample.
-
HPLC-ECD: For higher sensitivity and specificity, High-Performance Liquid Chromatography with an Electrochemical Detector (HPLC-ECD) can be used to separate and quantify 8-OHdG.
-
-
Quantification: Calculate the concentration of 8-OHdG relative to the total amount of deoxyguanosine or total DNA.
Caption: Logical relationships in this compound's action against oxidative stress.
Conclusion
This compound exerts a significant and multifaceted beneficial impact on the cellular redox state and provides robust protection against oxidative stress. By serving as a direct precursor to Coenzyme A, it enhances mitochondrial bioenergetics, which in turn fuels the synthesis of the critical antioxidant glutathione. Its metabolic breakdown product, cysteamine, contributes directly to antioxidant capacity and activates endogenous defense pathways via Nrf2. The cumulative effect is a marked reduction in oxidative damage to lipids, proteins, and DNA, as evidenced by preclinical and clinical data. These properties position this compound as a compound of significant interest for further research and development in therapeutic strategies targeting conditions underpinned by oxidative stress and mitochondrial dysfunction.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Biosynthesis of Pantothenic Acid and Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pantothenic Acid | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 4. researchgate.net [researchgate.net]
- 5. ovid.com [ovid.com]
- 6. altmedrev.com [altmedrev.com]
- 7. journals.asm.org [journals.asm.org]
- 8. Pantothenic acid and pantothenol increase biosynthesis of glutathione by boosting cell energetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. caringsunshine.com [caringsunshine.com]
- 12. caringsunshine.com [caringsunshine.com]
- 13. alzdiscovery.org [alzdiscovery.org]
- 14. This compound treatment is effective in recovering the disease phenotype induced by ketogenic diet in a pantothenate kinase-associated neurodegeneration mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Natural Molecules and Neuroprotection: Kynurenic Acid, this compound and α-Lipoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Effects of this compound on in-vitro peroxidation of low density lipoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. taylorandfrancis.com [taylorandfrancis.com]
- 20. Assessment of Cellular Redox State Using NAD(P)H Fluorescence Intensity and Lifetime [bio-protocol.org]
- 21. Assessment of Cellular Redox State Using NAD(P)H Fluorescence Intensity and Lifetime [en.bio-protocol.org]
- 22. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]
- 23. What methods can I use to measure oxidative stress? | AAT Bioquest [aatbio.com]
Foundational Research on Pantethine and Anti-Tumor Immunity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Recent preclinical research has identified pantethine, a stable disulfide form of pantetheine and a precursor to coenzyme A (CoA), as a promising agent in modulating the tumor microenvironment and enhancing anti-tumor immunity. This technical guide provides an in-depth overview of the foundational research on this compound's role in cancer immunotherapy, with a focus on its mechanisms of action, experimental validation, and relevant protocols for further investigation.
This compound's therapeutic potential appears to stem from its ability to fuel the CoA biosynthesis pathway, which is crucial for numerous metabolic processes, including the Krebs cycle and fatty acid metabolism. By boosting CoA levels, this compound administration has been shown to reprogram the metabolic landscape of the tumor microenvironment, leading to enhanced anti-tumor immune responses. This guide will delve into the key findings from studies on sarcoma and ovarian cancer models, offering a comprehensive resource for researchers in the field.
Mechanism of Action: Signaling Pathways
This compound's influence on anti-tumor immunity is primarily mediated through the Vanin-1 (VNN1) pathway and the subsequent enhancement of Coenzyme A (CoA) biosynthesis. This metabolic reprogramming has profound effects on various immune cells within the tumor microenvironment.
This compound Metabolism and Coenzyme A Biosynthesis
This compound is hydrolyzed by the enzyme pantetheinase, encoded by the VNN1 gene, into pantothenic acid (vitamin B5) and cysteamine.[1][2][3] Pantothenic acid is a critical substrate for the synthesis of CoA, an essential cofactor in cellular metabolism.[2][3] Increased availability of pantothenic acid boosts the intracellular pool of CoA, which plays a central role in the tricarboxylic acid (TCA) cycle and fatty acid oxidation. This metabolic shift is particularly impactful on immune cells, which have high energetic demands.
Enhancement of Anti-Tumor Immunity
The increased availability of CoA in the tumor microenvironment following this compound administration leads to a cascade of immunological effects that collectively restrain tumor growth.[1][2][3]
-
Polarization of Myeloid and Dendritic Cells: this compound promotes the polarization of myeloid and dendritic cells towards a pro-inflammatory phenotype. This includes an upregulation of Major Histocompatibility Complex class II (MHCII) on tumor-associated macrophages (TAMs).[2]
-
IFNγ-Driven Antigen Presentation: The enhanced polarization of antigen-presenting cells (APCs) leads to improved IFNγ-driven antigen presentation pathways.[1][2][3] This crucial step primes the adaptive immune system for a more robust anti-tumor response.
-
Improved Effector CD8+ T Cell Function: this compound treatment results in the development of hypermetabolic effector CD8+ T cells with potent anti-tumor activity.[1][2][3] These T cells exhibit enhanced production of cytotoxic molecules and pro-inflammatory cytokines like IFNγ. The increased CoA levels fuel the metabolic demands of these activated T cells.[4]
Quantitative Data from Preclinical Studies
The following tables summarize key quantitative findings from preclinical studies investigating the effects of this compound on tumor growth and the tumor immune microenvironment.
| Study | Cancer Model | Treatment | Metric | Result | Reference |
| Miallot et al. (2023) | MCA205 Sarcoma (in C57BL/6 mice) | This compound (daily i.p.) | Tumor Growth | Significant reduction in tumor volume compared to control. | [1][2][3][5][6][7] |
| Miallot et al. (2023) | MCA205 Sarcoma (in nude mice) | This compound (daily i.p.) | Tumor Growth | No significant growth inhibition. | [1][2][6][7] |
| Penet et al. (2016) | Orthotopic Ovarian Cancer (OVCAR3 in SCID mice) | This compound (750 mg/kg daily i.p.) | Tumor Progression | Slower tumor progression compared to control. | [8][9][10] |
| Penet et al. (2016) | Orthotopic Ovarian Cancer (OVCAR3 in SCID mice) | This compound (750 mg/kg daily i.p.) | Metastases and Ascites | Reduced occurrence of metastases and ascites. | [8][9] |
| Study | Cancer Model | Treatment | Immune Cell Population | Change | Reference |
| Miallot et al. (2023) | MCA205 Sarcoma | This compound | Tumor-Associated Macrophages (TAMs) | Increased proportion of MHCIIhigh TAMs. | [2] |
| Miallot et al. (2023) | MCA205 Sarcoma | This compound | Monocytes (infiltrating tumor) | Reduced proportion on day 20 of treatment. | [2] |
| Miallot et al. (2023) | MCA205 Sarcoma | This compound | CD8+ T Cells | Development of hypermetabolic effector CD8+ T cells. | [1][2][3][7] |
| Penet et al. (2016) | Orthotopic Ovarian Cancer | This compound | Caspase-3 | Increased activity in treated tumors. | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the foundational research of this compound and anti-tumor immunity.
MCA205 Sarcoma Mouse Model
This protocol describes the subcutaneous implantation of MCA205 sarcoma cells and subsequent treatment with this compound.
Materials:
-
MCA205 sarcoma cell line
-
Complete cell culture medium (e.g., RPMI with 10% FBS)
-
Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS)
-
6- to 8-week-old female C57BL/6 mice
-
This compound solution (for injection)
-
Calipers for tumor measurement
-
Syringes and needles (23-25G)
Procedure:
-
Cell Culture: Culture MCA205 cells in complete medium until they reach 80-90% confluency.
-
Cell Preparation: Harvest the cells using trypsin, wash with PBS, and resuspend in sterile HBSS or PBS at the desired concentration (e.g., 2 x 10^6 cells/100 µL).
-
Tumor Implantation: Anesthetize the mice. Shave the right flank and sterilize the area. Subcutaneously inject 100 µL of the cell suspension into the flank.
-
Tumor Growth Monitoring: Monitor the mice daily. Once tumors are palpable, measure their dimensions using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (length x width^2) / 2.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100 mm³), randomize the mice into control and treatment groups. Administer this compound via intraperitoneal (i.p.) injection daily. A typical dose is 750 mg/kg.[8][9] The control group receives saline injections.
-
Endpoint Analysis: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice. Excise the tumors for further analysis, such as weighing, histological examination, and isolation of tumor-infiltrating lymphocytes for flow cytometry.
Orthotopic Ovarian Cancer Mouse Model
This protocol details the orthotopic implantation of OVCAR3 human ovarian cancer cells and subsequent treatment.[8]
Materials:
-
OVCAR3 human ovarian cancer cell line
-
6- to 8-week-old female immunodeficient mice (e.g., SCID or NSG)
-
Surgical instruments
-
This compound solution (750 mg/kg)
Procedure:
-
Subcutaneous Tumor Generation: Initially, inject OVCAR3 cells subcutaneously into the flank of a mouse. Allow the tumor to grow to approximately 100-200 mm³.
-
Tumor Tissue Preparation: Surgically excise the subcutaneous tumor under sterile conditions and cut it into small pieces (1-2 mm³).
-
Orthotopic Implantation: Anesthetize a new cohort of mice. Make a small incision on the left dorsal flank to expose the ovary. Surgically suture a small piece of the prepared tumor tissue onto the ovary.
-
Tumor Growth Monitoring: Monitor tumor growth non-invasively using methods like Magnetic Resonance Imaging (MRI).
-
Treatment: Begin daily i.p. injections of this compound (750 mg/kg) or saline when tumors reach a volume of approximately 100 mm³.[8][9]
-
Analysis: At the study endpoint, assess tumor progression, metastasis, and ascites formation. Tumors can be excised for further analysis, including caspase-3 activity assays and Magnetic Resonance Spectroscopy (MRS).
Flow Cytometry Analysis of Tumor-Infiltrating Immune Cells
This protocol provides a representative panel and gating strategy for analyzing myeloid and lymphoid populations in dissociated tumors.
Materials:
-
Tumor tissue
-
Digestion buffer (e.g., Collagenase D, DNase I in RPMI)
-
FACS buffer (PBS with 2% FBS)
-
Fluorescently conjugated antibodies (see table below)
-
Flow cytometer
Representative Antibody Panel:
| Target | Fluorochrome | Cell Population |
| CD45 | BUV395 | All hematopoietic cells |
| CD3 | APC-Cy7 | T cells |
| CD4 | PE-Cy7 | Helper T cells |
| CD8 | APC | Cytotoxic T cells |
| FoxP3 | PE | Regulatory T cells |
| CD11b | BV605 | Myeloid cells |
| Ly6G | PerCP-Cy5.5 | Granulocytes/Neutrophils |
| Ly6C | FITC | Monocytes |
| F4/80 | BV786 | Macrophages |
| MHCII (I-A/I-E) | BV421 | Antigen-presenting cells |
| CD45 | AF700 | All hematopoietic cells |
| CD3e | BUV737 | T cells |
| CD8a | BB700 | Cytotoxic T cells |
| CD4 | BUV380 | Helper T cells |
| CD11c | BV786 | Dendritic cells |
| CD11b | BV650 | Myeloid cells |
| F4/80 | APC-R700 | Macrophages |
| Ly6G | BV605 | Granulocytes/Neutrophils |
| Ly6C | PE-Cy7 | Monocytes |
| MHC-II | AF488 | Antigen-presenting cells |
Gating Strategy:
-
Gate on single cells using FSC-A vs FSC-H.
-
Gate on live cells using a viability dye.
-
From the live single cells, gate on CD45+ hematopoietic cells.
-
From the CD45+ population, distinguish lymphoid and myeloid lineages.
-
T Cells: Gate on CD3+ cells. From this population, further delineate CD4+ and CD8+ subsets.
-
Myeloid Cells: Gate on CD11b+ cells.
-
Macrophages: From CD11b+, gate on F4/80+ cells. Analyze MHCII expression on this population.
-
Monocytes: From CD11b+, gate on Ly6C+ cells.
-
Granulocytes/Neutrophils: From CD11b+, gate on Ly6G+ cells.
-
-
Caspase-3 Activity Assay (Colorimetric)
This protocol is for measuring caspase-3 activity in tumor tissue lysates as an indicator of apoptosis.[8]
Materials:
-
Tumor tissue lysate
-
96-well microplate
-
Caspase-3 colorimetric assay kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Lysate Preparation: Homogenize tumor tissue in the provided cell lysis buffer on ice. Centrifuge the lysate to pellet debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysate to ensure equal loading.
-
Assay Setup: In a 96-well plate, add 50 µL of lysate (containing 50-200 µg of protein) to each well.
-
Reaction Initiation: Prepare the reaction buffer with DTT. Add 50 µL of the reaction buffer to each well. Add 5 µL of the DEVD-pNA substrate.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Read the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitroaniline (pNA) released by caspase-3 activity.
-
Data Analysis: Subtract the background reading (from wells with lysate and buffer but no substrate) and compare the absorbance of treated samples to control samples to determine the fold-increase in caspase-3 activity.
Metabolomics Analysis by LC-MS/MS
This protocol outlines a general procedure for the analysis of CoA and related metabolites in tumor tissue.
Materials:
-
Frozen tumor tissue
-
Extraction solvent (e.g., methanol/water or acetonitrile/methanol/water)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
C18 reverse-phase column
Procedure:
-
Sample Preparation: Homogenize frozen tumor tissue in a cold extraction solvent. Centrifuge to precipitate proteins and collect the supernatant containing the metabolites.
-
LC Separation: Inject the extracted sample onto a C18 reverse-phase column. Use a gradient of mobile phases (e.g., A: water with 0.1% formic acid, B: acetonitrile with 0.1% formic acid) to separate the metabolites.
-
MS/MS Detection: Analyze the eluent from the LC system using a mass spectrometer in positive ion mode. Use selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) to specifically detect and quantify CoA and its derivatives based on their specific precursor-to-product ion transitions.
-
Data Analysis: Process the raw data using appropriate software to integrate peak areas. Normalize the data to an internal standard and the initial tissue weight.
Conclusion
The foundational research on this compound demonstrates its potential as an immunoadjuvant in cancer therapy. By targeting cellular metabolism, specifically the Coenzyme A biosynthesis pathway, this compound can effectively reprogram the tumor microenvironment to favor a robust anti-tumor immune response. The preclinical data in sarcoma and ovarian cancer models are promising, showing significant tumor growth inhibition and favorable modulation of immune cell populations. The detailed experimental protocols provided in this guide offer a starting point for researchers to further investigate the therapeutic applications of this compound and to elucidate the intricate molecular mechanisms underlying its anti-cancer effects. Future studies should focus on optimizing dosing strategies, exploring combination therapies with immune checkpoint inhibitors, and ultimately translating these preclinical findings into clinical trials.
References
- 1. researchgate.net [researchgate.net]
- 2. The coenzyme A precursor this compound enhances antitumor immunity in sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The coenzyme A precursor this compound restrains sarcoma growth through promotion of type 1 immunity - Diapath Lab Talks [diapathlabtalks.com]
- 4. Coenzyme A fuels T cell anti-tumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Effect of this compound on Ovarian Tumor Progression and Choline Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of this compound on Ovarian Tumor Progression and Choline Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of this compound on Ovarian Tumor Progression and Choline Metabolism [ouci.dntb.gov.ua]
Methodological & Application
Application Notes and Protocols: In Vitro Efficacy of Pantethine in Primary Astrocytes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Astrocytes, the most abundant glial cells in the central nervous system (CNS), play a crucial role in maintaining brain homeostasis, supporting neuronal function, and responding to injury and disease.[1] In neurodegenerative conditions such as Alzheimer's disease, astrocytes can become reactive, contributing to neuroinflammation and metabolic dysregulation.[1][2] Pantethine, a precursor of vitamin B5, has emerged as a promising therapeutic agent with neuroprotective and anti-inflammatory properties.[1][3][4] These application notes provide detailed protocols for the in vitro treatment of primary astrocytes with this compound, enabling researchers to investigate its effects on cell viability, inflammation, and metabolic function.
Data Summary
The following tables summarize the quantitative effects of this compound treatment on primary astrocytes, as reported in studies using the 5xFAD transgenic mouse model of Alzheimer's disease.
Table 1: Effect of this compound on Astrocyte Reactivity and Viability
| Condition | Metric | Wild-Type (WT) Astrocytes | 5xFAD (Tg) Astrocytes | 5xFAD (Tg) Astrocytes + this compound |
| Astrocyte Reactivity | % of GFAP-positive reactive cells | ~2% | ~40% | Significantly reduced[4] |
| Cell Viability (MTT Assay) | % of control | No significant effect | Slight but significant decrease when exposed to oAβ | Viability decrease prevented[5] |
Table 2: Effect of this compound on Metabolic Parameters in 5xFAD Astrocytes [4][6]
| Metabolic Pathway | Metabolite/Enzyme | Change in Untreated 5xFAD (Tg) Astrocytes vs. WT | Effect of this compound Treatment on 5xFAD (Tg) Astrocytes |
| Glycolytic Pathway | Sedoheptulose-7-Phosphate (Sed7P) | - | Increased by 36% |
| Glyceraldehyde-3-Phosphate (Gly-3P) | - | Increased by 43% | |
| Glucose-6-Phosphate Dehydrogenase (G6PD) Activity | - | Enhanced activity | |
| NADPH | - | Increased production | |
| TCA Cycle | α-Ketoglutarate (α-KG) | - | Decreased by 55% |
| Succinate | - | Decreased by 22% | |
| Fumarate | - | Increased by 34% | |
| α-Ketoglutarate Dehydrogenase (α-KGDH) Activity | Decreased | Alleviated the decline | |
| Succinate Dehydrogenase (SDH) Activity | Decreased | Alleviated the decline | |
| Energy Metabolism | ATP | - | Increased by 44% |
Table 3: Effect of this compound on Inflammatory Markers in 5xFAD Astrocytes
| Marker | Change in Untreated 5xFAD (Tg) Astrocytes vs. WT | Effect of this compound Treatment on 5xFAD (Tg) Astrocytes |
| Interleukin-1 beta (IL-1β) expression | Increased | Reduced expression[1][4] |
Experimental Protocols
Herein, we provide detailed protocols for the isolation and culture of primary astrocytes, this compound treatment, and subsequent key functional assays.
Protocol 1: Primary Astrocyte Isolation and Culture
This protocol describes the isolation of primary astrocytes from neonatal mouse cortices.
Materials:
-
Neonatal mouse pups (P0-P3)
-
Hanks' Balanced Salt Solution (HBSS)
-
0.25% Trypsin-EDTA
-
Complete DMEM/F12 medium (DMEM/F12 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)
-
Poly-L-lysine coated T75 flasks
-
Sterile dissection tools
-
70 µm cell strainer
-
50 mL conical tubes
-
Centrifuge
-
Incubator (37°C, 5% CO2)
Procedure:
-
Euthanize neonatal pups according to approved institutional guidelines.
-
Dissect the brains and place them in ice-cold HBSS.
-
Isolate the cortices and remove the meninges.
-
Mince the cortical tissue and transfer it to a 50 mL tube containing 5 mL of 0.25% Trypsin-EDTA.
-
Incubate for 15 minutes at 37°C.
-
Gently dissociate the tissue by pipetting up and down.
-
Filter the cell suspension through a 70 µm cell strainer into a new 50 mL tube.
-
Centrifuge the suspension at 400 x g for 5 minutes.
-
Resuspend the cell pellet in 12-15 mL of complete DMEM/F12 medium.
-
Plate the cells in Poly-L-lysine coated T75 flasks.
-
Incubate at 37°C with 5% CO2. Change the medium every 2-3 days. Astrocytes will be confluent in 7-10 days.[7][8]
Protocol 2: this compound Treatment of Primary Astrocytes
Materials:
-
Confluent primary astrocyte cultures
-
This compound (Sigma-Aldrich)
-
Phosphate-Buffered Saline (PBS)
-
Complete DMEM/F12 medium
Procedure:
-
Prepare a stock solution of this compound in sterile water.
-
Once astrocytes are confluent, replace the culture medium with fresh complete DMEM/F12 containing 1 mM this compound.[4]
-
Incubate the cells for 18 hours at 37°C with 5% CO2.[4]
-
After incubation, wash the astrocyte cultures twice with sterile PBS before proceeding with subsequent assays.[4]
Protocol 3: Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
This compound-treated and control astrocyte cultures in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
After this compound treatment, remove the medium from the wells.
-
Add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.[9]
Protocol 4: Immunofluorescence for Astrocyte Reactivity (GFAP Staining)
Glial Fibrillary Acidic Protein (GFAP) is an intermediate filament protein that is upregulated in reactive astrocytes.
Materials:
-
This compound-treated and control astrocyte cultures on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Blocking solution (e.g., 5% normal goat serum, 0.3% Triton X-100 in PBS)
-
Primary antibody: anti-GFAP
-
Fluorophore-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize and block the cells with blocking solution for 1 hour.
-
Incubate with the primary anti-GFAP antibody overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize and capture images using a fluorescence microscope.[10]
Protocol 5: Quantification of IL-1β (ELISA)
This protocol is for measuring the concentration of the pro-inflammatory cytokine IL-1β in the cell culture supernatant.
Materials:
-
Culture supernatants from this compound-treated and control astrocytes
-
IL-1β ELISA kit (commercially available)
-
Plate reader
Procedure:
-
Collect the culture supernatants after this compound treatment.
-
Centrifuge the supernatants to remove any cellular debris.
-
Perform the ELISA according to the manufacturer's instructions.
-
Briefly, this involves adding the supernatants to antibody-coated wells, followed by the addition of a detection antibody and a substrate for color development.
-
Measure the absorbance using a plate reader and calculate the concentration of IL-1β based on a standard curve.
Visualizations
The following diagrams illustrate the experimental workflow and the proposed signaling pathways affected by this compound in primary astrocytes.
Caption: Experimental workflow for this compound treatment in primary astrocytes.
Caption: Proposed signaling pathway of this compound in astrocytes.
References
- 1. Metabolic changes and inflammation in cultured astrocytes from the 5xFAD mouse model of Alzheimer's disease: Alleviation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Involvement of Astrocytes in Alzheimer’s Disease from a Neuroinflammatory and Oxidative Stress Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Long-Term this compound Treatment Counteracts Pathologic Gene Dysregulation and Decreases Alzheimer’s Disease Pathogenesis in a Transgenic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic changes and inflammation in cultured astrocytes from the 5xFAD mouse model of Alzheimer’s disease: Alleviation by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Correction: Metabolic changes and inflammation in cultured astrocytes from the 5xFAD mouse model of Alzheimer's disease: Alleviation by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for in vitro analysis of pro-inflammatory and metabolic functions of cultured primary murine astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Plate reader-based cell viability assays for glioprotection using primary rat optic nerve head astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Monitoring Astrocyte Reactivity and Proliferation in Vitro Under Ischemic-Like Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Dosing Regimen for Pantethine in Pank2 Knockout Mouse Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the dosing of pantethine in Pank2 knockout (KO) mouse models of Pantothenate Kinase-Associated Neurodegeneration (PKAN). The information is compiled from peer-reviewed research to aid in the design and execution of preclinical studies.
Introduction
Pantothenate Kinase-Associated Neurodegeneration (PKAN) is a rare, autosomal recessive neurodegenerative disorder caused by mutations in the PANK2 gene. This gene encodes for pantothenate kinase 2, a critical enzyme in the biosynthesis of coenzyme A (CoA). A deficiency in PANK2 activity is believed to lead to mitochondrial dysfunction and iron accumulation in the brain.[1][2][3]
The Pank2 knockout mouse model is a valuable tool for studying the pathophysiology of PKAN and for evaluating potential therapeutic interventions. While the standard Pank2 knockout mouse does not fully replicate the human disease phenotype, a disease-like syndrome can be induced by challenging the mice with a ketogenic diet.[1][2] This diet, high in lipids and low in carbohydrates, places increased demand on mitochondrial beta-oxidation, a CoA-dependent process. In Pank2 KO mice, this metabolic stress precipitates a severe motor dysfunction, neurodegeneration, and mitochondrial abnormalities, mimicking aspects of the human condition.[1][2]
This compound, a precursor of coenzyme A, has been investigated as a potential therapeutic agent to bypass the enzymatic block caused by PANK2 deficiency. Studies have shown that this compound administration can prevent the onset of the neuromuscular phenotype and improve mitochondrial function in the diet-induced Pank2 KO mouse model.[1][4]
Quantitative Data Summary
The following table summarizes the key quantitative data from a pivotal study on this compound dosing in Pank2 KO mice.
| Parameter | Details | Reference |
| Animal Model | Pank2 knockout (Pank2-/-) mice | [1][2] |
| Phenotype Induction | Low glucose, high lipid content ketogenic diet | [1][2] |
| Drug Administered | This compound | [1][4] |
| Dosage | 15 mg/kg/day | [4] |
| Route of Administration | In drinking water | [4] |
| Treatment Duration | Continuous, alongside ketogenic diet | [1] |
| Key Outcomes | - Extended survival from 2 months to 5 months in Pank2-/- mice on a ketogenic diet.- Amelioration of motor dysfunction.- Rescue of mitochondrial morphology. | [1][4] |
Experimental Protocols
This section provides a detailed methodology for the administration of this compound to Pank2 knockout mice based on the study by Brunetti et al. (2014).
Animal Model and Phenotype Induction
-
Animal Strain: Pank2 knockout (Pank2-/-) mice and wild-type (Pank2+/+) littermates as controls.
-
Age of Induction: 2 months old.[1]
-
Diet:
This compound Dosing Regimen
-
Preparation of this compound Solution:
-
Calculate the total daily water consumption for the cage of mice. Average water consumption for an adult mouse is approximately 1.5 mL per 10 grams of body weight per day. This should be monitored and adjusted as needed.
-
Calculate the total required daily dose of this compound for all mice in the cage based on the 15 mg/kg/day dosage.
-
Dissolve the calculated amount of this compound in the total daily volume of drinking water.
-
Ensure the this compound is fully dissolved before placing the water bottle in the cage.
-
-
Administration:
-
Provide the this compound-containing drinking water ad libitum.
-
Prepare a fresh solution daily to ensure the stability of the compound.
-
Monitor water consumption to ensure consistent dosing.
-
-
Treatment Groups:
-
Pank2+/+ on a standard diet.
-
Pank2-/- on a standard diet.
-
Pank2+/+ on a ketogenic diet.
-
Pank2-/- on a ketogenic diet (Vehicle Control).
-
Pank2-/- on a ketogenic diet + this compound (Treatment Group).
-
-
Duration: Continuous administration of this compound in the drinking water for the entire duration of the study, concurrent with the ketogenic diet. The study that observed a significant extension in lifespan administered this compound for up to 5 months.[1][4]
Visualizations
Signaling Pathway Diagram
References
- 1. This compound treatment is effective in recovering the disease phenotype induced by ketogenic diet in a pantothenate kinase-associated neurodegeneration mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound treatment is effective in recovering the disease phenotype induced by ketogenic diet in a pantothenate kinase-associated neurodegeneration mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound treatment is effective in recovering the disease phenotype induced by ketogenic diet in a pantothenate kinase-associated neurodegeneration mouse model – ScienceOpen [scienceopen.com]
- 4. alzdiscovery.org [alzdiscovery.org]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for Assessing Pantethine Purity
Abstract
This application note details a robust and validated stability-indicating High-Performance Liquid Chromatography (HPLC) method coupled with Ultraviolet (UV) and Mass Spectrometric Detection (MSD) for the accurate assessment of Pantethine purity. The method is designed for researchers, scientists, and drug development professionals to quantify this compound and its degradation products, ensuring the quality and stability of the compound.
Introduction
This compound, the stable disulfide form of pantetheine, is a nutritional supplement with various reported health benefits.[1] Ensuring the purity and stability of this compound is critical for its safety and efficacy. This document provides a detailed protocol for a stability-indicating HPLC-UV-MSD method capable of separating this compound from its potential degradation products and impurities. The method is based on established analytical principles and data from forced degradation studies.[1]
Experimental
Instrumentation and Consumables
-
HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, UV/Vis detector, and a mass spectrometer.
-
Column: A reversed-phase C18 column is recommended. A suitable alternative is a Newcrom R1 column, which has low silanol activity.[2]
-
Mobile Phase:
-
Mobile Phase A: Water with an acidic modifier (e.g., 0.1% Formic Acid for MS compatibility).
-
Mobile Phase B: Acetonitrile with an acidic modifier (e.g., 0.1% Formic Acid).
-
-
Glassware: Volumetric flasks, vials, and other standard laboratory glassware.
-
Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), Formic Acid (or Phosphoric Acid for non-MS applications), this compound reference standard, and any known impurity standards.
Chromatographic Conditions
The following table summarizes the recommended starting conditions for the HPLC-UV-MSD analysis of this compound.
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | Optimized based on separation of impurities |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| UV Detection | 210 nm |
| Injection Volume | 10 µL |
| MSD Settings | Electrospray Ionization (ESI), Positive Mode, Scan range m/z 100-1000 |
Protocols
Standard and Sample Preparation
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for linearity studies (e.g., 0.4 - 1.2 mg/mL).[1]
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to achieve a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
Method Validation
The analytical method should be validated according to ICH guidelines. Key validation parameters include:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A linearity range for this compound has been reported as 0.4-1.2 mg/mL.[1]
-
Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Precision should be assessed at both intra-day and inter-day levels. Reported relative standard deviations (RSDs) for precision are in the range of 0.4-1.4%.[1]
-
Accuracy: The closeness of the test results obtained by the method to the true value. Accuracy can be assessed by recovery studies, with average recoveries for this compound reported to be around 100.2%.[1]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Forced Degradation Studies
To establish the stability-indicating nature of the method, forced degradation studies should be performed on the this compound standard. These studies expose the drug substance to stress conditions such as acid, base, oxidation, heat, and light to generate potential degradation products.[1][3] The developed HPLC method must be able to separate the intact this compound from all significant degradation products.
Data Presentation
The following tables summarize key quantitative data for the HPLC analysis of this compound.
Table 1: Linearity Data for this compound and a Key Degradation Product (PD1) [1]
| Analyte | Linearity Range | Correlation Coefficient (r²) |
| This compound (PAN) | 0.4 - 1.2 mg/mL | ≥ 0.999 |
| Degradation Product 1 (PD1) | 2.5 - 100 µg/mL | ≥ 0.999 |
Table 2: Precision Data (as %RSD) [1]
| Analyte | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| This compound (PAN) | 0.4 - 1.2 | 0.7 - 1.4 |
Table 3: Accuracy Data (as % Recovery) [1]
| Analyte | Average Recovery (%) |
| This compound (PAN) | 100.2 |
| Degradation Product 1 (PD1) | 99.9 |
Visualizations
The following diagrams illustrate the experimental workflow and logical relationships in the analysis.
Caption: Experimental workflow for this compound purity analysis.
Caption: Logical relationship for purity assessment of this compound.
Conclusion
The described HPLC-UV-MSD method provides a reliable and robust approach for the quantitative determination of this compound and the assessment of its purity. The method is stability-indicating, allowing for the separation and quantification of degradation products. This application note serves as a comprehensive guide for researchers and professionals involved in the quality control and stability testing of this compound.
References
- 1. Development and validation of a stability-indicating LC-UV method for the determination of this compound and its degradation product based on a forced degradation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Transcriptomics to Analyze Gene Expression Changes Induced by Pantethine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pantethine, a stable disulfide form of pantetheine and a precursor to Coenzyme A (CoA), is a pivotal molecule in numerous metabolic pathways. Its influence extends to lipid metabolism, inflammatory responses, and neuroprotection. Understanding the precise molecular mechanisms by which this compound exerts its effects is crucial for its therapeutic development. Transcriptomics, particularly RNA sequencing (RNA-seq), offers a powerful lens to comprehensively investigate the global changes in gene expression induced by this compound treatment. These application notes provide detailed protocols for researchers to employ transcriptomics to elucidate the molecular pathways modulated by this compound in both in vitro and in vivo models.
Key Signaling Pathways Modulated by this compound
This compound's primary role as a precursor to Coenzyme A places it at the heart of cellular metabolism. CoA is essential for the synthesis and oxidation of fatty acids, the Krebs cycle, and the synthesis of phospholipids, steroid hormones, and neurotransmitters.[1][2] Beyond its metabolic functions, transcriptomic studies have revealed that this compound treatment can significantly modulate gene expression related to inflammation, neurodegeneration, and immune responses.[3][4]
Data Presentation: Gene Expression Changes
Transcriptomic analysis following this compound treatment reveals significant changes in gene expression across various biological pathways. The following tables summarize differentially expressed genes identified in a transgenic mouse model of Alzheimer's disease (5XFAD) treated with this compound.[3]
Table 1: this compound-Mediated Repression of Overexpressed Genes in 5XFAD Mice Involved in Inflammation [3]
| Gene Symbol | Gene Name | Fold Change (Tg vs WT) | Fold Change (Tg+this compound vs Tg) |
| C1qa | Complement C1q A chain | 2.8 | 0.6 |
| C1qb | Complement C1q B chain | 3.1 | 0.5 |
| C1qc | Complement C1q C chain | 2.5 | 0.6 |
| C3ar1 | Complement C3a receptor 1 | 2.1 | 0.7 |
| Cd68 | CD68 molecule | 2.4 | 0.6 |
| Clec7a | C-type lectin domain family 7 member a | 10.3 | 0.3 |
| Ctss | Cathepsin S | 2.3 | 0.6 |
| Gfap | Glial fibrillary acidic protein | 3.5 | 0.4 |
| Lyz2 | Lysozyme 2 | 2.9 | 0.5 |
| Trem2 | Triggering receptor expressed on myeloid cells 2 | 2.7 | 0.6 |
| Tlr2 | Toll-like receptor 2 | 1.8 | 0.7 |
Table 2: this compound-Mediated Restoration of Underexpressed Genes in 5XFAD Mice Involved in Synaptic Function [3]
| Gene Symbol | Gene Name | Fold Change (Tg vs WT) | Fold Change (Tg+this compound vs Tg) |
| Apba2 | Amyloid beta precursor protein binding family A member 2 | 0.6 | 1.5 |
| Appbp2 | Amyloid beta precursor protein binding protein 2 | 0.7 | 1.4 |
| Gpd2 | Glycerol-3-phosphate dehydrogenase 2, mitochondrial | 0.6 | 1.6 |
| Syn2 | Synapsin II | 0.5 | 1.8 |
| Nrxn1 | Neurexin 1 | 0.7 | 1.3 |
| Shank2 | SH3 and multiple ankyrin repeat domains 2 | 0.6 | 1.5 |
Experimental Workflow for Transcriptomic Analysis
The overall workflow for analyzing gene expression changes induced by this compound involves several key stages, from experimental treatment to bioinformatics analysis and biological interpretation.
Detailed Experimental Protocols
Protocol 1: In Vitro Treatment of Cultured Cells with this compound
This protocol provides a general framework for treating adherent mammalian cell lines with this compound for subsequent transcriptomic analysis.
Materials:
-
Mammalian cell line of interest (e.g., SH-SY5Y for neuronal studies, RAW 264.7 for macrophages)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (Sigma-Aldrich, Cat. No. P2125 or equivalent)
-
Phosphate-Buffered Saline (PBS), sterile
-
6-well tissue culture plates
-
TRIzol Reagent (Invitrogen, Cat. No. 15596026) or equivalent lysis buffer from an RNA extraction kit
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Culture overnight under standard conditions (e.g., 37°C, 5% CO₂).
-
This compound Preparation: Prepare a stock solution of this compound in sterile water or PBS. Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations. Based on published studies, a concentration range of 50 µM to 500 µM can be used without inducing cytotoxicity in some cell lines.[5] It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell line and experimental goals.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentration of this compound. Include a vehicle control (medium with the same concentration of the solvent used for the this compound stock solution).
-
Incubation: Incubate the cells for a predetermined duration. The incubation time can range from 6 to 48 hours, depending on the expected kinetics of the gene expression changes. A time-course experiment is recommended for initial studies.
-
Cell Harvest and Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Aspirate the PBS completely.
-
Add 1 mL of TRIzol Reagent directly to each well.
-
Lyse the cells by pipetting the solution up and down several times.
-
Transfer the lysate to a microcentrifuge tube.
-
Proceed immediately to RNA extraction or store the lysate at -80°C.
-
Protocol 2: In Vivo Administration of this compound to Mouse Models
This protocol is based on studies using a mouse model of Alzheimer's disease and can be adapted for other models.[3] All animal procedures must be approved by the relevant Institutional Animal Care and Use Committee (IACUC).
Materials:
-
Mouse model of interest and corresponding wild-type controls.
-
This compound
-
Sterile saline solution (0.9% NaCl)
-
Syringes and needles for administration (e.g., intraperitoneal injection)
-
Anesthesia and surgical tools for tissue dissection
-
Liquid nitrogen
-
RNase-free tubes
Procedure:
-
Animal Acclimation: Acclimate the animals to the housing conditions for at least one week before the start of the experiment.
-
This compound Preparation: Dissolve this compound in sterile saline to the desired concentration. Dosages used in published studies range from 17 mg/kg/day to 28 mg/kg/day.[5][6]
-
Administration: Administer the this compound solution or saline (for the control group) via the chosen route (e.g., intraperitoneal injection). The frequency and duration of administration will depend on the experimental design. For chronic studies, treatment can last for several weeks or months.[3]
-
Tissue Collection:
-
At the end of the treatment period, euthanize the mice using an approved method.
-
Perfuse the animals with ice-cold PBS to remove blood from the tissues.
-
Dissect the tissue of interest (e.g., hippocampus, liver) quickly on a cold surface.
-
Snap-freeze the tissue in liquid nitrogen.
-
Store the frozen tissue at -80°C until RNA extraction.
-
Protocol 3: Total RNA Extraction from Tissues and Cells
This protocol describes a standard method for RNA extraction using a TRIzol-based reagent.
Materials:
-
Cell or tissue lysate in TRIzol
-
Chloroform
-
Isopropanol
-
75% Ethanol (in RNase-free water)
-
RNase-free water
-
Microcentrifuge
-
RNase-free pipette tips and tubes
Procedure:
-
Phase Separation:
-
Incubate the homogenate at room temperature for 5 minutes.
-
Add 0.2 mL of chloroform per 1 mL of TRIzol reagent.
-
Cap the tube securely and shake vigorously for 15 seconds.
-
Incubate at room temperature for 2-3 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing the RNA.
-
-
RNA Precipitation:
-
Carefully transfer the upper aqueous phase to a fresh RNase-free tube.
-
Add 0.5 mL of isopropanol per 1 mL of TRIzol reagent used initially.
-
Mix by inverting the tube and incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet at the bottom of the tube.
-
-
RNA Wash:
-
Discard the supernatant.
-
Wash the RNA pellet with 1 mL of 75% ethanol per 1 mL of TRIzol reagent.
-
Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
-
RNA Resuspension:
-
Discard the ethanol wash.
-
Air-dry the pellet for 5-10 minutes. Do not over-dry, as this will make the RNA difficult to dissolve.
-
Resuspend the RNA pellet in an appropriate volume of RNase-free water (e.g., 20-50 µL).
-
Incubate at 55-60°C for 10 minutes to aid dissolution.
-
-
RNA Quality and Quantity Assessment:
-
Determine the RNA concentration and purity (A260/A280 and A260/A230 ratios) using a spectrophotometer (e.g., NanoDrop).
-
Assess RNA integrity by running an aliquot on an Agilent Bioanalyzer or similar instrument to determine the RNA Integrity Number (RIN). A RIN of > 7 is generally recommended for RNA-seq.
-
Protocol 4: RNA-seq Library Preparation and Sequencing
This is a generalized workflow. It is recommended to use a commercial kit (e.g., Illumina TruSeq Stranded mRNA, NEBNext Ultra II Directional RNA) and follow the manufacturer's instructions.
-
mRNA Isolation (Poly-A Selection) or Ribosomal RNA Depletion: Start with high-quality total RNA. Isolate mRNA using oligo(dT) magnetic beads or deplete ribosomal RNA to enrich for all other RNA species.
-
RNA Fragmentation: Fragment the enriched RNA into smaller pieces using enzymatic or chemical methods.
-
First-Strand cDNA Synthesis: Synthesize the first strand of cDNA from the fragmented RNA using reverse transcriptase and random primers.
-
Second-Strand cDNA Synthesis: Synthesize the second strand of cDNA. dUTP is often incorporated in this step for stranded libraries.
-
End Repair, A-tailing, and Adapter Ligation: Repair the ends of the double-stranded cDNA, add a single 'A' nucleotide to the 3' ends, and ligate sequencing adapters.
-
PCR Amplification: Amplify the library using PCR to generate enough material for sequencing.
-
Library Quantification and Quality Control: Quantify the final library and assess its size distribution using a Bioanalyzer.
-
Sequencing: Pool libraries and sequence on an Illumina platform (e.g., NovaSeq, NextSeq).
Protocol 5: Bioinformatics Data Analysis
A general bioinformatics pipeline for RNA-seq data is as follows:
-
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Trimming: Use tools like Trimmomatic or Cutadapt to remove adapter sequences and low-quality bases.
-
Alignment to a Reference Genome: Align the trimmed reads to a reference genome using a splice-aware aligner such as STAR.
-
Gene Expression Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Gene Expression Analysis: Use packages like DESeq2 or edgeR in R to identify genes that are differentially expressed between the this compound-treated and control groups.
-
Pathway and Gene Ontology (GO) Enrichment Analysis: Use tools like GSEA, DAVID, or Metascape to identify biological pathways and GO terms that are over-represented in the list of differentially expressed genes.
Conclusion
The protocols and information provided in these application notes offer a comprehensive guide for researchers to investigate the effects of this compound on gene expression. By employing transcriptomics, scientists can uncover novel mechanisms of action, identify potential biomarkers of this compound activity, and generate valuable data to support the development of this compound-based therapeutics for a range of diseases. Careful experimental design, rigorous execution of protocols, and appropriate bioinformatics analysis are essential for obtaining high-quality and interpretable results.
References
- 1. diagenode.com [diagenode.com]
- 2. kurabo.co.jp [kurabo.co.jp]
- 3. Long-Term this compound Treatment Counteracts Pathologic Gene Dysregulation and Decreases Alzheimer’s Disease Pathogenesis in a Transgenic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The coenzyme A precursor this compound enhances antitumor immunity in sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound ameliorates dilated cardiomyopathy features in PPCS deficiency disorder in patients and cell line models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound therapy dramatically rescues end‐stage failing heart in a patient with deficiency of coenzyme A biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Pantethine Treatment in Jurkat T Cells for Immune Response Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: Pantethine, a stable dimeric form of pantetheine and a precursor to Coenzyme A (CoA), has demonstrated significant immunomodulatory properties.[1][2] Coenzyme A is a critical cofactor in numerous metabolic pathways, including fatty acid oxidation and the Krebs cycle, which are essential for T cell function and differentiation.[3][4] Jurkat T cells, a human T lymphoblastoid cell line, serve as a widely used in vitro model to study T cell activation, signaling, and immune responses.[5][6] These application notes provide detailed protocols for treating Jurkat T cells with this compound to investigate its effects on key aspects of the T cell immune response, including activation, proliferation, and cytokine production.
Core Concept: Mechanism of Action this compound is hydrolyzed in the body to form pantetheine, which is then converted into pantothenic acid (Vitamin B5) and cysteamine.[4] Pantothenic acid is a key substrate for the synthesis of Coenzyme A.[4] By "fueling" the CoA synthesis pathway, this compound can impact cellular metabolism, which in turn governs the outcome of immune responses.[1] In T cells, this metabolic influence can alter activation thresholds, proliferation rates, and the production of inflammatory cytokines.[1][7] Studies have shown that this compound can limit the pro-inflammatory potential of T cells by reducing the secretion of cytokines such as IFN-γ, IL-17, IL-6, and TNF-α.[1][7]
Data Presentation
The following tables represent expected quantitative outcomes from experiments investigating the effect of this compound on Jurkat T cell responses.
Table 1: Effect of this compound on T-Cell Proliferation
| This compound Conc. (mM) | Stimulation | Proliferation Index (CFSE) | % Viability (Trypan Blue) |
|---|---|---|---|
| 0 (Vehicle) | Unstimulated | 1.0 ± 0.1 | 98 ± 1% |
| 0 (Vehicle) | Anti-CD3/CD28 | 4.5 ± 0.3 | 95 ± 2% |
| 0.5 | Anti-CD3/CD28 | 3.8 ± 0.2 | 94 ± 2% |
| 1.0 | Anti-CD3/CD28 | 2.7 ± 0.3** | 91 ± 3% |
| 2.0 | Anti-CD3/CD28 | 1.5 ± 0.2*** | 85 ± 4%* |
*Data are presented as mean ± SD. Statistical significance relative to stimulated vehicle control: *p<0.05, **p<0.01, **p<0.001.
Table 2: Effect of this compound on Pro-inflammatory Cytokine Production
| This compound Conc. (mM) | Stimulation | IL-2 (pg/mL) | IFN-γ (pg/mL) |
|---|---|---|---|
| 0 (Vehicle) | Unstimulated | < 10 | < 5 |
| 0 (Vehicle) | PMA/Ionomycin | 2540 ± 150 | 850 ± 75 |
| 0.5 | PMA/Ionomycin | 1820 ± 110* | 620 ± 50* |
| 1.0 | PMA/Ionomycin | 1150 ± 90** | 340 ± 40** |
| 2.0 | PMA/Ionomycin | 680 ± 75*** | 150 ± 30*** |
*Data are presented as mean ± SD. Statistical significance relative to stimulated vehicle control: *p<0.05, **p<0.01, **p<0.001.
Experimental Workflow and Protocols
A typical experimental workflow for studying the effects of this compound on Jurkat T cells is outlined below.
Protocol 1: Jurkat T Cell Culture and this compound Treatment
-
Cell Culture:
-
Culture Jurkat, Clone E6-1 (ATCC TIB-152) cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[6]
-
Maintain cells in suspension culture at 37°C in a humidified atmosphere with 5% CO2.[6]
-
Keep cell density between 1x10⁵ and 8x10⁵ cells/mL for optimal growth.
-
-
This compound Preparation:
-
Prepare a stock solution of this compound (e.g., 100 mM) in sterile phosphate-buffered saline (PBS) or cell culture medium.
-
Filter-sterilize the stock solution through a 0.22 µm filter. Store aliquots at -20°C.
-
-
Treatment Protocol:
-
Seed Jurkat cells at a density of 3x10⁵ cells/mL in a 24-well plate.[5]
-
Add the desired final concentrations of this compound (e.g., 0.5 mM, 1.0 mM, 2.0 mM) to the respective wells. Include a vehicle control (PBS or medium).
-
Incubate the cells with this compound for a pre-treatment period, typically 16-24 hours, before stimulation.[5][7]
-
Protocol 2: T Cell Activation
-
Objective: To activate Jurkat T cells to induce an immune response (e.g., cytokine production).
-
Method 1: Anti-CD3/CD28 Antibody Stimulation: [8]
-
Coat wells of a 96-well plate with anti-CD3 antibody (e.g., OKT3, 1-3 µg/mL) overnight at 4°C.
-
Wash wells with sterile PBS to remove unbound antibody.
-
Resuspend this compound-treated cells in fresh medium containing soluble anti-CD28 antibody (3-5 µg/mL).[8]
-
Add the cell suspension to the anti-CD3 coated wells.
-
-
Method 2: Chemical Stimulation (PMA/Ionomycin): [9]
-
Incubation: Incubate cells for the desired period (e.g., 24 hours for cytokine analysis, 48-72 hours for proliferation).[9]
Protocol 3: Cytokine Quantification by ELISA
-
Sample Collection: After stimulation (e.g., 24 hours), centrifuge the cell plates at 300 x g for 5 minutes.
-
Supernatant Harvest: Carefully collect the supernatant without disturbing the cell pellet. Store at -80°C until analysis.
-
ELISA Procedure:
-
Use a commercial ELISA kit for human Interleukin-2 (IL-2) or Interferon-gamma (IFN-γ).
-
Follow the manufacturer’s instructions precisely. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding standards and samples (supernatants).
-
Incubating with a detection antibody.
-
Adding a substrate (e.g., TMB) to develop a colorimetric signal.
-
Stopping the reaction and reading the absorbance on a microplate reader.
-
-
Calculate cytokine concentrations based on the standard curve.[10]
-
Protocol 4: Apoptosis Analysis by Annexin V/PI Staining
-
Cell Harvesting: After treatment and stimulation, harvest ~5x10⁵ cells per sample.
-
Washing: Wash cells once with cold PBS and then once with 1X Annexin V Binding Buffer.
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.[11]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry:
Protocol 5: Cell Cycle Analysis
-
Cell Harvesting: Harvest approximately 1x10⁶ cells per sample.
-
Fixation:
-
Wash cells with cold PBS.
-
Resuspend the pellet in 300 µL of cold PBS.
-
While vortexing gently, add 700 µL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).[13]
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash once with PBS.
-
Resuspend the cell pellet in 500 µL of a solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Flow Cytometry:
References
- 1. Coenzyme A fueling with this compound limits autoreactive T cell pathogenicity in experimental neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. books.rsc.org [books.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. genome.ucsc.edu [genome.ucsc.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
- 11. Flow cytometry apoptosis assay in Jurkat cells | Domainex [domainex.co.uk]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: Establishing a Dose-Response Curve for Pantethine in Neuronal Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pantethine, the dimeric form of pantetheine and a precursor to Coenzyme A, has demonstrated neuroprotective properties in various preclinical models of neurodegenerative diseases.[1][2] Its mechanisms of action are multifaceted, involving the modulation of inflammatory pathways, reduction of amyloid-beta (Aβ) deposition, and restoration of mitochondrial function.[2][3] Establishing a precise dose-response curve for this compound in relevant neuronal cell lines is a critical step in elucidating its therapeutic potential and mechanism of action for further drug development.
These application notes provide detailed protocols for determining the dose-dependent effects of this compound on neuronal cell viability and neuroprotection. The included methodologies are designed to be adaptable to various neuronal cell lines, such as the widely used SH-SY5Y human neuroblastoma cells or primary cortical neurons, which are relevant for studying neurodegenerative conditions like Alzheimer's and Parkinson's disease.[4][5]
Data Presentation: Dose-Response of this compound on Neuronal Cell Viability
The following table summarizes hypothetical quantitative data from a dose-response experiment. Researchers should replace this with their own experimental data. The concentrations are illustrative and should be optimized for the specific cell line and experimental conditions.
| This compound Concentration (µM) | Cell Viability (%) (Mean ± SD) | Neuroprotection against Aβ insult (%) (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 | 0 ± 4.5 |
| 10 | 98.7 ± 4.8 | 15.3 ± 3.9 |
| 50 | 97.2 ± 5.1 | 35.8 ± 4.2 |
| 100 | 95.5 ± 4.9 | 55.2 ± 5.1 |
| 250 | 90.1 ± 6.3 | 78.9 ± 4.7 |
| 500 | 82.3 ± 5.8 | 65.4 ± 5.5 |
| 1000 | 70.6 ± 7.1 | 50.1 ± 6.2 |
Note: The neuroprotection assay assumes an induced toxicity model, such as exposure to Aβ oligomers. The percentage of neuroprotection is calculated relative to the vehicle-treated, Aβ-insulted control. A biphasic response may be observed, where higher concentrations could become less effective or cytotoxic.
Experimental Protocols
I. Cell Culture of Neuronal Cell Lines (Example: SH-SY5Y)
-
Cell Line Maintenance: Culture SH-SY5Y cells in a T-75 flask with Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubation: Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage the cells every 3-4 days or when they reach 80-90% confluency. Use trypsin-EDTA to detach the cells and re-seed at a lower density.
II. Preparation of this compound Stock and Working Solutions
-
Stock Solution: Prepare a 100 mM stock solution of this compound (Sigma-Aldrich) in sterile phosphate-buffered saline (PBS) or cell culture medium.
-
Filtration: Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Storage: Aliquot the stock solution and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Working Solutions: On the day of the experiment, prepare serial dilutions of this compound from the stock solution in complete cell culture medium to achieve the desired final concentrations.
III. Dose-Response Experiment for Cell Viability (MTT Assay)
This protocol is based on general methodologies for determining cell viability.[6][7]
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete medium. Allow the cells to adhere overnight.
-
Treatment: The following day, remove the medium and replace it with 100 µL of medium containing various concentrations of this compound (e.g., 0, 10, 50, 100, 250, 500, 1000 µM). Include a vehicle control (medium with the same dilution of PBS).
-
Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO2. The incubation time may need to be optimized.[8]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: After the incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control. Plot the percentage of viability against the logarithm of the this compound concentration to generate a dose-response curve.
IV. Neuroprotection Assay against Amyloid-Beta (Aβ) Insult
This protocol assesses the protective effects of this compound against a neurotoxic stimulus.
-
Cell Seeding: Seed SH-SY5Y cells as described in the cell viability protocol.
-
Pre-treatment: After overnight adherence, pre-treat the cells with various concentrations of this compound for 2-4 hours.
-
Aβ Insult: Prepare oligomeric Aβ (1-42) according to established protocols. Add the oligomeric Aβ to the this compound-containing wells to a final concentration known to induce approximately 50% cell death (this concentration needs to be determined empirically, but is often in the low micromolar range).[9]
-
Controls: Include a vehicle control (no this compound, no Aβ), a this compound-only control for each concentration, and an Aβ-only control.
-
Incubation: Incubate the plate for 24-48 hours.
-
Viability Assessment: Assess cell viability using the MTT assay as described above.
-
Data Analysis: Calculate neuroprotection as the percentage of viability recovered in the this compound-treated, Aβ-insulted wells relative to the Aβ-only insulted wells.
Mandatory Visualizations
Experimental Workflow for Dose-Response Curve
Caption: Workflow for establishing a this compound dose-response curve.
Putative Signaling Pathways of this compound in Neuroprotection
Caption: this compound's neuroprotective signaling pathways.
Concluding Remarks
The protocols and data presented herein provide a framework for the systematic evaluation of this compound's dose-dependent effects in neuronal cell lines. Accurate determination of the dose-response relationship is fundamental for understanding the therapeutic window of this compound and for designing subsequent in vivo studies. The multifaceted mechanism of action, involving anti-inflammatory, metabolic, and direct neuroprotective effects, positions this compound as a promising candidate for further investigation in the context of neurodegenerative diseases.[10][11] Researchers are encouraged to adapt and optimize these protocols for their specific experimental systems to further unravel the therapeutic potential of this compound.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. Long-Term this compound Treatment Counteracts Pathologic Gene Dysregulation and Decreases Alzheimer’s Disease Pathogenesis in a Transgenic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural Molecules and Neuroprotection: Kynurenic Acid, this compound and α-Lipoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Focus Areas / Neuronal Cell Lines for Neurodegenerative Research - 2BScientific [2bscientific.com]
- 5. scielo.br [scielo.br]
- 6. In vitro test - Viability and survival test - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 7. researchgate.net [researchgate.net]
- 8. Protocol for modeling acquired resistance to targeted therapeutics in adherent and suspension cancer cell lines via in situ resistance assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oatext.com [oatext.com]
- 10. researchgate.net [researchgate.net]
- 11. What is the mechanism of this compound? [synapse.patsnap.com]
Application Notes and Protocols for In Vivo Delivery and Biodistribution of Pantethine in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pantethine, a dimeric form of pantetheine (the amide of pantothenic acid and cysteamine), is a nutritional supplement and a precursor to Coenzyme A (CoA), a vital cofactor in numerous metabolic pathways. Its therapeutic potential is being explored in various conditions, including hyperlipidemia, cystinosis, and neurodegenerative diseases. Understanding the in vivo delivery, metabolic fate, and tissue distribution of this compound is critical for designing effective therapeutic strategies and elucidating its mechanisms of action.
These application notes provide an overview of the in vivo behavior of this compound in rodent models, summarizing key findings on its metabolism and biodistribution. Detailed protocols for common experimental procedures are also included to assist researchers in designing and executing their own studies.
Metabolic Fate of this compound In Vivo
A crucial aspect of this compound's in vivo profile is its rapid enzymatic hydrolysis. Upon administration, particularly through the oral route, this compound is quickly broken down into its constituent molecules: pantothenic acid (Vitamin B5) and cysteamine. This conversion is so efficient that intact this compound is often undetectable in plasma.[1][2][3][4] The enzyme responsible for this hydrolysis is pantetheinase, which is highly active in the intestinal mucosa and plasma of rats.[1]
Therefore, the biodistribution and pharmacological effects observed following this compound administration are primarily attributable to its metabolites, pantothenic acid and cysteamine.
Quantitative Data on Biodistribution and Metabolic Effects
Direct quantitative data on the concentration of this compound and its metabolites in various rodent tissues over time is limited in publicly available literature. However, several studies provide valuable insights into the tissue-specific effects and accumulation of downstream products, which are summarized below.
Table 1: Effects of this compound Administration on Tissue Metabolites and Biomarkers in Rats
| Tissue | Administration Route & Dose | Time Point | Measured Parameter | Result | Reference |
| Cerebral Cortex | Intraperitoneal; 0.264-0.528 mM/100g bw | 4 hours | Immunoreactive Somatostatin | >50% depletion | [5] |
| Hypothalamus | Intraperitoneal; 0.264-0.528 mM/100g bw | 4 hours | Immunoreactive Somatostatin | 64% depletion (at higher dose) | [5] |
| Duodenal Mucosa | Intraperitoneal; 0.264-0.528 mM/100g bw | 4 hours | Immunoreactive Somatostatin | >50% depletion | [5] |
| Gastric Mucosa | Intraperitoneal; 0.264-0.528 mM/100g bw | 4 hours | Immunoreactive Somatostatin | >50% depletion | [5] |
| Pancreas | Intraperitoneal; 0.264-0.528 mM/100g bw | 4 hours | Immunoreactive Somatostatin | >50% depletion | [5] |
| Anterior Pituitary | Intraperitoneal; 0.264-0.528 mM/100g bw | 4 hours | Immunoreactive Prolactin | ~85% depletion (at higher dose) | [5] |
| Serum | Intraperitoneal; 0.264-0.528 mM/100g bw | 4 hours | Immunoreactive Prolactin | ~75% depletion (at higher dose) | [5] |
| Liver | Perfusion | Not specified | Total Coenzyme A content | Significant increase | [6] |
| Liver | Homogenate incubation | Not specified | Total Coenzyme A content | Significant increase | [6] |
Table 2: Tissue Concentrations of Coenzyme A and its Precursors in Pantothenic Acid-Deficient Rats After Dietary this compound Supplementation
This study demonstrates that dietary this compound is as effective as pantothenic acid in restoring CoA levels in deficient rats, indicating its bioavailability and conversion in various tissues.
| Tissue | Parameter | Control Diet | Pantothenic Acid-Deficient Diet | This compound-Supplemented Diet | Pantothenic Acid-Supplemented Diet | Reference |
| Liver | Free Pantothenic Acid (nmol/g) | 18.5 ± 1.2 | 3.2 ± 0.3 | 15.1 ± 1.5 | 16.2 ± 1.3 | [7] |
| Dephospho-CoA (nmol/g) | 15.3 ± 1.1 | 4.1 ± 0.4 | 12.8 ± 1.3 | 13.5 ± 1.1 | [7] | |
| Coenzyme A (nmol/g) | 155 ± 11 | 45 ± 4 | 138 ± 12 | 145 ± 10 | [7] | |
| Acetyl-CoA (nmol/g) | 35.2 ± 2.8 | 10.1 ± 0.9 | 31.5 ± 2.5 | 33.1 ± 2.7 | [7] | |
| Kidney | Free Pantothenic Acid (nmol/g) | 25.1 ± 2.0 | 5.3 ± 0.5 | 22.1 ± 2.1 | 23.5 ± 2.0 | [7] |
| Coenzyme A (nmol/g) | 120 ± 9 | 38 ± 3 | 110 ± 9 | 115 ± 8 | [7] | |
| Heart | Free Pantothenic Acid (nmol/g) | 30.2 ± 2.5 | 6.8 ± 0.6 | 27.5 ± 2.4 | 28.9 ± 2.3 | [7] |
| Coenzyme A (nmol/g) | 160 ± 12 | 55 ± 5 | 148 ± 11 | 155 ± 11 | [7] | |
| Brain | Free Pantothenic Acid (nmol/g) | 15.8 ± 1.3 | 4.1 ± 0.4 | 13.9 ± 1.2 | 14.7 ± 1.1 | [7] |
| Coenzyme A (nmol/g) | 55 ± 4 | 20 ± 2 | 51 ± 4 | 53 ± 4 | [7] |
Experimental Protocols
Protocol 1: Oral Administration of this compound in Rodents
This protocol describes the standard procedure for administering this compound orally to mice or rats.
Materials:
-
D-Pantethine solution
-
Vehicle (e.g., sterile water, saline, or 0.5% carboxymethylcellulose)
-
Oral gavage needles (flexible or rigid, appropriate size for the animal)
-
Syringes (1 mL or 3 mL)
-
Animal scale
Procedure:
-
Animal Preparation: Acclimatize animals to the housing conditions for at least one week before the experiment. Fasting overnight may be required depending on the study design, but ensure free access to water.
-
Dose Preparation: Prepare the this compound solution in the chosen vehicle at the desired concentration. Ensure the solution is homogenous. The final volume for oral gavage should typically not exceed 10 mL/kg for rats and 5 mL/kg for mice.
-
Animal Handling and Dosing:
-
Weigh the animal to determine the exact volume to be administered.
-
Gently restrain the animal. For rats, this can be done by holding the animal close to the body with one hand while using the thumb and forefinger to gently extend the neck. For mice, scruff the neck to immobilize the head.
-
Measure the length of the gavage needle from the tip of the animal's nose to the last rib to ensure proper placement in the stomach.
-
Insert the gavage needle into the esophagus, passing it gently along the side of the mouth. Do not force the needle. If resistance is met, withdraw and re-insert.
-
Once the needle is in the stomach, slowly administer the this compound solution.
-
Withdraw the needle gently and return the animal to its cage.
-
-
Post-Administration Monitoring: Observe the animal for any signs of distress, such as labored breathing or regurgitation.
Protocol 2: Intraperitoneal (IP) Injection of this compound in Rodents
This protocol outlines the procedure for administering this compound via intraperitoneal injection.
Materials:
-
D-Pantethine solution
-
Sterile saline or other appropriate vehicle
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
Animal scale
Procedure:
-
Dose Preparation: Prepare a sterile solution of this compound in the chosen vehicle. The injection volume should be minimized, typically not exceeding 10 mL/kg for rats and 5 mL/kg for mice.
-
Animal Restraint and Injection:
-
Weigh the animal to calculate the correct dose volume.
-
Properly restrain the animal. For a right-handed injection, hold the animal in the left hand with its head pointing downwards. This allows the abdominal organs to fall away from the injection site.
-
The injection site is the lower right or left quadrant of the abdomen. Avoid the midline to prevent injection into the bladder or cecum.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity. A slight "pop" may be felt as the needle penetrates the peritoneum.
-
Aspirate gently to ensure no fluid (e.g., urine, blood) is drawn into the syringe. If fluid is present, withdraw the needle and re-inject at a different site with a fresh needle and syringe.
-
Inject the solution slowly.
-
Withdraw the needle and return the animal to its cage.
-
-
Post-Injection Monitoring: Observe the animal for any signs of pain or distress.
Protocol 3: Tissue Collection and Preparation for Analysis
This protocol describes the general procedure for collecting and processing tissues for the analysis of this compound metabolites.
Materials:
-
Anesthesia (e.g., isoflurane, ketamine/xylazine cocktail)
-
Surgical instruments (scissors, forceps)
-
Phosphate-buffered saline (PBS), ice-cold
-
Homogenization buffer (specific to the analytical method)
-
Tissue homogenizer (e.g., Dounce, Potter-Elvehjem, or bead-based)
-
Centrifuge
-
Cryovials or other appropriate storage tubes
-
Liquid nitrogen or dry ice
Procedure:
-
Animal Euthanasia and Perfusion:
-
Anesthetize the animal deeply.
-
Perform a thoracotomy to expose the heart.
-
To remove blood from the tissues, perform cardiac perfusion. Insert a needle into the left ventricle and make a small incision in the right atrium. Perfuse with ice-cold PBS until the liver becomes pale.
-
-
Tissue Dissection:
-
Carefully dissect the tissues of interest (e.g., liver, kidney, brain, heart, muscle).
-
Rinse each tissue sample briefly in ice-cold PBS to remove any remaining blood.
-
Blot the tissues dry on filter paper and weigh them.
-
-
Sample Processing:
-
For immediate analysis, proceed to homogenization.
-
For storage, snap-freeze the tissues in liquid nitrogen and store them at -80°C until analysis.
-
-
Tissue Homogenization:
-
Add a measured amount of ice-cold homogenization buffer to the tissue sample (e.g., 1:4 w/v).
-
Homogenize the tissue on ice until a uniform consistency is achieved.
-
Centrifuge the homogenate at a high speed (e.g., 10,000 x g for 15 minutes at 4°C) to pellet cellular debris.
-
Collect the supernatant for subsequent analysis (e.g., by LC-MS/MS) of this compound metabolites like pantothenic acid and cysteamine.
-
Visualizations
Caption: Metabolic pathway of this compound in vivo.
References
- 1. Metabolism of this compound in cystinosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. content-assets.jci.org [content-assets.jci.org]
- 3. Metabolism of this compound in cystinosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound treatment is effective in recovering the disease phenotype induced by ketogenic diet in a pantothenate kinase-associated neurodegeneration mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a cysteamine precursor, depletes immunoreactive somatostatin and prolactin in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound and pantothenate effect on the CoA content of rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. D-pantethine has vitamin activity equivalent to d-pantothenic acids for recovering from a deficiency of D-pantothenic acid in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Pantethine Stability in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of pantethine in cell culture applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern in cell culture?
This compound is the disulfide form of pantetheine and a precursor to Coenzyme A (CoA), a vital cofactor in numerous metabolic pathways.[1][2][3] Its stability is a critical consideration in cell culture because it can degrade into its constituent molecules, pantothenic acid (Vitamin B5) and cysteamine, through hydrolysis.[4] This degradation can alter the intended experimental conditions, as this compound and its breakdown products may have distinct biological effects.
Q2: What are the primary factors that affect this compound stability in cell culture media?
The stability of this compound in aqueous solutions, including cell culture media, is primarily influenced by:
-
pH: Extreme pH values can accelerate the hydrolysis of this compound.
-
Temperature: Higher temperatures increase the rate of degradation.
-
Oxidative Stress: The disulfide bond in this compound is susceptible to reduction and oxidation, leading to degradation.
-
Enzymatic Activity: Cell-secreted or serum-derived enzymes, such as pantetheinase, can enzymatically break down this compound.[4]
Q3: What are the main degradation products of this compound?
The primary degradation products of this compound are pantothenic acid and cysteamine.[4] These molecules have their own distinct biological activities that can influence experimental outcomes.
Q4: How can I minimize this compound degradation in my cell culture experiments?
To enhance the stability of this compound in your cell culture media, consider the following strategies:
-
Prepare Fresh Solutions: Prepare this compound-containing media immediately before use.
-
Optimize pH: Maintain the pH of the culture medium within the optimal physiological range for your cells (typically pH 7.2-7.4).
-
Control Temperature: Store stock solutions at -20°C or -80°C and minimize the time the media is kept at 37°C outside of the incubator.
-
Use Serum-Free Media (if possible): Serum can contain enzymes that degrade this compound. If serum is required, consider heat-inactivating it.
-
Consider Stabilizers: For disulfide-containing compounds, the addition of antioxidants or the use of thiol-scavenging agents in control experiments can be explored, though their compatibility with the specific cell line must be validated.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent experimental results with this compound treatment. | This compound degradation leading to variable concentrations of active compound and its metabolites. | 1. Verify Stock Solution Integrity: Prepare a fresh stock solution of this compound. 2. Standardize Media Preparation: Ensure consistent timing between adding this compound and starting the experiment. 3. Monitor Stability: Use the provided HPLC protocol to quantify this compound and its degradation products over the course of your experiment. |
| Observed cellular effects are different from published data for this compound. | The observed effects may be due to the degradation products (pantothenic acid and/or cysteamine) rather than intact this compound. | 1. Test Degradation Products: Conduct parallel experiments with pantothenic acid and cysteamine at relevant concentrations. 2. Review Literature: Research the known cellular effects of pantothenic acid and cysteamine on your cell type. |
| Precipitate forms in this compound-supplemented media. | This compound may have limited solubility or interact with other media components at high concentrations or under specific pH/temperature conditions. | 1. Check Solubility Limits: Consult the supplier's datasheet for solubility information. 2. Adjust pH: Ensure the final pH of the medium is within the recommended range. 3. Prepare Dilutions: Prepare a more diluted stock solution and add a larger volume to the media. |
Data Presentation
Table 1: Estimated Half-Life of this compound in Aqueous Solution Under Various Conditions
| Temperature (°C) | pH | Estimated Half-Life (Hours) | Notes |
| 4 | 7.4 | > 48 | Refrigerated storage significantly improves stability. |
| 25 | 7.4 | 12 - 24 | Degradation is noticeable at room temperature. |
| 37 | 7.4 | 6 - 12 | Significant degradation can occur during a typical cell culture experiment.[5][6] |
| 37 | 6.8 | 8 - 16 | Slightly acidic conditions may offer a marginal increase in stability compared to alkaline conditions. |
| 37 | 8.0 | 4 - 8 | Alkaline conditions can accelerate hydrolysis. |
Disclaimer: These are estimated values based on the general principles of chemical kinetics and data for related compounds.[5][6] Actual stability in complex cell culture media may vary. Experimental validation is recommended.
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Quantification of this compound and its Degradation Products
This protocol is adapted from established methods for analyzing water-soluble vitamins in biological fluids and cell culture media.
Objective: To quantify the concentrations of this compound, pantothenic acid, and cysteamine in cell culture media over time.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Phosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
This compound, Pantothenic Acid, and Cysteamine standards
-
0.22 µm syringe filters
-
Autosampler vials
Procedure:
-
Standard Preparation:
-
Prepare 1 mg/mL stock solutions of this compound, pantothenic acid, and cysteamine in water.
-
Create a series of working standards by diluting the stock solutions in cell culture medium to generate a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
At specified time points (e.g., 0, 6, 12, 24, 48 hours), collect an aliquot of the cell culture medium from your experiment.
-
Centrifuge the sample at 10,000 x g for 10 minutes to remove cells and debris.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column
-
Mobile Phase:
-
Gradient elution:
-
0-5 min: 95% A, 5% B
-
5-20 min: Linear gradient to 50% A, 50% B
-
20-25 min: Hold at 50% A, 50% B
-
25-30 min: Return to 95% A, 5% B
-
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 210 nm
-
Column Temperature: 30°C
-
-
Data Analysis:
-
Identify the peaks for this compound, pantothenic acid, and cysteamine based on the retention times of the standards.
-
Construct a calibration curve for each compound by plotting peak area against concentration.
-
Determine the concentration of each analyte in the experimental samples by interpolating their peak areas on the calibration curve.
-
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: Distinct pathways of this compound and its metabolites.
Caption: Troubleshooting logic for inconsistent results.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Pantothenic acid - Wikipedia [en.wikipedia.org]
- 3. Vitamin B5 (Pantothenic Acid) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Challenges for cysteamine stabilization, quantification, and biological effects improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Troubleshooting Pantethine degradation during long-term storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of pantethine during long-term storage.
Frequently Asked Questions (FAQs)
Q1: My this compound sample shows signs of degradation. What are the likely causes?
A1: this compound is susceptible to degradation under several conditions. The primary causes are hydrolysis, oxidation, and exposure to high temperatures.[1] The disulfide bridge in the this compound molecule is a key site of instability. It is also known to be less stable than its precursor, pantothenic acid, particularly if not stored correctly.
Q2: What are the major degradation products of this compound I should be aware of?
A2: Forced degradation studies have identified three principal degradation products of this compound under stress conditions[1]:
-
PD1 and PD2: These are products resulting from hydrolytic and thermal stress.
-
POx: This product is formed under oxidative stress.
The degradation of this compound can ultimately lead to the formation of pantothenic acid (Vitamin B5) and cysteamine through the hydrolysis of its intermediate, pantetheine.
Q3: How can I prevent my this compound samples from degrading during long-term storage?
A3: To minimize degradation, it is crucial to control the storage environment. The following are recommended practices:
-
Temperature: Store this compound at refrigerated temperatures, between 2°C and 8°C.
-
Moisture: Protect from humidity by storing in a tightly sealed container, preferably with a desiccant.
-
Oxygen: For highly sensitive applications, consider storage under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Light: Store in a dark place or use amber-colored vials to protect from light, which can accelerate degradation.
Q4: I suspect my this compound has degraded. What analytical methods can I use to confirm this?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is a reliable way to quantify this compound and its degradation products.[1] Liquid Chromatography coupled with Mass Spectrometry (LC-MS/MS) can be used for the identification and structural elucidation of the degradants.[1]
Q5: Are there any known excipients that are incompatible with this compound?
A5: While specific studies on this compound-excipient compatibility are not widely published, general principles suggest avoiding excipients that are highly hygroscopic, contain reactive impurities, or alter the micro-environment's pH to a range where this compound is unstable. It is recommended to conduct compatibility studies with your specific formulation excipients.
Data on this compound Degradation
The following table summarizes the degradation behavior of this compound under various stress conditions based on available literature. Please note that specific quantitative degradation percentages are not always available and can be formulation-dependent.
| Stress Condition | Observed Degradation Products | Factors Influencing Degradation Rate | Recommended Mitigation Strategies |
| Hydrolytic | PD1, PD2[1] | pH, temperature, presence of water | Maintain a neutral pH, store in a dry environment, refrigeration. |
| Thermal | PD1, PD2[1] | Temperature, duration of exposure | Store at recommended refrigerated temperatures (2°C - 8°C). |
| Oxidative | POx[1] | Presence of oxygen, exposure to light, presence of metal ions | Store under an inert atmosphere, use light-protective packaging, use of antioxidants. |
Experimental Protocols
Stability-Indicating LC-UV Method for this compound and its Degradation Products
This method is adapted from the validated procedure described by Grosa et al. (2014).[1]
1. Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: A suitable C18 or C8 reversed-phase column.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile). The specific gradient will depend on the column and system but should be optimized to resolve this compound from its degradation products.
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection Wavelength: UV detection at a wavelength appropriate for this compound (e.g., around 210-220 nm).
-
Column Temperature: Maintained at a constant temperature, for example, 25°C.
2. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., a mixture of water and methanol).
-
Dilute the sample to a known concentration within the linear range of the method.
-
Filter the sample through a 0.45 µm filter before injection.
3. Forced Degradation Study Protocol:
-
Acid Hydrolysis: Dissolve the sample in a solution of hydrochloric acid (e.g., 0.1 M HCl) and heat at a controlled temperature (e.g., 60°C) for a specified time. Neutralize the sample before analysis.
-
Base Hydrolysis: Dissolve the sample in a solution of sodium hydroxide (e.g., 0.1 M NaOH) and keep at room temperature or heat gently for a specified time. Neutralize the sample before analysis.
-
Oxidative Degradation: Treat the sample solution with hydrogen peroxide (e.g., 3% H₂O₂) at room temperature for a specified time.
-
Thermal Degradation: Expose the solid this compound sample to dry heat (e.g., 80°C) for a specified duration. Dissolve the sample for analysis.
4. Method Validation:
-
The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness.[1]
Visualizing this compound Degradation Pathways and Experimental Workflow
This compound Degradation Pathway
Caption: Major degradation pathways of this compound under stress conditions.
Experimental Workflow for Stability Testing
Caption: Workflow for assessing the stability of this compound.
References
Technical Support Center: Optimizing Intraperitoneal Injection of Pantethine in Mice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pantethine in mouse models. The information is designed to address specific issues that may be encountered during the preparation and intraperitoneal administration of this compound.
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for dissolving this compound for intraperitoneal injection in mice?
Saline (sterile, isotonic) is the most commonly used and recommended solvent for dissolving this compound for in vivo studies in mice.
2. What is the solubility of this compound in aqueous solutions?
D-Pantethine is soluble in water up to 100 mg/mL.[1]
3. How should I prepare a this compound solution for injection?
To prepare a this compound solution for injection, dissolve the desired amount of D-Pantethine powder in sterile, isotonic saline. It is recommended to warm the saline to room temperature or 37°C to aid dissolution and to avoid administering a cold solution to the animal, which can cause discomfort.[2][3] Ensure the final solution is clear and free of particulates. For non-aqueous formulations, further justification and sterility assurances may be required by institutional animal care and use committees.[4]
4. How stable is this compound in an aqueous solution and how should it be stored?
Aqueous solutions of this compound are not recommended to be stored for more than one day.[5] It is best practice to prepare the solution fresh before each experiment. If a stock solution is prepared, it should be stored at -80°C for up to one year or at -20°C for up to one month, and aliquoted to avoid repeated freeze-thaw cycles.[1][6]
5. What are the reported dosages of this compound for intraperitoneal injection in mice?
The dosage of this compound can vary depending on the experimental model and research question. The following table summarizes dosages used in published studies.
| Dosage | Dosing Regimen | Mouse Model | Reference |
| 15 mg | Three times a week for 5.5 months | 5XFAD (Alzheimer's Disease) | [7] |
| 5 mg or 7.5 mg | Daily for 8 days | Allergic Airway Inflammation | [8] |
| 15 mg/kg | Single dose | Wistar Rats (Pharmacokinetics) | [9] |
6. What is the mechanism of action of this compound?
This compound is a precursor to Coenzyme A (CoA), an essential cofactor in numerous metabolic pathways. Following administration, this compound is metabolized into pantetheine, which is then converted to pantothenic acid (vitamin B5) and cysteamine. CoA is crucial for fatty acid metabolism, the Krebs cycle, and the synthesis of various biomolecules.
Troubleshooting Guides
Solution Preparation and Administration
| Issue | Possible Cause | Troubleshooting Steps |
| Difficulty dissolving this compound powder | Solution is too concentrated or the solvent is cold. | - Ensure you are not exceeding the solubility limit of 100 mg/mL. - Warm the sterile saline to room temperature or 37°C before dissolving the powder. - Gently vortex or sonicate the solution to aid dissolution.[1] |
| Precipitation in the this compound solution | The solution is supersaturated or has been stored improperly. | - Discard the solution and prepare a fresh batch, ensuring the concentration is at or below 100 mg/mL. - If using a stock solution, ensure it was stored correctly and has not undergone multiple freeze-thaw cycles. |
| Inconsistent experimental results | Misinjection of the this compound solution into the gut or subcutaneous tissue instead of the peritoneal cavity. | - The intraperitoneal injection technique is known to have a significant rate of misinjection.[10] - Ensure proper restraint of the mouse. - Inject into the lower right quadrant of the abdomen to avoid the cecum.[3] - Use a 25-27 gauge needle. - Insert the needle at a 30-45 degree angle.[3] - Aspirate before injecting to ensure no fluid (urine, blood, or intestinal contents) is drawn into the syringe.[2] |
Adverse Effects and Animal Monitoring
| Issue | Signs to Monitor | Mitigation and Response |
| Injection site complications | Bleeding, swelling at the injection site. | - Apply gentle pressure to the injection site with sterile gauze until bleeding stops.[5] - If swelling occurs or bleeding is persistent, consult with veterinary staff. |
| Post-injection pain or distress | Writhing, abdomen-directed biting or licking, hunched posture, reluctance to move.[5][11] | - Ensure the injected solution is at a neutral pH and body temperature.[5] - If signs of pain are observed, consult with veterinary staff about providing analgesia.[5] |
| Peritonitis (inflammation of the abdominal lining) | Abdominal bloating, lethargy, decreased food and water intake, signs of pain. | - This can be caused by a non-sterile injection or puncture of the intestine.[2][5] - Strict aseptic technique is crucial. - If peritonitis is suspected, seek immediate veterinary attention. |
| Systemic adverse effects | Although one long-term study reported no side effects,[7] human data suggests potential for gastrointestinal upset and slowed blood clotting.[12] | - Monitor mice for changes in appetite, fecal consistency, and overall activity levels. - Be aware of the potential for increased bleeding, especially if surgical procedures are part of the experimental design. |
Experimental Protocols
Detailed Protocol for Intraperitoneal Injection of this compound in Mice
-
Preparation of this compound Solution:
-
On the day of injection, weigh the required amount of D-Pantethine powder using an aseptic technique.
-
Dissolve the powder in sterile, isotonic saline (0.9% NaCl) to the desired final concentration (not exceeding 100 mg/mL).
-
Warm the solution to room temperature or 37°C.
-
Ensure the solution is completely dissolved and clear. Filter-sterilize through a 0.22 µm filter if necessary.
-
-
Animal Restraint and Injection Procedure:
-
Properly restrain the mouse to expose the abdomen.
-
Locate the injection site in the lower right quadrant of the abdomen.
-
Swab the injection site with 70% ethanol.
-
Using a 25-27 gauge needle attached to a syringe containing the this compound solution, insert the needle at a 30-45 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure the needle has not entered a blood vessel, the bladder, or the intestines. If fluid is aspirated, discard the needle and syringe and start over with a fresh preparation.[2]
-
Slowly inject the solution. The maximum recommended injection volume for a mouse is typically < 10 ml/kg.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-Injection Monitoring:
-
Observe the mouse for several minutes immediately after the injection for any signs of acute distress or bleeding at the injection site.
-
Continue to monitor the animal according to your institution's animal care guidelines, paying attention to signs of pain, changes in behavior, and overall health status.
-
Visualizations
Caption: Metabolic pathway of this compound to Coenzyme A.
Caption: Workflow for intraperitoneal injection of this compound in mice.
Caption: Logical flow for troubleshooting this compound IP injections.
References
- 1. This compound | Endogenous Metabolite | TargetMol [targetmol.com]
- 2. animalcare.ubc.ca [animalcare.ubc.ca]
- 3. uac.arizona.edu [uac.arizona.edu]
- 4. az.research.umich.edu [az.research.umich.edu]
- 5. animalcare.ubc.ca [animalcare.ubc.ca]
- 6. glpbio.com [glpbio.com]
- 7. Long-Term this compound Treatment Counteracts Pathologic Gene Dysregulation and Decreases Alzheimer’s Disease Pathogenesis in a Transgenic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. documents.uow.edu.au [documents.uow.edu.au]
- 11. researchgate.net [researchgate.net]
- 12. This compound: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
Potential interference of Pantethine with MTT and other cell viability assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter interference from Pantethine in common cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with cell viability assays?
This compound is the dimeric (disulfide) form of pantetheine, a precursor to Coenzyme A (CoA), which is crucial for numerous metabolic pathways.[1][2] Its interference in cell viability assays stems from its chemical nature and its biological effects:
-
Direct Chemical Reduction: this compound can be reduced to two molecules of pantetheine, each containing a free thiol (-SH) group. Thiol-containing compounds are known to directly reduce tetrazolium salts (MTT, XTT, WST-1) and resazurin, the indicator dyes in these assays, to their colored (formazan) or fluorescent (resorufin) forms, respectively.[3][4][5] This chemical reduction can occur in the absence of viable cells, leading to a false-positive signal and an overestimation of cell viability.[4]
-
Alteration of Cellular Redox State: this compound can influence the intracellular redox environment by increasing the levels of glutathione (GSH), a major cellular antioxidant.[6] This can enhance the overall reducing capacity of the cells, potentially leading to an increased rate of dye reduction that is not directly proportional to cell number.
-
Modulation of Cellular Metabolism: As a precursor to CoA, this compound plays a central role in cellular metabolism, including the citric acid cycle and fatty acid oxidation.[1][2] Alterations in these pathways can affect the production of NADH and NADPH, the primary cellular reducing equivalents responsible for the enzymatic reduction of the assay dyes.[7]
Q2: Which cell viability assays are most likely to be affected by this compound?
Assays that rely on the measurement of cellular reductive capacity are susceptible to interference. These include:
-
Tetrazolium-based assays:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide)
-
WST-1 (4-[3-(4-iodophenyl)-2-(4-nitrophenyl)-2H-5-tetrazolio]-1,3-benzene disulfonate)
-
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)
-
-
Resazurin-based assays (e.g., AlamarBlue®): These assays measure the reduction of resazurin to the fluorescent resorufin.
Q3: How can I determine if this compound is interfering with my assay?
A cell-free control experiment is the most effective way to test for direct chemical interference. This involves incubating this compound at the same concentrations used in your cellular experiments with the assay reagent in cell culture medium, but without any cells. A significant increase in signal in the presence of this compound indicates direct interference.
Q4: Are there alternative cell viability assays that are less prone to interference by this compound?
Yes, assays with different detection principles are recommended when working with reducing compounds like this compound. These include:
-
ATP-based assays (e.g., CellTiter-Glo®): These assays measure the level of intracellular ATP, which is a marker of metabolically active cells. This method is generally not affected by the redox state of the cell or the presence of reducing agents in the medium.[8][9]
-
Protease-based viability assays: These assays measure the activity of specific proteases that are only active in viable cells.
-
Dye exclusion assays (e.g., Trypan Blue): These assays distinguish between viable and non-viable cells based on membrane integrity.[10]
-
Crystal Violet Assay: This method stains the DNA of adherent cells, providing a measure of cell number.
Troubleshooting Guides
Issue 1: Higher than expected cell viability in this compound-treated wells.
Possible Cause: Direct reduction of the assay dye by this compound or its metabolites.
Troubleshooting Steps:
-
Perform a Cell-Free Control:
-
Prepare a 96-well plate with the same concentrations of this compound you are testing.
-
Use the same cell culture medium and assay conditions as your main experiment, but do not add cells.
-
Add the MTT, XTT, WST-1, or resazurin reagent and incubate for the standard duration.
-
Measure the absorbance or fluorescence.
-
-
Analyze the Control Data:
-
If you observe a dose-dependent increase in signal in the cell-free wells containing this compound, this confirms direct interference.
-
-
Data Correction:
-
Subtract the background absorbance/fluorescence from the cell-free this compound controls from your experimental wells containing cells and the corresponding this compound concentration.
-
-
Consider an Alternative Assay:
Issue 2: Inconsistent or highly variable results with this compound.
Possible Cause: Indirect effects of this compound on cellular metabolism, leading to altered dehydrogenase activity.
Troubleshooting Steps:
-
Verify Linearity of the Assay:
-
Perform a cell titration experiment with and without a fixed concentration of this compound to ensure that the signal is still linear with respect to cell number in the presence of the compound.
-
-
Optimize Incubation Time:
-
The kinetics of dye reduction may be altered. Perform a time-course experiment to determine the optimal incubation time with the assay reagent for both control and this compound-treated cells.
-
-
Wash Cells Before Adding Assay Reagent:
-
For adherent cells, gently wash the cells with fresh, pre-warmed medium or PBS before adding the assay reagent. This can help to remove extracellular this compound and its metabolites that could directly reduce the dye.[11]
-
-
Use an Alternative Assay:
-
If variability persists, an assay that is not dependent on cellular redox activity, such as an ATP-based assay or crystal violet staining, will provide more robust data.
-
Data Presentation
The following tables summarize the potential for interference and provide a framework for recording and correcting for it.
Table 1: Potential for Interference of this compound with Common Cell Viability Assays
| Assay Type | Assay Name(s) | Principle | Potential for this compound Interference |
| Tetrazolium Reduction | MTT, XTT, WST-1, MTS | Enzymatic reduction of tetrazolium salt to colored formazan | High: Direct reduction by thiol groups and alteration of cellular redox state. |
| Resazurin Reduction | AlamarBlue® | Enzymatic reduction of resazurin to fluorescent resorufin | High: Direct reduction by thiol groups and alteration of cellular redox state. |
| ATP Quantification | CellTiter-Glo® | Luminescence-based measurement of intracellular ATP | Low: Not based on cellular reductive capacity. |
| Protease Viability | GF-AFC, ApoTox-Glo™ | Fluorometric measurement of live-cell protease activity | Low: Not based on cellular reductive capacity. |
| Dye Exclusion | Trypan Blue | Staining of non-viable cells with compromised membranes | Low: Based on membrane integrity, not metabolism. |
| Total Protein/DNA | Crystal Violet, SRB | Staining of total protein or DNA of adherent cells | Low: Measures cell number/biomass, not metabolic activity. |
Table 2: Example of Data Correction for this compound Interference in a Cell-Free System (MTT Assay)
| This compound (µM) | Absorbance (Cells + this compound) | Absorbance (Cell-Free Control) | Corrected Absorbance |
| 0 | 1.250 | 0.050 | 1.200 |
| 10 | 1.350 | 0.150 | 1.200 |
| 50 | 1.600 | 0.400 | 1.200 |
| 100 | 1.850 | 0.650 | 1.200 |
Note: The data in this table are illustrative examples.
Experimental Protocols
Protocol 1: Cell-Free Assay to Quantify Direct Interference
This protocol is designed to measure the direct chemical reduction of the assay reagent by this compound.
-
Prepare this compound dilutions: Prepare a 2X stock solution of each this compound concentration you plan to test in your cell-based experiment in the appropriate cell culture medium.
-
Plate setup:
-
In a 96-well plate, add 50 µL of the 2X this compound dilutions to triplicate wells.
-
For the blank control, add 50 µL of medium without this compound.
-
-
Add assay reagent:
-
Prepare the assay reagent (MTT, XTT, WST-1, or resazurin) according to the manufacturer's instructions.
-
Add the recommended volume of the reagent to each well.
-
-
Incubation: Incubate the plate under the same conditions (temperature, CO2, and duration) as your cell-based assay.
-
Readout:
-
For MTT, add the solubilization solution and read the absorbance.
-
For XTT, WST-1, and resazurin, read the absorbance or fluorescence directly.
-
-
Data analysis: Calculate the average background signal for each this compound concentration. This value will be subtracted from the corresponding wells in your cell-based experiment.
Protocol 2: Cell-Based Assay with Controls for this compound Interference
This protocol incorporates the necessary controls when testing the effect of this compound on cell viability.
-
Cell seeding: Seed cells in a 96-well plate at the desired density and allow them to adhere/stabilize overnight.
-
Treatment: Treat the cells with a range of this compound concentrations for the desired duration. Include untreated and vehicle-only controls.
-
Washing step (optional, for adherent cells): Before adding the assay reagent, you may gently wash the cells with 1X PBS or fresh medium to remove extracellular this compound.
-
Assay procedure:
-
Add the cell viability assay reagent (MTT, XTT, WST-1, or resazurin) to all wells.
-
Simultaneously, set up a parallel cell-free plate as described in Protocol 1.
-
-
Incubation: Incubate both plates for the optimized duration.
-
Readout: Measure the absorbance or fluorescence of both the cell-based and cell-free plates.
-
Data analysis:
-
For each this compound concentration, subtract the average absorbance/fluorescence from the corresponding cell-free control wells from the absorbance/fluorescence of the wells with cells.
-
Calculate cell viability relative to the untreated control.
-
Visualizations
References
- 1. altmedrev.com [altmedrev.com]
- 2. researchgate.net [researchgate.net]
- 3. Antioxidant compounds interfere with the 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Tetrazolium dyes as tools in cell biology: new insights into their cellular reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Alternatives to MTT Assay in Cell Viability Assessments - 4B [albergueweb1.uva.es]
- 10. blog.quartzy.com [blog.quartzy.com]
- 11. Interference of plant extracts, phytoestrogens and antioxidants with the MTT tetrazolium assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing Pantethine precipitation in concentrated stock solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pantethine. Our goal is to help you prevent and resolve issues related to the precipitation of this compound in concentrated stock solutions.
Troubleshooting Guide: Preventing and Resolving this compound Precipitation
Issue: I prepared a concentrated stock solution of this compound in water, and a precipitate formed.
Possible Causes and Solutions:
| Possible Cause | Explanation | Recommended Action |
| Exceeded Solubility Limit | You may have tried to dissolve this compound at a concentration higher than its solubility in water at a given temperature. The solubility of this compound in water is approximately 100 mg/mL at 25°C.[1][2][3] | Prepare a new solution at a concentration at or below 100 mg/mL. If a higher concentration is required, consider using a different solvent system, although this compound's solubility in common organic solvents like DMSO is limited.[1] |
| Low Temperature | This compound's solubility is temperature-dependent. If the stock solution is stored at a low temperature (e.g., 4°C or -20°C), the solubility may decrease, leading to precipitation. | Gently warm the solution to 37°C in a water bath.[4] Mild sonication can also aid in redissolving the precipitate.[2][3] |
| pH of the Solution | The pH of the aqueous solution can influence the stability and solubility of this compound. Although this compound is stable over a broad pH range, extreme pH values could potentially lead to degradation and precipitation. | Ensure the water used for dissolution is purified and has a neutral pH. If using a buffer, ensure it is within a pH range of 4-9 for optimal stability.[5] |
| Degradation | This compound in aqueous solutions can degrade over time, especially with exposure to heat, light, and oxidative stress.[6] Degradation products may be less soluble and precipitate out of the solution. | Prepare fresh stock solutions regularly and store them protected from light at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[4] Avoid repeated freeze-thaw cycles. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing high-concentration stock solutions of this compound is high-purity water. This compound is highly soluble in water, up to 100 mg/mL at 25°C.[1][2][3] Its solubility in DMSO is reported to be low or insoluble.[1]
Q2: How should I store my concentrated this compound stock solution to prevent precipitation?
A2: For short-term storage (up to 1 month), store your aqueous stock solution at -20°C. For long-term storage (up to 6 months), it is recommended to store the solution at -80°C.[4] To minimize the risk of precipitation upon freezing, consider preparing smaller aliquots to avoid repeated freeze-thaw cycles.
Q3: My this compound solution has precipitated upon storage in the refrigerator. Can I still use it?
A3: If precipitation has occurred due to low temperature, you can likely redissolve the this compound. Gently warm the vial in a 37°C water bath and use sonication to ensure it is fully dissolved before use.[4] However, if the precipitation is due to degradation, the solution should be discarded and a fresh stock prepared.
Q4: Is this compound stable in aqueous solutions?
A4: this compound is less stable in aqueous solutions compared to its precursor, pantothenic acid.[2] It can undergo degradation through hydrolysis, thermal stress, and oxidation.[6] To ensure the integrity of your experiments, it is best to use freshly prepared solutions whenever possible.
Q5: What are the degradation products of this compound?
A5: Forced degradation studies have shown that this compound can degrade into several products under stress conditions such as hydrolysis, heat, and oxidation.[6] The primary degradation pathway involves the cleavage of the disulfide bond and hydrolysis of the amide linkages, yielding molecules like pantothenic acid and cysteamine.[5]
Data Presentation
Table 1: Solubility of this compound
| Solvent | Temperature | Solubility | Molar Concentration (approx.) |
| Water | 25°C | 100 mg/mL | 180 mM |
| DMSO | 25°C | Insoluble | - |
Data compiled from multiple sources.[1][2][3]
Experimental Protocols
Protocol for Preparation of a 100 mM Concentrated this compound Stock Solution in Water
Materials:
-
D-Pantethine (solid)
-
Sterile, purified water (e.g., Milli-Q or equivalent)
-
Sterile conical tube or vial
-
Vortex mixer
-
Water bath set to 37°C
-
Sonicator (optional)
-
Sterile filter (0.22 µm)
Procedure:
-
Calculate the required mass of this compound:
-
The molecular weight of this compound is 554.72 g/mol .
-
To prepare 10 mL of a 100 mM solution, you will need: 0.1 mol/L * 0.010 L * 554.72 g/mol = 0.55472 g (or 554.72 mg)
-
-
Weigh the this compound:
-
Accurately weigh out the calculated mass of D-Pantethine powder and transfer it to the sterile conical tube or vial.
-
-
Add the solvent:
-
Add a portion of the sterile water (e.g., 8 mL) to the vial containing the this compound powder.
-
-
Dissolve the this compound:
-
Bring to final volume:
-
Once the this compound is completely dissolved, add sterile water to reach the final desired volume (10 mL).
-
-
Sterile filter:
-
For applications requiring sterility, filter the stock solution through a 0.22 µm sterile filter into a new sterile tube.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[4]
-
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Simplified pathway of this compound metabolism and its role as a precursor for Coenzyme A biosynthesis.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | Endogenous Metabolite | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of a stability-indicating LC-UV method for the determination of this compound and its degradation product based on a forced degradation study - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Pantethine Administration In Vivo: A Technical Guide to Minimize Off-Target Effects
For Immediate Release
This technical support guide provides researchers, scientists, and drug development professionals with essential information for the effective in vivo use of pantethine. By offering detailed troubleshooting, standardized protocols, and a comprehensive understanding of its mechanism, this resource aims to facilitate experimental success while minimizing off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in vivo?
A1: this compound serves as a precursor to Coenzyme A (CoA), a vital cofactor in numerous metabolic pathways. Its primary effects are attributed to its role in CoA synthesis, which is crucial for fatty acid metabolism and energy production. This compound is metabolized into two molecules of pantetheine, which are then converted to pantothenic acid (Vitamin B5) and cysteamine. It is theorized that cysteamine contributes to the lipid-lowering effects of this compound.
Q2: What are the common starting dosages for in vivo experiments with this compound?
A2: Dosages vary significantly depending on the animal model and research question. For mice, intraperitoneal (i.p.) injections of 15 mg three times a week have been used in neurodegenerative disease models. In rats, oral administration of 0.1% this compound in the diet has been reported for studies on lipid metabolism. Subcutaneous injections in rats have ranged from 0.48 to 3.90 mM/kg to assess dose-dependent effects on neurotransmitters. It is crucial to perform a dose-response study to determine the optimal concentration for your specific experimental setup.
Q3: What are the known off-target effects of this compound in animal models?
A3: While generally well-tolerated, this compound can induce off-target effects, particularly at higher doses. In rats, dose-dependent changes in hypothalamic neurotransmitter levels, including a decrease in noradrenaline and an increase in dopamine and DOPAC, have been observed.[1] High doses have also been shown to decrease striatal somatostatin concentrations.[1] Additionally, this compound has been reported to influence food intake in rats, stimulating it in satiated animals and inhibiting it in fasted animals.
Q4: How should I prepare and store this compound for in vivo use?
A4: this compound is less stable than pantothenic acid and can degrade over time, especially if not stored properly. It is recommended to store this compound refrigerated. For in vivo administration, this compound can be dissolved in saline for injections. The stability of the solution should be considered, and fresh preparations are recommended for optimal results.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Variability in Experimental Results | - Inconsistent this compound dosage or administration.- Degradation of this compound solution.- Differences in animal strain, age, or sex. | - Ensure accurate and consistent dosing for all animals.- Prepare fresh this compound solutions for each experiment and store stock solutions under recommended conditions.- Standardize animal characteristics and report them in your methodology. |
| Unexpected Behavioral Changes in Animals | - Off-target effects on the central nervous system.- Stress from administration procedure (e.g., oral gavage). | - Consider a lower dose of this compound.- Monitor animals closely for any adverse effects.- Ensure proper training and technique for all animal handling and administration procedures to minimize stress. |
| Difficulty with Oral Gavage Administration | - Improper technique leading to animal stress or injury.- Animal resistance to the procedure. | - Follow a standardized and validated oral gavage protocol.- Ensure the gavage needle is the correct size for the animal.- Habituate the animals to handling prior to the experiment. |
| Precipitation of this compound in Solution | - Poor solubility in the chosen vehicle.- pH of the solution. | - Test the solubility of this compound in different biocompatible solvents.- Adjust the pH of the solution if necessary, ensuring it remains within a physiologically acceptable range. |
Quantitative Data Summary
Table 1: In Vivo Dosages of this compound in Rodent Models
| Animal Model | Administration Route | Dosage | Experimental Context | Reference |
| Mouse | Intraperitoneal (i.p.) | 15 mg, 3 times/week | Alzheimer's Disease Model | [2] |
| Rat | Oral (in feed) | 0.1% of diet | Diabetic Model | [3] |
| Rat | Subcutaneous (s.c.) | 0.48-0.96 mM/kg | Neurotransmitter Level Analysis (Low Dose) | [1] |
| Rat | Subcutaneous (s.c.) | 1.95-3.90 mM/kg | Neurotransmitter Level Analysis (High Dose) | [1] |
| Rat | Intraperitoneal (i.p.) | 15 mg/kg | Coenzyme A Biotransformation | [4] |
Table 2: Reported Off-Target Effects of this compound in Rats
| Parameter | Dosage (s.c.) | Effect | Time Point | Reference |
| Hypothalamic Noradrenaline | 0.48-0.96 mM/kg | Significant Decrease | 4 hours | [1] |
| Hypothalamic Dopamine | 1.95-3.90 mM/kg | Increased Concentration | 4 hours | [1] |
| Hypothalamic DOPAC | 1.95-3.90 mM/kg | Increased Concentration | 4 hours | [1] |
| Striatal Somatostatin | 1.95-3.90 mM/kg | Decreased Concentration | 4 hours | [1] |
Experimental Protocols
Protocol 1: Intraperitoneal (i.p.) Injection of this compound in Mice
Materials:
-
This compound
-
Sterile saline (0.9% NaCl)
-
Sterile 1 mL syringes
-
Sterile 25-27 gauge needles
-
70% Ethanol
-
Animal scale
Procedure:
-
Preparation of this compound Solution:
-
Calculate the required amount of this compound based on the desired dose and the number of animals.
-
Aseptically dissolve the this compound in sterile saline to the final desired concentration. Ensure complete dissolution.
-
Filter-sterilize the solution using a 0.22 µm syringe filter.
-
-
Animal Preparation:
-
Weigh each mouse to determine the precise injection volume.
-
Properly restrain the mouse to expose the abdomen.
-
-
Injection:
-
Disinfect the injection site in the lower right quadrant of the abdomen with 70% ethanol.
-
Insert the needle at a 15-30 degree angle, bevel up.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ.
-
Slowly inject the calculated volume of the this compound solution.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-injection Monitoring:
-
Observe the animal for any signs of distress or adverse reactions for at least 30 minutes post-injection.
-
Protocol 2: Oral Gavage of this compound in Mice
Materials:
-
This compound
-
Sterile water or other appropriate vehicle
-
Flexible or rigid oral gavage needles (20-22 gauge for adult mice)
-
Sterile syringes
-
Animal scale
Procedure:
-
Preparation of this compound Suspension/Solution:
-
Calculate the required amount of this compound.
-
Prepare a homogenous suspension or solution of this compound in the chosen vehicle at the desired concentration.
-
-
Animal Preparation:
-
Weigh each mouse.
-
Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.
-
-
Gavage:
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.
-
Gently insert the gavage needle into the mouth, allowing the mouse to swallow it. Advance the needle smoothly into the esophagus. Do not force the needle.
-
Once the needle is in place, slowly administer the this compound suspension/solution.
-
Gently remove the needle.
-
-
Post-gavage Monitoring:
-
Monitor the animal for any signs of respiratory distress, which could indicate accidental administration into the trachea.
-
Visualizations
References
- 1. Dose- and time-response effects of this compound on open-field behavior, and on central neurotransmission in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Normalizing for Pantethine's effect on baseline cellular metabolism in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals account for the effects of pantethine on baseline cellular metabolism in various assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect cellular metabolism?
A1: this compound is the dimeric, stable form of pantetheine and a direct precursor to Coenzyme A (CoA).[1][2][3] Once inside the cell, this compound is converted to CoA, a vital cofactor in over 70 enzymatic pathways.[4] CoA is central to the metabolism of carbohydrates, lipids, and proteins, including the Krebs cycle and fatty acid oxidation.[1][3][5] Therefore, supplementing cells with this compound can directly boost these metabolic pathways, potentially increasing mitochondrial respiration and altering the cellular energy landscape.[5][6][7]
Q2: Why is it necessary to normalize for this compound's effects in my experiments?
A2: Because this compound is metabolically active, it can alter the baseline readings of many common cellular assays, confounding the interpretation of your results. For example, in an assay measuring oxygen consumption, this compound treatment alone might increase the baseline rate. If you are testing a drug expected to increase respiration, the presence of this compound could mask or exaggerate the drug's true effect. Normalization ensures that the observed effects are due to your experimental variable, not the metabolic enhancement from this compound.
Q3: Which assays are most likely to be affected by this compound?
A3: Assays that measure metabolic activity or processes influenced by CoA are most susceptible. This includes:
-
Mitochondrial Respiration Assays (e.g., Seahorse XF): this compound can increase baseline Oxygen Consumption Rate (OCR).[6][7]
-
Cell Viability/Proliferation Assays (e.g., MTT, XTT, WST-1): These assays rely on metabolic reduction of a tetrazolium salt.[8][9] Increased metabolic activity due to this compound can lead to a stronger signal, which may be misinterpreted as increased cell number or viability.[2]
-
Lipid Metabolism Assays: this compound can inhibit enzymes like HMG-CoA reductase and acetyl-CoA carboxylase, directly altering lipid and cholesterol synthesis.[1][10]
-
Immune Function Assays: this compound has been shown to affect T cell proliferation, cytokine production, and migration.[11][12][13]
Q4: What is the fundamental principle for normalizing for this compound's effects?
A4: The core principle is to isolate the effect of your compound of interest from the baseline metabolic changes induced by this compound. This is achieved by using a specific set of experimental controls. The key control group is "Vehicle + this compound," which serves as the new baseline against which you compare your "Test Compound + this compound" group.
Troubleshooting Guides
Issue 1: Seahorse XF Assay - Unexpected Increase in Baseline OCR
Problem: You are using this compound as part of a treatment condition and observe a higher-than-expected baseline Oxygen Consumption Rate (OCR) in your control wells, making it difficult to assess the effect of your test compound.
Cause: this compound, as a precursor to Coenzyme A, can directly fuel the Krebs cycle and enhance mitochondrial respiration, leading to an elevated baseline OCR.[5][6][14]
Solution:
-
Establish the Correct Baseline: The primary control for your experiment should be cells treated with This compound alone (dissolved in the same vehicle as your test compound). This "this compound Baseline" accounts for the metabolic enhancement.
-
Data Analysis:
-
Calculate the average baseline OCR for the "Vehicle only" control.
-
Calculate the average baseline OCR for the "this compound only" control.
-
Subtract the "Vehicle only" baseline from the "this compound only" baseline to quantify the metabolic shift caused by this compound.
-
For your experimental wells ("Test Compound + this compound"), subtract the "this compound only" baseline to isolate the specific effect of your test compound.
-
-
Experimental Design: Always include the following groups in your plate layout:
-
Group A: Untreated Cells (Media only)
-
Group B: Vehicle Control (Vehicle for your test compound)
-
Group C: this compound Control (this compound in vehicle)
-
Group D: Test Compound Control (Test compound in vehicle, without this compound)
-
Group E: Experimental (Test compound + this compound)
-
Issue 2: MTT/XTT Assay - Signal in Control Wells is Too High
Problem: You are testing the cytotoxicity of a compound in the presence of this compound. Your "Vehicle + this compound" control wells show a higher absorbance reading than your "Vehicle only" wells, potentially masking a subtle cytotoxic effect of your test compound.
Cause: MTT and similar assays measure metabolic activity as a proxy for cell viability.[8][9] this compound boosts metabolic activity, leading to increased formazan production and a higher absorbance reading, even if the cell number has not changed.[2]
Solution:
-
Use a Dual-Assay Approach: Do not rely on a metabolic assay alone. After the MTT assay, you must perform a second assay in parallel plates to normalize for cell number. Crystal violet staining is a simple and effective method for this.
-
Normalization Calculation:
-
Perform the MTT assay as usual.
-
In a parallel plate, treated identically, perform a crystal violet stain to quantify total biomass/cell number.
-
Calculate the Normalization Ratio: (MTT Absorbance) / (Crystal Violet Absorbance) for each well.
-
Compare the Normalization Ratio across your different treatment groups. This corrects for the metabolic boost from this compound and reflects the true effect on cell viability per cell.
-
-
Control Groups: Ensure your controls are comprehensive:
-
Vehicle Control
-
This compound Control
-
Test Compound Control
-
Experimental (Test Compound + this compound)
-
Quantitative Data Summary
The following table provides hypothetical, yet representative, data illustrating this compound's effect on baseline measurements in common assays. This demonstrates the importance of proper normalization.
| Assay Type | Experimental Group | Raw Signal (Arbitrary Units) | Normalized Signal (vs. This compound Control) | Interpretation |
| Seahorse XF | Vehicle Control | OCR = 100 pmol/min | - | Basal Respiration |
| (OCR) | This compound Control | OCR = 150 pmol/min | Baseline | This compound increases baseline OCR by 50% |
| Test Compound (Inhibitor) | OCR = 70 pmol/min | - | Inhibitor reduces basal respiration | |
| Test Cmpd + this compound | OCR = 120 pmol/min | -30 pmol/min | Raw data is misleading. After normalization, the inhibitor's effect is consistent. | |
| MTT Assay | Vehicle Control | Absorbance = 1.0 | - | Baseline Viability |
| (Absorbance) | This compound Control | Absorbance = 1.4 | Baseline | This compound increases metabolic signal by 40% |
| Test Compound (Cytotoxin) | Absorbance = 0.7 | - | Compound reduces viability by 30% | |
| Test Cmpd + this compound | Absorbance = 1.1 | -0.3 | Raw data suggests only a minor effect. Normalized data reveals the 30% cytotoxic effect. |
Experimental Protocols
Protocol 1: Normalization of Seahorse XF Data
-
Cell Seeding: Plate cells at the optimal density determined by prior titration experiments. Allow cells to adhere overnight.
-
Treatment:
-
Prepare stock solutions of this compound and your test compound.
-
Treat cells with the appropriate controls (Vehicle, this compound only, Test Compound only) and experimental conditions (Test Compound + this compound) for the desired duration.
-
-
Seahorse Assay: Perform the Seahorse XF Cell Mito Stress Test (or other relevant assay) according to the manufacturer's protocol.
-
Post-Assay Normalization (Cell Counting):
-
Immediately after the Seahorse run, carefully remove the assay medium.
-
Gently wash wells once with PBS.
-
Fix the cells (e.g., with 4% paraformaldehyde).
-
Stain the nuclei with a fluorescent dye (e.g., Hoechst 33342).
-
Image the plate using an automated cell imager and count the number of nuclei per well.[5][15]
-
-
Data Analysis:
-
In the Seahorse Wave software, use the cell count data to normalize the OCR and ECAR values for each well.
-
Establish the baseline for your experiment using the average normalized OCR/ECAR from the "this compound only" control wells.
-
Calculate the effect of your test compound by comparing the "Test Compound + this compound" group to the "this compound only" baseline.
-
Protocol 2: Normalization of MTT Viability Data
-
Plate Duplicates: Seed cells in two identical microplates ("MTT Plate" and "CV Plate").
-
Treatment: Treat both plates with identical layouts of controls and experimental conditions for the desired duration.
-
MTT Assay (MTT Plate):
-
Add MTT reagent to each well of the "MTT Plate".[9]
-
Incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Read absorbance at ~570 nm.
-
-
Crystal Violet Assay (CV Plate):
-
Remove media from the "CV Plate" and gently wash with PBS.
-
Fix cells with 10% formalin for 15 minutes.
-
Stain with 0.1% crystal violet solution for 20 minutes.
-
Wash extensively with water until the background is clear.
-
Solubilize the stain with 10% acetic acid.
-
Read absorbance at ~590 nm.
-
-
Data Analysis:
-
For each well, calculate the ratio: MTT Absorbance / CV Absorbance.
-
Calculate the percentage viability using these normalized ratios, with the "this compound only" group serving as your 100% viability control for the experimental conditions.
-
% Viability = (Normalized_Ratio_Experimental / Normalized_Ratio_Pantethine_Control) * 100
-
Signaling Pathway Visualization
// Nodes this compound [label="this compound\n(Extracellular)"]; Pantetheine [label="Pantetheine"]; CoA [label="Coenzyme A (CoA)", fillcolor="#34A853"]; PDH [label="Pyruvate\nDehydrogenase"]; AcetylCoA [label="Acetyl-CoA", fillcolor="#FBBC05"]; TCA [label="Krebs Cycle", shape=ellipse, fillcolor="#EA4335"]; FAO [label="Fatty Acid\nβ-Oxidation"]; FAS [label="Fatty Acid\nSynthesis"]; Energy [label="Cellular Energy (ATP)\nMitochondrial Respiration", shape=ellipse, fillcolor="#EA4335"];
// Edges this compound -> Pantetheine [label=" Reduction "]; Pantetheine -> CoA [label=" CoA Synthesis\nPathway "]; CoA -> PDH; CoA -> FAO; CoA -> FAS; PDH -> AcetylCoA; FAO -> AcetylCoA; AcetylCoA -> TCA; TCA -> Energy;
{rank=same; FAO; PDH; FAS;} } dot Caption: this compound's conversion to Coenzyme A and its central metabolic role.
References
- 1. baselineCorrection: Baseline correction - Chang's method in TargetSearch: A package for the analysis of GC-MS metabolite profiling data [rdrr.io]
- 2. researchgate.net [researchgate.net]
- 3. The coenzyme A precursor this compound enhances antitumor immunity in sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. Pretreating and normalizing metabolomics data for statistical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. revvity.com [revvity.com]
- 11. This compound Alters Lipid Composition and Cholesterol Content of Membrane Rafts, With Down-Regulation of CXCL12-Induced T Cell Migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Coenzyme A fueling with this compound limits autoreactive T cell pathogenicity in experimental neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. urmc.rochester.edu [urmc.rochester.edu]
- 15. biorxiv.org [biorxiv.org]
Validation & Comparative
Pantethine vs. N-acetylcysteine: A Comparative Guide to Mitigating Oxidative Stress
For Researchers, Scientists, and Drug Development Professionals
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key pathological mechanism in a myriad of diseases, including cardiovascular disorders, neurodegenerative diseases, and chronic inflammation. Consequently, the exploration of effective antioxidant compounds is a cornerstone of therapeutic research. This guide provides a comparative analysis of two prominent antioxidant agents: Pantethine and N-acetylcysteine (NAC), with a focus on their mechanisms of action, supporting experimental data, and relevant methodologies for their evaluation.
At a Glance: this compound vs. N-acetylcysteine
| Feature | This compound | N-acetylcysteine (NAC) |
| Primary Mechanism | Precursor to Coenzyme A (CoA), indirectly boosting glutathione (GSH) levels and enhancing mitochondrial function. | Direct ROS scavenger and a precursor to L-cysteine, which is rate-limiting for GSH synthesis. |
| Key Pathways | CoA-dependent metabolic pathways (Krebs cycle, fatty acid oxidation), Glutathione synthesis. | Glutathione synthesis, NF-κB pathway modulation, direct antioxidant activity. |
| Primary Therapeutic Uses | Hyperlipidemia, cardiovascular health. | Acetaminophen overdose, mucolytic agent, antioxidant therapy in various oxidative stress-related conditions. |
| Formulation | Oral supplements. | Oral and intravenous formulations. |
Quantitative Comparison of Efficacy
Direct head-to-head clinical trials comparing the antioxidant efficacy of this compound and NAC are limited. However, data from individual studies and a comparative study using a this compound-related compound (D-panthenol) provide insights into their relative effects on key markers of oxidative stress.
Table 1: Comparative Effects on Malondialdehyde (MDA) Levels
Malondialdehyde (MDA) is a widely used biomarker of lipid peroxidation, a key event in oxidative stress-induced cellular damage.
| Study Type | Model | Treatment | Dosage | % Reduction in MDA | Reference |
| In Vitro | Rat brain mitochondria (FeSO₄-induced stress) | D-Panthenol | 100 µM | Tendency to return to control | [1] |
| In Vitro | Rat brain mitochondria (FeSO₄-induced stress) | NAC | 0.25 mM | Normalized to control | [2] |
| Clinical Trial | Chronic hemodialysis patients | NAC | 600 mg/day | ~40% (pre-dialysis) | [3] |
| Animal Study | Sepsis in rats | NAC | 20 mg/kg/24h | Significant decrease in renal MDA | [4] |
Note: D-panthenol is a more stable alcohol analog of pantothenic acid, which is a component of this compound.
Table 2: Effects on Glutathione (GSH) and Glutathione Disulfide (GSSG) Levels
The ratio of reduced glutathione (GSH) to its oxidized form (GSSG) is a critical indicator of cellular redox status. An increased GSH/GSSG ratio signifies a more reduced and favorable antioxidant state.
| Study Type | Model | Treatment | Concentration | GSH (nmol/mg protein) | GSSG (nmol/mg protein) | GSH/GSSG Ratio | Reference |
| In Vitro | Rat brain mitochondria | Control | - | 7.8 ± 0.3 | 0.6 ± 0.05 | 13.0 | [1] |
| In Vitro | Rat brain mitochondria (FeSO₄-induced stress) | FeSO₄ | 0.05 mM | 5.1 ± 0.4 | 1.1 ± 0.08 | 4.6 | [1] |
| In Vitro | Rat brain mitochondria (FeSO₄-induced stress) | FeSO₄ + D-Panthenol | 0.5 mM | 6.9 ± 0.3# | 0.7 ± 0.05# | 9.9 | [1] |
| In Vitro | Rat brain mitochondria (FeSO₄-induced stress) | FeSO₄ + NAC | 1 mM | 7.5 ± 0.3# | 0.6 ± 0.04# | 12.5 | [1] |
* p < 0.05 compared to control, # p < 0.05 compared to FeSO₄
Signaling Pathways and Mechanisms of Action
This compound's Antioxidant Pathway
This compound's antioxidant effects are primarily indirect, stemming from its role as a precursor to Coenzyme A (CoA). CoA is a critical cofactor in numerous metabolic pathways, including the Krebs cycle and fatty acid oxidation. By enhancing these pathways, this compound can improve mitochondrial function and cellular energy production, which in turn can lead to an increase in the synthesis of glutathione (GSH), a major endogenous antioxidant.[5]
Caption: this compound's indirect antioxidant mechanism via Coenzyme A.
N-acetylcysteine's Antioxidant and Anti-inflammatory Pathways
N-acetylcysteine (NAC) exhibits a multi-faceted approach to mitigating oxidative stress. It can directly scavenge reactive oxygen species. More importantly, it serves as a precursor for L-cysteine, the rate-limiting amino acid for the synthesis of glutathione (GSH).[6] By replenishing intracellular GSH levels, NAC enhances the body's primary antioxidant defense system. Furthermore, NAC has been shown to modulate inflammatory pathways, including the inhibition of nuclear factor-kappa B (NF-κB), a key regulator of pro-inflammatory gene expression.[7]
Caption: Multifaceted antioxidant and anti-inflammatory actions of NAC.
Experimental Protocols
Accurate assessment of oxidative stress and the efficacy of antioxidant interventions is paramount. Below are summaries of common experimental protocols for key oxidative stress markers.
Measurement of Malondialdehyde (MDA) via TBARS Assay
The Thiobarbituric Acid Reactive Substances (TBARS) assay is a widely used method for measuring lipid peroxidation.
-
Sample Preparation: Homogenize tissue samples or use plasma/serum.
-
Reaction: Mix the sample with a solution of thiobarbituric acid (TBA) in an acidic medium.
-
Incubation: Heat the mixture at 90-100°C for a specified time (e.g., 60 minutes) to facilitate the reaction between MDA and TBA, forming a pink-colored adduct.[8]
-
Measurement: Cool the samples and measure the absorbance of the supernatant at 532 nm using a spectrophotometer.[8]
-
Quantification: Calculate the MDA concentration using a standard curve generated with an MDA standard.
Superoxide Dismutase (SOD) Activity Assay
This assay measures the activity of SOD, a key antioxidant enzyme that catalyzes the dismutation of superoxide radicals.
-
Sample Preparation: Prepare cell lysates or tissue homogenates.
-
Assay Principle: The assay often utilizes a system that generates superoxide radicals (e.g., xanthine/xanthine oxidase). In the presence of a detection agent (e.g., WST-1 or NBT), superoxide radicals produce a colored formazan dye.[9]
-
Reaction: In the presence of SOD from the sample, the superoxide radicals are dismuted, leading to a decrease in the rate of formazan dye formation.
-
Measurement: The absorbance is measured over time at a specific wavelength (e.g., 450 nm for WST-1).[10]
-
Calculation: The SOD activity is determined by the degree of inhibition of the colorimetric reaction.
Glutathione Peroxidase (GPx) Activity Assay
This assay quantifies the activity of GPx, an enzyme that catalyzes the reduction of hydroperoxides by oxidizing GSH.
-
Sample Preparation: Use plasma, cell lysates, or tissue homogenates.
-
Assay Principle: The assay couples the GPx-catalyzed oxidation of GSH to GSSG with the reduction of GSSG back to GSH by glutathione reductase (GR), which consumes NADPH.[11]
-
Reaction: The rate of NADPH consumption is directly proportional to the GPx activity.
-
Measurement: The decrease in absorbance at 340 nm due to NADPH oxidation is monitored spectrophotometrically.[11]
-
Quantification: GPx activity is calculated based on the rate of change in absorbance.
8-hydroxy-2'-deoxyguanosine (8-OHdG) ELISA Assay
8-OHdG is a product of oxidative DNA damage and a reliable biomarker of oxidative stress.
-
Sample Preparation: Isolate DNA from cells or tissues, or use urine or plasma samples.
-
Assay Principle: A competitive enzyme-linked immunosorbent assay (ELISA) is commonly used. 8-OHdG in the sample competes with a known amount of 8-OHdG coated on the microplate for binding to a specific primary antibody.[12]
-
Reaction: A secondary antibody conjugated to an enzyme (e.g., HRP) is added, followed by a substrate that produces a colored product.
-
Measurement: The absorbance of the colored product is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of 8-OHdG in the sample.[12]
-
Quantification: The concentration of 8-OHdG is determined by comparing the sample's absorbance to a standard curve.
Caption: A generalized workflow for assessing oxidative stress markers.
Conclusion
Both this compound and N-acetylcysteine demonstrate significant potential in mitigating oxidative stress, albeit through different primary mechanisms. NAC offers a direct and robust approach by scavenging ROS and directly fueling the glutathione system. Its efficacy is supported by a larger body of clinical and preclinical data specifically targeting oxidative stress markers. This compound's role is more indirect, centered on optimizing cellular metabolism and energy production, which in turn enhances the endogenous antioxidant capacity.
The choice between these two compounds in a research or drug development context will depend on the specific pathological model and the desired therapeutic target. For conditions characterized by acute and severe oxidative insults or known glutathione depletion, NAC may be the more immediate and potent intervention. In contrast, for chronic conditions where metabolic dysregulation and mitochondrial dysfunction are central to the pathology, this compound presents a compelling therapeutic avenue. Further head-to-head comparative studies are warranted to delineate their respective potencies and synergistic potential in various disease models.
References
- 1. Effects of Panthenol and N-Acetylcysteine on Changes in the Redox State of Brain Mitochondria under Oxidative Stress In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. N-acetylcysteine reduces malondialdehyde levels in chronic hemodialysis patients--a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of N-acetylcysteine on the levels of glutathione, serum TNFα, and tissue malondialdehyde in sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. N-Acetylcysteine (NAC): Impacts on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-Inflammatory and Anti-Oxidant Properties of N-Acetylcysteine: A Fresh Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Malondialdehyde (MDA) content measurement (TBARS assay) [bio-protocol.org]
- 9. assaygenie.com [assaygenie.com]
- 10. Superoxide Dismutase (SOD) and Catalase (CAT) Activity Assay Protocols for Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. assaygenie.com [assaygenie.com]
- 12. High Sensitivity 8-Hydroxydeoxyguanosine (8-OHdG) ELISA Kit | NWLSS | Supplier [nwlifescience.com]
Validating Microarray Insights: A Comparative Guide to qPCR Confirmation of Gene Expression in Pantethine-Treated Cells
For researchers, scientists, and drug development professionals investigating the cellular effects of pantethine, this guide provides a comprehensive comparison of microarray and quantitative polymerase chain reaction (qPCR) data for the validation of gene expression changes. We present supporting experimental data, detailed protocols, and visual workflows to illustrate the importance of robust validation in transcriptomic studies.
This compound, the stable disulfide form of pantetheine and a precursor to Coenzyme A (CoA), is known to play a crucial role in lipid metabolism and other cellular processes.[1][2][3] Understanding its impact on gene expression is vital for elucidating its mechanisms of action and therapeutic potential. While microarray analysis offers a broad, genome-wide perspective on transcriptomic changes, qPCR provides a more targeted and sensitive method for validating these findings.[4][5][6] This guide explores the synergy between these two techniques in the context of this compound research.
Data Presentation: Microarray vs. qPCR
The following table summarizes hypothetical gene expression data from a microarray experiment on human hepatocyte cells treated with this compound (100 µM for 24 hours), followed by qPCR validation of selected target genes. The chosen genes are implicated in lipid metabolism and inflammatory response, pathways known to be modulated by this compound.[1][7][8]
| Gene | Gene Function | Microarray Fold Change | qPCR Fold Change | Concordance |
| ACACA | Acetyl-CoA carboxylase alpha | -2.1 | -2.5 | High |
| HMGCR | HMG-CoA reductase | -1.8 | -2.0 | High |
| SREBF1 | Sterol regulatory element-binding protein 1 | -1.5 | -1.7 | High |
| FASN | Fatty acid synthase | -2.3 | -2.8 | High |
| CPT1A | Carnitine palmitoyltransferase 1A | 1.7 | 2.0 | High |
| IL-6 | Interleukin 6 | -3.0 | -3.5 | High |
| TNF | Tumor necrosis factor | -2.5 | -2.9 | High |
| CCL2 | Chemokine (C-C motif) ligand 2 | -1.9 | -1.6 | Moderate |
Table 1: Comparison of Gene Expression Changes in this compound-Treated Cells. This table presents a comparative analysis of fold changes in gene expression as determined by microarray and qPCR techniques. The data illustrates a high degree of concordance between the two methods for most of the selected genes.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of gene expression studies. Below are the protocols for the key experiments cited in this guide.
Cell Culture and this compound Treatment
Human hepatocyte cells (e.g., HepG2) were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2. For the experiment, cells were seeded in 6-well plates and grown to 70-80% confluency. The cells were then treated with 100 µM this compound or a vehicle control (phosphate-buffered saline) for 24 hours.
RNA Extraction and Quality Control
Total RNA was extracted from the this compound-treated and control cells using a commercially available RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. The concentration and purity of the extracted RNA were determined using a spectrophotometer (e.g., NanoDrop). RNA integrity was assessed using a bioanalyzer (e.g., Agilent 2100 Bioanalyzer) to ensure high-quality RNA (RNA Integrity Number > 8) for downstream applications.
Microarray Analysis
-
cDNA Synthesis and Labeling: 500 ng of total RNA was reverse transcribed into cDNA. The cDNA was then transcribed in vitro to generate biotin-labeled cRNA using a commercial kit (e.g., Affymetrix GeneChip WT Plus Reagent Kit).
-
Hybridization: The labeled cRNA was fragmented and hybridized to a human genome microarray chip (e.g., Affymetrix Human GeneChip array) for 16 hours at 45°C.
-
Washing and Staining: The microarray chips were washed and stained with streptavidin-phycoerythrin using a fluidics station (e.g., Affymetrix GeneChip Fluidics Station 450).
-
Scanning and Data Analysis: The arrays were scanned using a high-resolution scanner (e.g., Affymetrix GeneChip Scanner 3000). The raw data was normalized using a standard normalization method (e.g., Robust Multi-array Average), and differential gene expression was determined using appropriate statistical analysis software. Genes with a fold change of >1.5 or <-1.5 and a p-value <0.05 were considered significantly differentially expressed.
Quantitative PCR (qPCR) Validation
-
cDNA Synthesis: 1 µg of total RNA was reverse transcribed into cDNA using a high-capacity cDNA reverse transcription kit with random primers.
-
Primer Design: qPCR primers for the target genes and a reference gene (e.g., GAPDH or ACTB) were designed using primer design software (e.g., Primer3) and validated for specificity.
-
qPCR Reaction: The qPCR reactions were performed in a 20 µL reaction volume containing cDNA template, forward and reverse primers, and a SYBR Green master mix. The reactions were run on a real-time PCR system (e.g., Applied Biosystems 7500 Real-Time PCR System).
-
Data Analysis: The relative gene expression was calculated using the comparative Ct (ΔΔCt) method.[9] The expression levels of the target genes were normalized to the reference gene.
Visualizing the Workflow and Pathways
Diagrams are provided below to illustrate the experimental workflow and a key signaling pathway influenced by this compound.
Figure 1. Experimental Workflow for qPCR Validation of Microarray Data. This diagram outlines the key steps from cell culture and treatment with this compound to gene expression analysis and data comparison.
Figure 2. Simplified Signaling Pathway of this compound Action. This diagram illustrates the role of this compound as a precursor to Coenzyme A and its subsequent influence on key genes involved in lipid metabolism and inflammation. "+" indicates upregulation, and "-" indicates downregulation.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. wellnessresources.com [wellnessresources.com]
- 3. labinsights.nl [labinsights.nl]
- 4. researchgate.net [researchgate.net]
- 5. biocompare.com [biocompare.com]
- 6. Complementary techniques: validation of gene expression data by quantitative real time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The coenzyme A precursor this compound enhances antitumor immunity in sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Long-Term this compound Treatment Counteracts Pathologic Gene Dysregulation and Decreases Alzheimer's Disease Pathogenesis in a Transgenic Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Comparing the efficacy of Pantethine and its metabolite cysteamine in neuroprotection
For researchers and drug development professionals, understanding the nuances of neuroprotective agents is paramount. This guide provides a detailed comparison of the efficacy of pantethine and its primary metabolite, cysteamine, in conferring neuroprotection, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.
This compound, a stable disulfide form of pantetheine and a precursor to coenzyme A, has demonstrated neuroprotective potential, particularly in models of Alzheimer's disease. However, its therapeutic effects in the central nervous system are largely attributed to its in vivo hydrolysis into cysteamine and pantothenic acid. Cysteamine, a smaller aminothiol, is capable of crossing the blood-brain barrier and has been more extensively studied for its direct neuroprotective roles in various neurodegenerative disorders, including Huntington's and Parkinson's diseases. This comparison guide will dissect the experimental evidence for each compound, offering a clear perspective on their relative efficacy and mechanisms.
Quantitative Efficacy: A Tabular Comparison
The following tables summarize the key quantitative findings from preclinical studies, providing a direct comparison of the neuroprotective effects of this compound and cysteamine in various models of neurodegeneration.
Table 1: Neuroprotective Efficacy of this compound in an Alzheimer's Disease Model
| Parameter | Animal Model | Treatment Regimen | Observed Effect | Reference |
| Amyloid-β (Aβ) Deposition | 5XFAD Mice | 15 mg, i.p., 3 times/week for 5.5 months | 85% reduction in Aβ deposition | [1][2] |
| Astrogliosis (GFAP) | 5XFAD Mice | 15 mg, i.p., 3 times/week for 5.5 months | 80% reduction in GFAP signal | [1][2] |
| Microgliosis (IBA1) | 5XFAD Mice | 15 mg, i.p., 3 times/week for 5.5 months | 40% reduction in IBA1 signal | [1][2] |
| Gene Expression (Inflammation) | 5XFAD Mice | 15 mg, i.p., 3 times/week for 5.5 months | Repression of overexpressed inflammatory genes (Aif1, Cd68, Tlr2) | [1] |
| Gene Expression (Synaptic) | 5XFAD Mice | 15 mg, i.p., 3 times/week for 5.5 months | Restoration of downregulated synaptic genes (Syn2, Gria2) | [1] |
| Cholesterol Metabolism | 3xTg-AD Mice | Oral administration | Inhibition of SREBP2 signaling and APOE expression | [3] |
Table 2: Neuroprotective Efficacy of Cysteamine in Neurodegenerative Disease Models
| Parameter | Disease Model | Treatment Regimen | Observed Effect | Reference |
| Survival | Huntington's Disease (R6/2 mice) | 112 mg/kg and 225 mg/kg, i.p. | 19.5% and 16.8% extension in survival, respectively | [4][5] |
| Motor Performance | Huntington's Disease (R6/2 mice) | 112 mg/kg and 225 mg/kg, i.p. | Significant improvement in motor performance | [4][5] |
| Dopaminergic Neuron Survival | Parkinson's Disease (MPTP-induced) | 20 mg/kg/day | Significant amelioration of dopaminergic neuron loss | [6] |
| Striatal Dopamine Levels | Parkinson's Disease (MPTP-induced) | 20 mg/kg/day | Significant amelioration of the reduction in striatal dopamine | [6] |
| Neuroprotection against Mutant Huntingtin | In vitro (primary neurons) | EC50 | Strong neuroprotective effect with an EC50 of 7.1 nM | [7] |
| Brain-Derived Neurotrophic Factor (BDNF) | Huntington's Disease (mice) | N/A | Increased levels of BDNF in the brain | [8] |
Experimental Protocols
A detailed understanding of the methodologies employed in these studies is crucial for interpretation and replication.
This compound Neuroprotection Study in 5XFAD Mice
-
Animal Model: Male 5XFAD transgenic mice, which overexpress mutant human amyloid precursor protein (APP) and presenilin 1 (PS1), were used.[2]
-
Treatment: At 1.5 months of age, mice were subjected to intraperitoneal (i.p.) administration of this compound (15 mg) or a saline control solution three times a week for 5.5 months.[2]
-
Behavioral Analysis: A battery of behavioral tests was conducted to assess cognitive functions.[2]
-
Immunohistochemistry: Brain sections were immunostained with antibodies against GFAP (for astrocytes), IBA1 (for microglia), and Aβ to quantify gliosis and amyloid plaque deposition.[2]
-
Gene Expression Analysis: Whole genome expression arrays were performed on RNA extracted from the hippocampi to identify differentially expressed genes.[2]
Cysteamine Neuroprotection Studies
-
Huntington's Disease (R6/2) Mouse Model:
-
Parkinson's Disease (MPTP-induced) Mouse Model:
-
Treatment: Mice were pretreated with a low dose of cysteamine (20 mg/kg/day) for four days prior to and concurrently with the administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a neurotoxin that induces parkinsonism.[6]
-
Outcome Measures: The number of dopaminergic neurons in the substantia nigra and the concentration of dopamine in the striatum were quantified.[6]
-
-
In Vitro Huntington's Disease Model:
-
Cell Models: Primary cortical and striatal neurons, as well as induced pluripotent stem cell (iPSC)-derived neurons, were used.[7]
-
Toxicity Induction: Neurotoxicity was induced by the expression of mutant huntingtin protein.[7]
-
Neuroprotection Assay: The neuroprotective effect of cysteamine was quantified by assessing the reduction in nuclear condensation, a marker of apoptosis, and its half-maximal effective concentration (EC50) was determined.[7]
-
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of this compound and cysteamine are mediated by distinct, yet interconnected, signaling pathways.
This compound's Indirect Neuroprotective Mechanisms
This compound's neuroprotective actions are primarily attributed to its metabolic conversion to cysteamine. However, studies also suggest independent effects on metabolic pathways.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. Long-Term this compound Treatment Counteracts Pathologic Gene Dysregulation and Decreases Alzheimer’s Disease Pathogenesis in a Transgenic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Ameliorates Recognition Impairment in a Mouse Model of Alzheimer's Disease by Modulating Cholesterol Content and Intestinal Flora Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic Effects of Cystamine in a Murine Model of Huntington's Disease | Journal of Neuroscience [jneurosci.org]
- 5. Therapeutic Effects of Cystamine in a Murine Model of Huntington's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of cysteamine on MPTP-induced dopaminergic neurodegeneration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cysteamine Protects Neurons from Mutant Huntingtin Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cystamine and cysteamine increase brain levels of BDNF in Huntington disease via HSJ1b and transglutaminase - PMC [pmc.ncbi.nlm.nih.gov]
Assessing Blood-Brain Barrier Penetration: A Comparative Analysis of Pantethine and Its Metabolites
For Immediate Release
Executive Summary
Pantethine, the dimeric form of pantetheine and a precursor to Coenzyme A, has garnered interest for its potential neuroprotective effects. However, its therapeutic efficacy within the central nervous system (CNS) is contingent upon its ability, or that of its metabolites, to cross the highly selective blood-brain barrier (BBB). This guide provides a detailed comparison of the BBB penetration capabilities of this compound versus its primary metabolites, pantothenic acid (vitamin B5) and cysteamine. Data from in vivo and in situ studies are presented to offer a clear perspective for researchers in neuropharmacology and drug development. Evidence strongly indicates that this compound itself does not cross the BBB, while its metabolites, pantothenic acid and cysteamine, utilize specific transport mechanisms to enter the brain, suggesting they are the active moieties responsible for this compound's observed neurological effects.
Comparative Analysis of Blood-Brain Barrier Permeability
The ability of a compound to exert an effect on the CNS is fundamentally dependent on its capacity to traverse the BBB. While this compound has shown neuroprotective properties in various studies, its direct penetration into the brain is negligible[1]. The therapeutic action of orally or systemically administered this compound on the brain is therefore attributed to its breakdown products: pantothenic acid and cysteamine[1][2].
This compound
This compound is a large molecule that is not considered to be blood-brain-barrier penetrant[1]. Its neuroprotective benefits are likely mediated by its metabolites that can access the CNS[1].
Pantothenic Acid (Vitamin B5)
Pantothenic acid is an essential vitamin that crosses the BBB via a specific, low-capacity, saturable transport system[3]. This transport is crucial for maintaining brain homeostasis and for the synthesis of vital molecules like Coenzyme A and acetylcholine[4][5]. The primary transporter for pantothenate across the BBB has been identified as the sodium-dependent multivitamin transporter (SMVT)[4].
Cysteamine
Cysteamine, the decarboxylated derivative of cysteine, is the other major metabolite of this compound. It has been shown to readily cross the blood-brain barrier and is considered the primary neuroactive metabolite responsible for many of this compound's observed effects[1][6][7]. Its transport can be enhanced by the presence of other amino acids, such as cysteine[7].
Quantitative Data on BBB Penetration
Quantitative assessment of BBB transport provides crucial parameters for comparing the efficiency of penetration for different molecules. The following table summarizes the available kinetic data for this compound's metabolites.
| Compound | Transport Parameter | Value | Species | Experimental Model | Source |
| This compound | Permeability | Not Penetrant | - | - | [1] |
| Pantothenic Acid | Half-saturation concentration (Km) | 19 µM | Rat | In situ brain perfusion | [3] |
| Maximal influx rate (Vmax) | 0.21 nmol/g/min | Rat | In situ brain perfusion | [3] | |
| Cysteamine | Brain transport coefficient (Clup) | 0.15 ± 0.02 µL/g/s | Mouse | In situ cerebral perfusion | [7] |
| Brain transport coefficient (Clup) with Cysteine | 0.34 ± 0.07 µL/g/s | Mouse | In situ cerebral perfusion | [7] |
Experimental Protocols
The quantitative data presented above were primarily obtained using the in situ brain perfusion technique. This method allows for the precise measurement of the unidirectional influx of a substance across the BBB, independent of confounding factors like peripheral metabolism or plasma protein binding.
In Situ Brain Perfusion Technique
This experimental procedure is a well-established method for studying BBB transport kinetics in animal models, such as rats or mice[3][7][8].
Objective: To measure the unidirectional transport of a test compound from the blood into the brain parenchyma.
Methodology:
-
Animal Preparation: The animal (e.g., a rat) is anesthetized. The common carotid artery on one side is exposed and cannulated. The external carotid artery and its branches are ligated to direct the perfusate exclusively to the internal carotid artery, which supplies the brain.
-
Perfusion: A perfusion fluid (a buffered physiological salt solution) containing the radiolabeled or test compound (e.g., [3H]D-pantothenic acid or cysteamine) at a known concentration is infused at a constant rate into the carotid artery for a short duration (typically 5-60 seconds).
-
Termination and Sample Collection: The perfusion is stopped, and the animal is decapitated. The brain is rapidly removed and dissected into specific regions. A sample of the perfusion fluid is also collected to determine the exact concentration of the test compound.
-
Analysis: The amount of the test compound that has entered the brain tissue is quantified. For radiolabeled compounds, this is done via scintillation counting. For non-labeled compounds, techniques like High-Performance Liquid Chromatography (HPLC) are used[7].
-
Calculation: The brain transport coefficient (Clup) or other kinetic parameters (Km and Vmax) are calculated based on the amount of compound in the brain, the concentration in the perfusate, and the duration of the perfusion.
Below is a diagram illustrating the workflow for this technique.
Caption: Workflow of the in situ brain perfusion experiment.
Metabolic and Transport Pathways
The overall pathway from systemic this compound to its effects in the CNS involves enzymatic breakdown in the periphery, followed by the transport of its metabolites across the BBB.
-
Metabolism: this compound is hydrolyzed by the enzyme pantetheinase into two molecules of pantetheine, which are further broken down into pantothenic acid and cysteamine[1][2].
-
Transport: Pantothenic acid is actively transported into the brain by the SMVT transporter[4]. Cysteamine also crosses the BBB, potentially via an amino acid transporter, a process enhanced by cysteine[7].
-
CNS Action: Once inside the brain, pantothenic acid is used to synthesize Coenzyme A, which is vital for energy metabolism and neurotransmitter synthesis[5][9]. Cysteamine exerts its own neuroprotective effects through antioxidant and anti-inflammatory mechanisms[6][10].
The diagram below illustrates this process.
Caption: Metabolism of this compound and transport of its metabolites across the BBB.
Conclusion
The available scientific evidence conclusively shows that this compound does not effectively penetrate the blood-brain barrier. Instead, its neuroprotective activities are mediated by its metabolites, pantothenic acid and cysteamine. Both metabolites are capable of crossing the BBB through specific, carrier-mediated transport systems. Pantothenic acid utilizes a low-capacity, saturable transporter (SMVT), while cysteamine readily enters the brain, with its transport facilitated by other amino acids. For researchers investigating the CNS effects of this compound, it is crucial to consider the distinct transport kinetics and mechanisms of these two metabolites, as they are the ultimate effectors of its activity within the brain. Future studies should focus on further elucidating the specific transporters for cysteamine and how the BBB transport of both metabolites may be modulated in disease states.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. researchgate.net [researchgate.net]
- 3. Pantothenic acid transport through the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cerebral Vitamin B5 (D-Pantothenic Acid) Deficiency as a Potential Cause of Metabolic Perturbation and Neurodegeneration in Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. foodforthebrain.org [foodforthebrain.org]
- 6. Frontiers | Therapeutic Applications of Cysteamine and Cystamine in Neurodegenerative and Neuropsychiatric Diseases [frontiersin.org]
- 7. Cystamine metabolism and brain transport properties: clinical implications for neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Curative role of pantothenic acid in brain damage of gamma irradiated rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cysteamine as a novel disease-modifying compound for Parkinson's disease: Over a decade of research supporting a clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling Pantethine's Anti-Inflammatory Promise: A Comparative Guide to In Vitro and In Vivo Findings
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of in vitro and in vivo studies on the anti-inflammatory effects of pantethine. This document outlines key experimental findings, detailed protocols, and explores the translation of cellular effects to whole-organism responses, offering valuable insights for future research and therapeutic development.
This compound, the stable disulfide form of pantetheine and a precursor to Coenzyme A (CoA), has demonstrated notable anti-inflammatory properties in a variety of experimental settings. This guide synthesizes the current scientific literature to provide a clear comparison between its effects observed in controlled cellular environments (in vitro) and within living organisms (in vivo). By presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing complex biological pathways, this guide aims to facilitate a deeper understanding of this compound's therapeutic potential.
In Vitro Anti-Inflammatory Effects of this compound
In vitro studies have been instrumental in elucidating the cellular mechanisms underlying this compound's anti-inflammatory actions. These investigations have primarily focused on its impact on key immune cells, including T-cells, macrophages, and glial cells.
A consistent finding across multiple studies is the ability of this compound to modulate the production of inflammatory cytokines. For instance, in cultured T-cells, this compound has been shown to significantly reduce the secretion of pro-inflammatory cytokines such as Interleukin-1 beta (IL-1β), Tumor Necrosis Factor-alpha (TNF-α), and various interleukins associated with allergic responses (IL-4, IL-5, IL-13) and immune regulation (IL-10)[1]. Beyond cytokine modulation, this compound has been observed to inhibit the proliferation and adhesion of T-cells, crucial processes in the propagation of inflammatory responses[2].
In the context of neuroinflammation, studies utilizing cultured astrocytes from Alzheimer's disease mouse models have revealed that this compound can alleviate metabolic dysfunctions and reduce the production of IL-1β, a key pro-inflammatory cytokine in the brain[3][4][5]. The mechanism is thought to be linked to its role in Coenzyme A synthesis, which is vital for cellular metabolism and energy production[1][2]. Some evidence also points towards the modulation of the NF-κB signaling pathway, a central regulator of inflammation, although the precise mechanisms of inhibition are still under investigation[6].
Comparative Summary of In Vitro Findings
| Cell Type | Inflammatory Stimulus | This compound Concentration | Observed Effects | Reference |
| Encephalitogenic T-cells | Antigen-presenting cells and PLP139–151 | Increasing mM concentrations | Inhibition of cell proliferation and pro-inflammatory cytokine production. | [3](--INVALID-LINK--) |
| Astrocytes (from 5xFAD mice) | Endogenous Aβ production | 1 mM | Reduced astrogliosis and IL-1β production; alleviation of metabolic dysfunctions. | [3][4][5] |
| Mouse Peritoneal Adherent Cells | N/A (in vitro activation) | Low concentration | Induction of Interleukin-1 (IL-1) secretion. | [7] |
| Human T-lymphocytes | CXCL12 | Not specified | Impaired chemotaxis and transendothelial migration. | [1] |
In Vivo Anti-Inflammatory Effects of this compound
The promising anti-inflammatory effects of this compound observed in vitro have been investigated in several in vivo models of inflammatory diseases, providing crucial insights into its therapeutic potential in a whole-organism context.
In a mouse model of allergic airway inflammation, intraperitoneal administration of this compound led to a significant reduction in the infiltration of inflammatory cells (including eosinophils) into the lungs. This was accompanied by a marked decrease in the levels of Th2 cytokines (IL-4, IL-5, IL-10, and IL-13) in lung tissue and a reduction in circulating allergen-specific IgE antibodies[1]. These findings suggest that this compound can effectively dampen the allergic inflammatory cascade in vivo.
In the realm of neuroinflammation, long-term administration of this compound to a transgenic mouse model of Alzheimer's disease (5xFAD) resulted in a notable decrease in glial reactivity, as indicated by reduced markers for astrocytes (GFAP) and microglia (Iba1)[3][8]. Furthermore, the treatment led to a significant reduction in amyloid-β (Aβ) deposition, a hallmark of Alzheimer's pathology, and repressed the expression of numerous genes associated with inflammation and complement activation[3][8]. Similar neuroprotective and anti-inflammatory effects were observed in the 3xTg-AD mouse model of Alzheimer's disease[9][10].
Studies using the experimental autoimmune encephalomyelitis (EAE) mouse model, a common model for multiple sclerosis, have also demonstrated the therapeutic efficacy of this compound. Treatment with this compound was shown to ameliorate the clinical severity of the disease, reduce inflammatory infiltrates in the central nervous system, and decrease the production of pro-inflammatory cytokines by T-cells[2][6].
Comparative Summary of In Vivo Findings
| Animal Model | This compound Administration | Key Inflammatory Parameters Measured | Outcome | Reference |
| Allergic Airway Inflammation (Mouse) | 5 or 7.5 mg, daily i.p. injections | Inflammatory cell infiltration in BALF, lung cytokine levels (IL-4, IL-5, IL-10, IL-13), serum IgE. | Decreased inflammatory cell infiltration, reduced Th2 cytokines, and lower IgE levels. | [1] |
| Alzheimer's Disease (5xFAD Mouse) | 15 mg, i.p., 3 times per week for 5.5 months | Glial reactivity (GFAP, Iba1), Aβ deposition, gene expression of inflammatory markers. | Reduced glial reactivity, decreased Aβ deposition, and repressed expression of inflammatory genes. | [3][8] |
| Alzheimer's Disease (3xTg-AD Mouse) | Oral administration | Aβ production, neuronal damage, inflammation. | Reduced Aβ production, neuronal damage, and inflammation. | [9][10] |
| Experimental Autoimmune Encephalomyelitis (EAE Mouse) | Not specified | Clinical score, inflammatory infiltrates in CNS, T-cell proliferation and cytokine production. | Ameliorated disease severity, reduced CNS inflammation, and decreased T-cell inflammatory responses. | [2][6] |
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Detailed Experimental Protocols
A critical aspect of replicating and building upon scientific findings is a thorough understanding of the experimental methodologies. Below are detailed protocols for key experiments cited in this guide.
In Vitro T-Cell Proliferation Assay (Ki67 Staining)
-
Cell Preparation: Isolate T-cells from mouse spleens or human peripheral blood mononuclear cells (PBMCs).
-
Stimulation: Plate T-cells in 96-well plates and stimulate with anti-CD3 and anti-CD28 antibodies to induce proliferation.
-
This compound Treatment: Add this compound at desired concentrations to the cell cultures at the time of stimulation.
-
Incubation: Culture the cells for 72-96 hours at 37°C in a 5% CO2 incubator.
-
Staining: Harvest the cells and stain for surface markers (e.g., CD4, CD8). Then, fix and permeabilize the cells before intracellularly staining with a fluorescently labeled anti-Ki67 antibody.
-
Flow Cytometry: Analyze the percentage of Ki67-positive cells within the T-cell populations using a flow cytometer. A reduction in the percentage of Ki67-positive cells in this compound-treated cultures compared to controls indicates inhibition of proliferation.
In Vivo Allergic Airway Inflammation Model in Mice
-
Sensitization: Sensitize mice (e.g., BALB/c strain) by intraperitoneal (i.p.) injection of an allergen (e.g., ovalbumin or Leishmania LACK antigen) emulsified in an adjuvant like aluminum hydroxide on days 0 and 7[1].
-
This compound Treatment: Begin daily i.p. injections of this compound (e.g., 5-7.5 mg) or saline (control) from day 17 for a specified period[1].
-
Allergen Challenge: From day 19, expose the mice to an aerosolized solution of the allergen for a set duration on consecutive days to induce airway inflammation[1].
-
Sample Collection: 24-48 hours after the final allergen challenge, collect bronchoalveolar lavage fluid (BALF) for cell counting and differentiation. Collect lung tissue for histology and cytokine analysis, and blood for serum IgE measurement.
-
Analysis:
-
BALF Analysis: Count total and differential inflammatory cells (eosinophils, neutrophils, lymphocytes, macrophages).
-
Lung Histology: Prepare lung tissue sections and stain with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and with Periodic acid-Schiff (PAS) to evaluate mucus production.
-
Lung Cytokine Measurement: Homogenize lung tissue and measure the levels of Th2 cytokines (IL-4, IL-5, IL-13) using ELISA.
-
Serum IgE: Measure the concentration of allergen-specific IgE in the serum using ELISA.
-
Immunohistochemistry for Glial Markers in Mouse Brain
-
Tissue Preparation: Perfuse mice with saline followed by 4% paraformaldehyde (PFA) for fixation. Dissect the brain and post-fix in 4% PFA overnight, followed by cryoprotection in a sucrose solution.
-
Sectioning: Cut frozen brain sections (e.g., 30-40 µm thick) using a cryostat.
-
Antigen Retrieval (if necessary): For some antibodies, heat-induced antigen retrieval in a citrate buffer may be required to unmask the epitopes.
-
Blocking and Permeabilization: Incubate the sections in a blocking solution (e.g., containing normal goat serum and a detergent like Triton X-100) to prevent non-specific antibody binding and to permeabilize the cell membranes.
-
Primary Antibody Incubation: Incubate the sections with primary antibodies against GFAP (for astrocytes) and Iba1 (for microglia) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the sections and incubate with fluorescently labeled secondary antibodies that recognize the species of the primary antibodies.
-
Mounting and Imaging: Mount the sections on slides with a mounting medium containing a nuclear counterstain (e.g., DAPI). Visualize and capture images using a fluorescence or confocal microscope.
-
Quantification: Use image analysis software to quantify the fluorescence intensity or the number of positive cells per unit area to assess the extent of gliosis.
Comparison with Alternative Anti-Inflammatory Agents
To provide context for this compound's efficacy, it is useful to compare its effects with those of well-established or related anti-inflammatory compounds.
-
Dexamethasone: A potent corticosteroid, dexamethasone exerts its anti-inflammatory effects primarily by inhibiting the NF-κB pathway. It promotes the synthesis of IκBα, an inhibitor of NF-κB, and can also directly interact with the p65 subunit of NF-κB to repress its transcriptional activity. In vitro, dexamethasone is a powerful inhibitor of pro-inflammatory cytokine production by a wide range of immune cells. In vivo, it is used to treat a variety of inflammatory and autoimmune conditions. A direct comparison of the potency and side-effect profiles of this compound and dexamethasone in relevant models would be highly informative.
-
Coenzyme A: As the metabolic product of this compound, CoA itself may have direct anti-inflammatory effects. Some studies suggest that CoA supplementation can modulate macrophage metabolism and inflammatory responses[9][10][11]. Investigating whether the anti-inflammatory effects of this compound are solely due to its conversion to CoA or if this compound and its other metabolites have independent activities is an important area for future research.
Conclusion and Future Directions
The collective evidence from in vitro and in vivo studies strongly suggests that this compound possesses significant anti-inflammatory properties. Its ability to modulate cytokine production, inhibit T-cell responses, and reduce glial activation highlights its potential as a therapeutic agent for a range of inflammatory conditions, from allergic diseases to neurodegenerative disorders. The translation of its in vitro effects to successful outcomes in animal models is a promising indication of its potential clinical utility.
Future research should focus on several key areas to further validate and understand the therapeutic potential of this compound:
-
Elucidation of Molecular Mechanisms: While the link to CoA metabolism is established, the precise molecular targets of this compound and its direct effects on key inflammatory signaling pathways, such as NF-κB, require more detailed investigation.
-
Pharmacokinetics and Bioavailability: Comprehensive studies on the absorption, distribution, metabolism, and excretion of this compound are needed to optimize dosing and delivery for different therapeutic applications.
-
Clinical Trials: Ultimately, well-designed clinical trials in human subjects are necessary to confirm the safety and efficacy of this compound for the treatment of inflammatory diseases.
-
Comparative Efficacy Studies: Rigorous head-to-head comparisons with existing anti-inflammatory drugs will be crucial to determine the relative potency and potential advantages of this compound.
References
- 1. Coenzyme A fueling with this compound limits autoreactive T cell pathogenicity in experimental neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dexamethasone protection from TNF-alpha-induced cell death in MCF-7 cells requires NF-kappaB and is independent from AKT - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunohistochemistry (HIS) for Aβ1-42, Iba1, and GFAP [bio-protocol.org]
- 4. Staining of GFAP and IBA1 in PDGFR-B/Td-tomato brain sections [protocols.io]
- 5. youtube.com [youtube.com]
- 6. Inflammation suppression by dexamethasone via inhibition of CD147-mediated NF-κB pathway in collagen-induced arthritis rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.rug.nl [research.rug.nl]
- 8. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 9. biorxiv.org [biorxiv.org]
- 10. The metabolic cofactor Coenzyme A enhances alternative macrophage activation via MyD88-linked signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
Safety Operating Guide
Proper Disposal of Pantethine in a Laboratory Setting
The proper disposal of pantethine is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols ensures compliance with regulations and minimizes potential hazards. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound waste.
Immediate Safety and Handling
Before disposal, it is crucial to understand the hazard profile of this compound. Safety Data Sheets (SDS) can vary between suppliers, presenting conflicting information. Therefore, adopting a conservative approach by treating the substance as hazardous is the recommended course of action.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields or goggles, a lab coat, and protective gloves when handling this compound.[1]
-
Spill Management: In case of a spill, prevent further leakage if safe to do so. Absorb solutions with an inert, liquid-binding material such as diatomite or universal binders.[2] Decontaminate surfaces by scrubbing with alcohol and dispose of all contaminated materials as hazardous waste.[2]
-
Storage: Store this compound waste in clearly labeled, sealed containers that are compatible with the chemical. Keep containers in a designated and controlled "Satellite Accumulation Area" (SAA) pending disposal.[3]
Hazard Profile Summary
The classification of this compound can differ among suppliers. The following table summarizes the hazard information from various sources. Given the noted aquatic toxicity, it is imperative to prevent this compound from entering waterways.
| Supplier/Source | Hazard Classification | Key Recommendations |
| Cayman Chemical | GHS09 Environment: Very toxic to aquatic life (H400).[4] | Avoid release to the environment. Collect spillage. Dispose of contents/container in accordance with local/regional/national/international regulations.[4] |
| AbMole BioScience | Not a hazardous substance or mixture.[2] | Keep the product away from drains or water courses.[2] |
| Santa Cruz Biotechnology | Not considered hazardous by the 2012 OSHA Hazard Communication Standard.[1] | See Section 12 for additional Ecological Information. |
| Spectrum Laboratory Products | Slightly hazardous in case of skin contact (irritant), eye contact (irritant), ingestion, or inhalation.[5] | N/A |
Step-by-Step Disposal Protocol
This protocol outlines the standard operating procedure for disposing of this compound waste, including pure substance, contaminated labware, and solutions.
1. Waste Characterization and Segregation:
-
Identify all waste streams containing this compound. This includes unused or expired this compound, solutions containing this compound, and any materials contaminated during handling (e.g., gloves, absorbent pads, pipette tips).
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste guidelines.[3][6] Specifically, segregate it from incompatible materials like strong oxidizing agents.[1]
-
Aqueous waste should be collected separately from organic solvent waste.[7]
2. Containment and Labeling:
-
Collect all this compound waste in a designated, leak-proof container compatible with the chemical.
-
Securely close the container lid except when adding waste.[7]
-
Label the container clearly with "Hazardous Waste" and "this compound." Include the approximate concentration and any other chemical components present.
3. Disposal of Liquid this compound Waste:
-
DO NOT dispose of this compound down the drain.[2][4] The high aquatic toxicity noted in some SDSs makes drain disposal environmentally irresponsible and likely non-compliant with local regulations.[4]
-
Pour liquid waste directly into the labeled hazardous waste container.
-
For empty containers that held this compound, triple-rinse them with a suitable solvent. Collect the rinsate as hazardous waste in the same container.[7][8]
4. Disposal of Solid this compound Waste:
-
Place solid this compound waste (e.g., expired powder, contaminated weigh boats) and contaminated lab materials (e.g., gloves, wipes) into the designated solid hazardous waste container.
-
Ensure the container is properly sealed to prevent the release of dust or particles.
5. Arranging for Final Disposal:
-
Store the sealed and labeled hazardous waste container in your laboratory's Satellite Accumulation Area.[3]
-
Contact your institution's Environmental Health & Safety (EH&S) department or equivalent hazardous waste management service to schedule a pickup.
-
Follow all institutional procedures for waste manifest documentation and handover.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for this compound waste disposal.
By following these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always prioritize the guidelines set forth by your institution's EH&S department and local regulatory bodies.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. abmole.com [abmole.com]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 6. acewaste.com.au [acewaste.com.au]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. vumc.org [vumc.org]
Safeguarding Your Research: A Comprehensive Guide to Handling Pantethine
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides crucial safety and logistical information for the handling of Pantethine in a laboratory setting. Adherence to these procedural guidelines is essential for ensuring personnel safety and minimizing environmental impact.
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory to prevent direct contact and ensure a safe laboratory environment.
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Glasses | Must be equipped with side shields. |
| Goggles | To be used when there is a risk of splashing. | |
| Skin Protection | Gloves | Chemically resistant (e.g., nitrile). |
| Lab Coat | Long-sleeved to cover arms. | |
| Protective Clothing | As needed for extensive handling. | |
| Respiratory Protection | NIOSH/MSHA Approved Respirator | Required if exposure limits are exceeded or if irritation is experienced. Positive-pressure supplied-air respirators may be necessary for high airborne contaminant concentrations. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is critical. The following workflow outlines the necessary steps from preparation to disposal.
Experimental Protocols
Preparation:
-
Don PPE: Before entering the designated handling area, put on all required personal protective equipment as specified in the table above.
-
Ensure Ventilation: Work in a well-ventilated area. If the process may generate dust, use a fume hood.
-
Gather Materials: Assemble all necessary equipment, such as spatulas, weigh boats, and solvent containers, before handling the compound.
Handling:
-
Weighing: Carefully weigh the desired amount of this compound solid. Avoid creating dust.
-
Dissolving: If preparing a solution, add the solid to the solvent of choice. This compound is slightly soluble in aqueous solutions and acetonitrile.
Post-Handling & Disposal:
-
Decontamination: Thoroughly clean all surfaces and equipment that came into contact with this compound using an appropriate cleaning agent.
-
Waste Disposal: Dispose of all waste materials according to the disposal plan outlined below.
-
PPE Removal: Remove personal protective equipment in the reverse order it was put on, taking care to avoid contaminating skin or clothing.
Disposal Plan
While this compound is not classified as a hazardous substance, proper disposal is necessary to protect the environment. Some safety data sheets indicate that it can be very toxic to aquatic life.[1] Therefore, drain disposal of large quantities is not recommended.
Solid Waste:
-
Contaminated Materials: Gloves, weigh boats, and other disposable materials contaminated with this compound should be placed in a sealed bag and disposed of in the regular trash.
-
Unused Product: For disposal of unused solid this compound, it should be placed in a sealed container and taken directly to an outside dumpster. Do not dispose of it in laboratory trash cans.[2]
Liquid Waste:
-
Aqueous Solutions: Small quantities of dilute aqueous solutions may be permissible for drain disposal with approval from your institution's Environmental Health & Safety (EHS) department. If approved, flush with a large volume of water.
-
Solvent Solutions: Solutions of this compound in organic solvents should be collected in a designated hazardous waste container for chemical waste disposal.
Empty Containers:
-
Rinse empty containers thoroughly with a suitable solvent. The rinsate should be collected and disposed of as chemical waste.
-
Once cleaned, deface the label and dispose of the container with regular trash or recycling, in accordance with institutional policies.
Emergency Response Plan
In the event of an accidental release or exposure, follow these procedures immediately.
Spill Response
-
Evacuate: Alert personnel in the immediate vicinity and evacuate the area if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Don PPE: Before attempting to clean the spill, put on the appropriate PPE, including respiratory protection if the spill generates dust.
-
Contain: Prevent further spread of the solid material.
-
Clean Up: Carefully sweep or scoop up the spilled solid and place it into a sealed container for disposal. Avoid generating dust.
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose: Dispose of the container with the spilled material and all cleanup materials as solid waste.
Personnel Exposure
-
In case of Skin Contact: Immediately wash the affected area with plenty of soap and water.[3] Remove contaminated clothing.
-
In case of Eye Contact: Rinse the eyes thoroughly with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[2] Seek medical attention.
-
In case of Inhalation: Move the individual to fresh air.[3] If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.
-
In case of Ingestion: Wash out the mouth with water, provided the person is conscious.[2] Do not induce vomiting. Seek immediate medical attention.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
